molecular formula C14H8ClF2N3O2S B1678574 PC190723 CAS No. 951120-33-5

PC190723

Numéro de catalogue: B1678574
Numéro CAS: 951120-33-5
Poids moléculaire: 355.7 g/mol
Clé InChI: INYJNSBDHOVLAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Antibacterial;  an inhibitor of FtsZ with potent and selective anti-staphylococcal activity including methicillin- and multi-drug-resistant Staphylococcus aureus;  structure in first source

Propriétés

IUPAC Name

3-[(6-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF2N3O2S/c15-6-3-8-14(19-4-6)23-10(20-8)5-22-9-2-1-7(16)11(12(9)17)13(18)21/h1-4H,5H2,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYJNSBDHOVLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OCC2=NC3=C(S2)N=CC(=C3)Cl)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648429
Record name 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide
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Molecular Weight

355.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951120-33-5
Record name PC-190723
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951120335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PC-190723
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V5K32W934
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PC190723

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC190723 is a potent, narrow-spectrum antibacterial agent that has garnered significant interest as a specific inhibitor of bacterial cell division. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with the essential bacterial cytoskeletal protein, FtsZ. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising antibacterial compound.

Core Mechanism of Action: Targeting FtsZ Polymerization Dynamics

The primary molecular target of this compound is the filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of eukaryotic tubulin.[1][2] FtsZ is a GTPase that polymerizes to form the Z-ring at the future division site, a critical first step in bacterial cytokinesis. This compound exerts its antibacterial effect by modulating the polymerization dynamics of FtsZ.

Unlike inhibitors that prevent polymerization, this compound acts as a stabilizer of the FtsZ polymer.[1][3][4] It binds to a specific allosteric site on the FtsZ protein, distinct from the GTP-binding site.[5][6] This binding event locks FtsZ into a high-affinity, "tense" (T) state conformation that favors polymerization.[6][7][8] By stabilizing the FtsZ protofilaments, this compound promotes their assembly and bundling, leading to the formation of non-functional, aberrant Z-rings or polymer aggregates throughout the bacterial cell.[3][9] This ultimately disrupts the normal process of cell division, leading to filamentation in rod-shaped bacteria and cell enlargement in cocci, and eventually cell death.[10]

The binding site of this compound is located in the interdomain cleft between the C-terminal domain and helix H7 of FtsZ.[4][6] This is analogous to the binding site of the anticancer drug paclitaxel (B517696) (Taxol) on β-tubulin, suggesting a convergent evolutionary mechanism for polymer stabilization.[3]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.

PC190723_Mechanism This compound This compound FtsZ_T_state FtsZ Monomer (High-affinity 'T' state) This compound->FtsZ_T_state Binds and Stabilizes FtsZ_monomer FtsZ Monomer (Low-affinity 'R' state) FtsZ_monomer->FtsZ_T_state Conformational Change FtsZ_polymer FtsZ Protofilament FtsZ_T_state->FtsZ_polymer Promotes Polymerization Aberrant_Z_ring Aberrant Z-ring / Polymer Aggregates FtsZ_polymer->Aberrant_Z_ring Leads to Cell_division_inhibition Inhibition of Cell Division Aberrant_Z_ring->Cell_division_inhibition Results in

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial SpeciesStrainMIC (μg/mL)Reference
Staphylococcus aureusATCC 292131[11]
Staphylococcus aureusSmith1[11]
Staphylococcus aureus(Methicillin-Resistant)0.5 - 1.0[12]
Bacillus subtilis-1[10]

Table 2: Effect of this compound on FtsZ Dynamics

ParameterOrganismValueReference
FtsZ Polymerization Critical ConcentrationB. subtilisReduced in the presence of this compound[3]
FtsZ GTPase ActivityB. subtilisPartially inhibited[3][4]
FtsZ Polymer Turnover (t1/2)S. aureus12.06 ± 2.14 s (in presence of this compound)[7]
FtsZ Polymer Turnover (t1/2)S. aureus6.16 ± 0.89 s (untreated)[7]
Frequency of ResistanceS. aureus2.3 x 10-8[11]

Key Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of this compound are provided below.

FtsZ Polymerization Light Scattering Assay

This assay is used to monitor the assembly of FtsZ protofilaments in real-time by measuring the increase in light scattering as polymers form.

FtsZ_Polymerization_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purified_FtsZ 1. Purify FtsZ protein Reaction_Buffer 2. Prepare polymerization buffer (e.g., MES or HEPES with MgCl2, KCl) Purified_FtsZ->Reaction_Buffer PC190723_sol 3. Prepare this compound stock solution (in DMSO) Reaction_Buffer->PC190723_sol Mix 4. Mix FtsZ and this compound (or DMSO control) in a cuvette PC190723_sol->Mix Incubate 5. Incubate at assay temperature (e.g., 25°C or 37°C) Mix->Incubate Initiate 6. Initiate polymerization by adding GTP Incubate->Initiate Measure 7. Monitor light scattering (e.g., at 350 nm) over time in a spectrophotometer Initiate->Measure Plot 8. Plot light scattering intensity vs. time Measure->Plot Analyze 9. Analyze kinetics (lag phase, rate, extent) of polymerization Plot->Analyze

Caption: Experimental workflow for the FtsZ polymerization light scattering assay.

Methodology:

  • Protein Purification: FtsZ is expressed and purified from a suitable expression system (e.g., E. coli).

  • Reaction Setup: Purified FtsZ is diluted in a polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl₂) in a quartz cuvette.

  • Compound Addition: this compound, dissolved in DMSO, is added to the FtsZ solution to the desired final concentration. A DMSO-only control is also prepared.

  • Initiation: The reaction is initiated by the addition of GTP (typically 1 mM).

  • Measurement: The change in light scattering is monitored over time at a wavelength of 350 nm using a spectrophotometer equipped with a temperature-controlled cuvette holder.

FtsZ Sedimentation Assay

This endpoint assay quantifies the amount of polymerized FtsZ by separating the polymer fraction from the monomer fraction via ultracentrifugation.

FtsZ_Sedimentation_Assay cluster_prep Preparation cluster_polymerization Polymerization cluster_centrifugation Separation cluster_analysis Analysis Prepare_Reaction 1. Prepare reaction mixtures containing purified FtsZ, buffer, and varying concentrations of this compound Initiate_Poly 2. Initiate polymerization with GTP Prepare_Reaction->Initiate_Poly Incubate_Poly 3. Incubate under conditions that allow polymer formation Initiate_Poly->Incubate_Poly Centrifuge 4. Centrifuge samples at high speed (ultracentrifugation) to pellet polymers Incubate_Poly->Centrifuge Separate_SN_Pellet 5. Carefully separate supernatant (containing monomers) from the pellet (containing polymers) Centrifuge->Separate_SN_Pellet Analyze_Fractions 6. Quantify the amount of FtsZ in the supernatant and pellet fractions (e.g., by SDS-PAGE and densitometry) Separate_SN_Pellet->Analyze_Fractions

Caption: Experimental workflow for the FtsZ sedimentation assay.

Methodology:

  • Reaction Setup: Similar to the light scattering assay, reactions are set up with purified FtsZ, buffer, and this compound.

  • Polymerization: Polymerization is initiated with GTP and allowed to proceed to equilibrium.

  • Centrifugation: The reaction mixtures are subjected to ultracentrifugation (e.g., 100,000 x g for 20 minutes) to pellet the FtsZ polymers.

  • Analysis: The supernatant (containing soluble FtsZ monomers and short oligomers) is carefully removed from the pellet. The amount of protein in the supernatant and the pellet is quantified, typically by resuspending the pellet in buffer and analyzing both fractions by SDS-PAGE followed by Coomassie staining or Western blotting and densitometry.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.

Methodology:

  • Reaction Setup: Reactions containing purified FtsZ, buffer, and this compound are prepared.

  • Initiation: The reaction is started by the addition of GTP.

  • Measurement of Phosphate (B84403) Release: The rate of GTP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric method, such as the malachite green assay, or by using a radioactive [γ-³²P]GTP and measuring the release of ³²Pi.

Conclusion

This compound represents a significant advancement in the development of novel antibacterial agents targeting bacterial cell division. Its mechanism of action, centered on the stabilization of FtsZ polymers, offers a distinct approach compared to many existing antibiotics. A thorough understanding of its molecular interactions and its effects on FtsZ dynamics is crucial for the rational design of next-generation FtsZ inhibitors with improved potency, broader spectrum, and enhanced pharmacokinetic properties. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this promising area of antibacterial drug discovery.

References

The Allosteric Modulation of FtsZ by PC190723: A Detailed Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions between the antibacterial compound PC190723 and its protein target, the Filamenting temperature-sensitive mutant Z (FtsZ). A critical component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin, FtsZ plays a pivotal role in bacterial cell division, making it a prime target for novel antimicrobial agents. This document provides a comprehensive overview of the binding mechanism, quantitative interaction data, and detailed experimental protocols to facilitate further research and drug development in this area.

The FtsZ Target of this compound: An Allosteric Binding Pocket

This compound does not bind to the active, nucleotide-binding site of FtsZ. Instead, it targets a specific allosteric site known as the interdomain cleft. This cleft is located between the N-terminal GTP-binding domain and the C-terminal domain, specifically involving the central helix H7.[1][2][3][4][5] The binding of this compound to this site is highly specific and conformation-dependent. It preferentially binds to the "tense" or "T-state" of FtsZ, a conformation that is stabilized upon polymerization.[1][5] By binding to this cleft, this compound acts as a molecular wedge, stabilizing the polymeric form of FtsZ and preventing its depolymerization.[2][6][7] This mechanism is analogous to the action of the anticancer drug Taxol on microtubules.[6][7]

The stabilization of FtsZ polymers by this compound has profound consequences for bacterial cell division. The dynamic assembly and disassembly of the FtsZ ring (Z-ring) at the division site is essential for cytokinesis. By locking FtsZ in a polymerized state, this compound disrupts the normal dynamics of the Z-ring, leading to the formation of aberrant FtsZ structures and ultimately inhibiting cell division.[6][7][8] This potent mechanism of action makes this compound a highly effective bactericidal agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[6][7][9] Gram-negative bacteria, like Escherichia coli, are generally not susceptible to this compound.[6][7]

Quantitative Analysis of this compound-FtsZ Interaction

The interaction of this compound with FtsZ has been quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound and its Derivatives against FtsZ

CompoundFtsZ SpeciesAssayParameterValueReference
This compoundS. aureusGTPase ActivityIC5055 nM[9]
This compoundS. aureusIsothermal Titration CalorimetryKd< 0.1 µM[1]
This compoundB. subtilisFluorescence AnisotropyKdNot specified, high affinity[1]
2,6-difluoro-3-methoxybenzamide (DFMBA)B. subtilisFluorescence AnisotropyKd0.67 ± 0.05 mM[1]
6-(chloro[1][6]thiazolo[5,4-b]pyridin-2-yl)methanol (CTPM)B. subtilisFluorescence AnisotropyKd1.0 ± 0.1 mM[1]
Compound 1S. aureus--4- to 32-fold more potent than this compound[10]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus1[10]
Staphylococcus aureus (this compound-resistant, FtsZ G196A)>32[10]
Bacillus subtilis0.5[11]
Escherichia coli>128[11]

Table 3: Effect of this compound on FtsZ Polymerization and GTPase Activity

FtsZ SpeciesParameterConditionEffect of this compoundReference
B. subtilisCritical Concentration (Polymerization)-Reduced from ~5 µM to ~0.3 µM[4][7]
B. subtilisGTPase ActivityPolymerizing conditionsPartially inhibited[4][7]
E. coliCritical Concentration (Polymerization)-Insignificantly modified[4]
E. coliGTPase ActivityPolymerizing conditionsWeakly increased[4]
S. aureusFtsZ Polymer Turnover (t1/2)in vivo (yeast)Increased nearly threefold (from 3.61s to 11.34s)[3][12]
H. pyloriFtsZ Polymer Turnover (t1/2)in vivo (yeast)Increased nearly twofold (from 6.16s to 12.06s)[3][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and FtsZ.

FtsZ Polymerization Assays

a) Light Scattering Assay

This assay monitors the formation of FtsZ polymers in real-time by measuring the increase in light scattering as monomers assemble into larger filaments.

  • Principle: The intensity of scattered light is proportional to the concentration and size of polymers in solution.

  • Protocol:

    • Prepare a reaction mixture containing purified FtsZ protein (typically 5-12.5 µM) in a suitable polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl2).[11][13][14]

    • Place the reaction mixture in a fluorometer cuvette and equilibrate to the desired temperature (e.g., 30°C).[13][14]

    • Initiate polymerization by adding GTP (typically 1 mM).[13]

    • To test the effect of this compound, add the compound (at desired concentrations) to the reaction mixture before the addition of GTP.

    • Monitor the change in light scattering at a 90° angle over time, using an excitation and emission wavelength of 350 nm.[13] An increase in scattering intensity indicates polymer formation.

b) Sedimentation Assay

This endpoint assay quantifies the amount of polymerized FtsZ by separating polymers from monomers via ultracentrifugation.

  • Principle: FtsZ polymers are large enough to be pelleted by high-speed centrifugation, while monomers remain in the supernatant.

  • Protocol:

    • Set up FtsZ polymerization reactions as described for the light scattering assay.[15][16]

    • After a defined incubation period to allow for polymerization, centrifuge the samples at high speed (e.g., 350,000 x g) for a sufficient time to pellet the polymers (e.g., 10-20 minutes).[7][16]

    • Carefully separate the supernatant from the pellet.

    • Resuspend the pellet in an equal volume of buffer as the supernatant.

    • Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or other protein quantification methods.[15][16] The amount of protein in the pellet corresponds to the amount of polymerized FtsZ.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.

  • Principle: The hydrolysis of GTP to GDP and inorganic phosphate (B84403) (Pi) by FtsZ can be measured by quantifying the amount of Pi released over time.

  • Protocol:

    • Set up FtsZ polymerization reactions in the presence of GTP.

    • At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a solution containing malachite green and ammonium (B1175870) molybdate).

    • The malachite green-molybdate reagent forms a colored complex with the released inorganic phosphate.

    • Measure the absorbance of the complex at a specific wavelength (e.g., 620-650 nm).

    • Calculate the concentration of released phosphate using a standard curve and determine the GTPase activity (rate of Pi release).[4][5]

Electron Microscopy

This technique allows for the direct visualization of FtsZ polymers and the effect of this compound on their morphology.

  • Principle: Negative staining or cryo-electron microscopy can be used to visualize the ultrastructure of FtsZ filaments.

  • Protocol (Negative Staining):

    • Prepare FtsZ polymerization reactions with and without this compound.

    • Apply a small volume of the reaction mixture to a carbon-coated copper grid.

    • Remove excess liquid and stain the sample with a heavy metal salt solution (e.g., uranyl acetate).

    • Allow the grid to dry.

    • Visualize the FtsZ polymers using a transmission electron microscope.[7][17] this compound typically induces the formation of thick bundles and ribbons of FtsZ filaments.[7][17]

Fluorescence Polarization/Anisotropy Assay

This assay can be used to determine the binding affinity of ligands to FtsZ.

  • Principle: A fluorescently labeled probe that binds to the this compound binding site will have a high fluorescence anisotropy value when bound to the large FtsZ polymer. Unlabeled ligands (like this compound) will compete with the probe for binding, leading to a decrease in anisotropy.

  • Protocol:

    • A fluorescent probe that specifically binds to the interdomain cleft of FtsZ is required.[1][6]

    • Prepare a reaction mixture containing pre-formed, stabilized FtsZ polymers and the fluorescent probe.[1][6]

    • Measure the initial fluorescence anisotropy.

    • Add increasing concentrations of the unlabeled competitor (e.g., this compound).

    • Measure the decrease in fluorescence anisotropy as the probe is displaced.

    • The binding affinity (Kd or IC50) of the competitor can be determined by fitting the data to a competition binding model.[1][6]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

PC190723_Mechanism_of_Action cluster_FtsZ_Cycle Normal FtsZ Dynamics cluster_Inhibition Inhibition by this compound FtsZ_Monomer_GDP FtsZ Monomer (GDP-bound, 'Relaxed' State) FtsZ_Monomer_GTP FtsZ Monomer (GTP-bound, 'Tense' State) FtsZ_Monomer_GDP->FtsZ_Monomer_GTP Nucleotide Exchange FtsZ_Polymer FtsZ Polymer (Protofilament) FtsZ_Monomer_GTP->FtsZ_Polymer Polymerization FtsZ_Polymer->FtsZ_Monomer_GDP GTP Hydrolysis & Depolymerization Z_Ring Dynamic Z-Ring Assembly FtsZ_Polymer->Z_Ring Stabilized_Polymer Stabilized FtsZ Polymer FtsZ_Polymer->Stabilized_Polymer Cell_Division Bacterial Cell Division Z_Ring->Cell_Division This compound This compound This compound->FtsZ_Polymer Binds to Interdomain Cleft Inhibition Inhibition of Cell Division Stabilized_Polymer->Inhibition Disruption of Z-Ring Dynamics

Caption: Mechanism of FtsZ inhibition by this compound.

Experimental_Workflow Start Hypothesis: This compound targets FtsZ Purification Purify FtsZ Protein Start->Purification Cellular_Assays Cell-Based Assays Start->Cellular_Assays Biochemical_Assays In Vitro Biochemical Assays Purification->Biochemical_Assays Visualization Visualization Purification->Visualization Light_Scattering Light Scattering Assay (Polymerization Kinetics) Biochemical_Assays->Light_Scattering Sedimentation Sedimentation Assay (Quantify Polymerization) Biochemical_Assays->Sedimentation GTPase_Assay GTPase Activity Assay Biochemical_Assays->GTPase_Assay Binding_Assay Fluorescence Polarization (Binding Affinity) Biochemical_Assays->Binding_Assay Conclusion Conclusion: This compound stabilizes FtsZ polymers, inhibiting cell division. Biochemical_Assays->Conclusion EM Electron Microscopy (Polymer Morphology) Visualization->EM Visualization->Conclusion MIC Minimum Inhibitory Concentration (MIC) Cellular_Assays->MIC Microscopy Cell Morphology & FtsZ Localization Cellular_Assays->Microscopy Cellular_Assays->Conclusion

Caption: Experimental workflow for characterizing this compound's effect on FtsZ.

References

PC190723: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PC190723 emerged as a pioneering antibacterial agent specifically targeting the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cell division machinery. This document provides a comprehensive technical overview of the discovery, mechanism of action, and developmental history of this compound. It details its potent in vitro activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), and its initial promise in preclinical in vivo models. Despite its potent bactericidal action, the clinical progression of this compound was hampered by poor pharmaceutical properties, primarily low aqueous solubility. This led to the development of more soluble prodrugs and advanced analogs, such as TXY436 and TXA709, designed to improve its drug-like characteristics and enable clinical evaluation. This guide consolidates key quantitative data, outlines detailed experimental protocols used in its evaluation, and provides visual representations of its mechanism and the workflows involved in its development.

Discovery and Optimization

The journey to this compound began with the identification of 3-methoxybenzamide (B147233) (3-MBA) as a weak inhibitor of bacterial cell division that targets FtsZ.[1] A subsequent fragment-based drug discovery program aimed to improve upon this initial hit. This effort led to the synthesis of this compound, a substituted benzamide (B126) derivative that combines the 3-methoxybenzamide core with a thiazolopyridine moiety through an ether linkage.[2] This structural optimization resulted in a significant enhancement of antibacterial potency.[1]

This compound was identified as one of the first potent and selective small-molecule inhibitors of FtsZ.[1][3] It demonstrated potent and specific bactericidal activity against Staphylococcus species, including multidrug-resistant strains of MRSA.[3] However, its progression was ultimately limited by poor formulation properties, which spurred further research into prodrugs and next-generation analogs.[3][4]

Mechanism of Action

This compound exerts its antibacterial effect through a novel mechanism: the over-stabilization of FtsZ polymers. FtsZ, a homolog of eukaryotic tubulin, is a GTPase that polymerizes to form the Z-ring, a dynamic structure that serves as a scaffold for the bacterial divisome and is essential for cytokinesis.[3][5]

The key steps in the mechanism of action are:

  • Binding: this compound binds to a specific allosteric site on the FtsZ protein, located in an interdomain cleft between the C-terminal domain and helix H7.[6][7] This binding site is analogous to the taxol-binding site on tubulin.[5][8]

  • Polymerization Stimulation: The binding of this compound stimulates the GTP-dependent polymerization of FtsZ.[3] It effectively lowers the critical concentration required for assembly.[9]

  • Stabilization of Filaments: The compound stabilizes the resulting FtsZ protofilaments, making them rigid and non-functional.[5][10] This action is thought to lock FtsZ in a high-affinity, "straight" conformation that is competent for assembly but resistant to the dynamic disassembly required for normal Z-ring function.[9][10]

  • Inhibition of Cell Division: The stable, aberrant FtsZ polymers cannot form a functional Z-ring.[3] This disruption of the divisome machinery blocks bacterial cell division, leading to cell filamentation in rod-shaped bacteria and an increase in cell volume in cocci like S. aureus, ultimately resulting in cell death.[3]

PC190723_Mechanism cluster_cell Bacterial Cell This compound This compound FtsZ_monomer FtsZ Monomers (GTP-bound) This compound->FtsZ_monomer Binds to allosteric site Z_ring Dynamic Z-Ring FtsZ_monomer->Z_ring Normal Polymerization (Dynamic) Nonfunctional_Polymers Stable, Non-functional FtsZ Polymers FtsZ_monomer->Nonfunctional_Polymers Stimulates & Stabilizes Polymerization Divisome Functional Divisome Z_ring->Divisome Scaffolds Cell_Death Cell Death Cell_Division Cell Division Divisome->Cell_Division Nonfunctional_Polymers->Z_ring Disrupts Formation Nonfunctional_Polymers->Cell_Death Leads to

Caption: Mechanism of action of this compound targeting FtsZ.

Quantitative Data

Table 1: In Vitro Antibacterial Activity of this compound and Derivatives
CompoundOrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
This compound S. aureus (MSSA)ATCC 292131--
S. aureus (MSSA)8325-41.01.01
S. aureus (MRSA)ATCC 433001--
S. aureus (MRSA)ATCC 335911.02.02
S. epidermidisATCC 122281--
TXY436 S. aureus (MSSA)8325-41.01.01
(Prodrug)S. aureus (MRSA)ATCC 335911.02.02
Compound 1 S. aureus (MSSA)ATCC 292130.12--
(Analog)S. aureus (MRSA)ATCC 433000.12--
S. epidermidisATCC 122280.12--

Data compiled from multiple sources.[8][11] MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration).

Table 2: Biochemical and Pharmacokinetic Properties
ParameterCompoundValueConditions / Species
FtsZ GTPase Inhibition (IC₅₀) This compound55 nMIn vitro assay
Solubility This compound22.5 ± 1.6 µg/mL10 mM Citrate, pH 2.6
TXY4362,290 ± 199 µg/mL10 mM Citrate, pH 2.6
Prodrug Conversion (t₁/₂) TXY43618.2 ± 1.6 minTo this compound at pH 7.4
Elimination Half-life (t₁/₂) This compound0.96 hMouse plasma (from TXY436 IV)
TXY4360.26 hMouse plasma (IV admin)
TXA7073.65 hMouse plasma (from TXA709 IV)
Frequency of Resistance This compound~3 x 10⁻⁸S. aureus
TXY436(2.0 ± 0.7) x 10⁻⁸S. aureus

Data compiled from multiple sources.[8][12]

Development and Preclinical Studies

This compound demonstrated significant efficacy in a murine peritonitis model of S. aureus infection.[3] However, its poor aqueous solubility made formulation for both intravenous and oral administration challenging, hindering further clinical development.[3][4]

To overcome these limitations, a prodrug strategy was employed. TXY436, an N-Mannich base derivative, was synthesized.[3] TXY436 is approximately 100-fold more soluble than this compound in an acidic aqueous vehicle suitable for oral administration.[8] At physiological pH, it rapidly converts to the active compound, this compound.[8] Pharmacokinetic studies in mice revealed that TXY436 was orally bioavailable and efficacious in systemic MRSA infection models, whereas orally administered this compound was not.[8][13]

Further optimization led to the development of TXA707, an analog with improved metabolic stability, and its corresponding prodrug, TXA709.[12] This advanced candidate, TXA709, completed Phase I clinical trials with no serious adverse events reported and was granted Qualified Infectious Disease Product (QIDP) designation by the FDA.[3][9]

Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Stage Hit Hit Identification (3-methoxybenzamide) Lead_Gen Lead Generation (this compound) Hit->Lead_Gen Optimization In_Vitro In Vitro Characterization (MIC, MBC, MoA) Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy (Mouse Peritonitis Model) In_Vitro->In_Vivo Formulation Formulation Challenges (Poor Solubility) In_Vivo->Formulation Prodrug Prodrug Strategy (TXY436) Formulation->Prodrug Solution PK_Studies Pharmacokinetic Studies (Mouse) Prodrug->PK_Studies Oral_Efficacy Oral Efficacy Demonstrated PK_Studies->Oral_Efficacy Advanced_Analog Advanced Analog (TXA707/TXA709) Oral_Efficacy->Advanced_Analog Further Optimization Phase_I Phase I Clinical Trial (TXA709) Advanced_Analog->Phase_I

Caption: Development workflow from hit identification to clinical trials.

Experimental Protocols

FtsZ Polymerization Assay (Light Scattering)

This protocol is a generalized method for monitoring the effect of this compound on FtsZ polymerization in real-time using right-angle light scattering.

Materials:

  • Purified FtsZ protein (from S. aureus or B. subtilis)

  • Polymerization Buffer (e.g., 50 mM MES or HEPES, 50 mM KCl, 10 mM MgCl₂, pH 6.5-6.8)

  • GTP stock solution (10-20 mM in buffer)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Spectrofluorometer with a thermostatted cuvette holder

  • Micro-volume quartz cuvette

Procedure:

  • Protein Preparation: Pre-clear the FtsZ stock solution by centrifugation at high speed (e.g., >100,000 x g) for 20 minutes at 4°C to remove any aggregates. Determine the concentration of the supernatant.

  • Reaction Setup: In a microcuvette, prepare the reaction mixture by adding Polymerization Buffer, the desired final concentration of FtsZ (e.g., 5-10 µM), and either this compound (at various concentrations) or an equivalent volume of DMSO (vehicle control).

  • Equilibration: Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate to 25°C or 30°C for 2-5 minutes.

  • Baseline Reading: Record a stable baseline light scattering signal (Excitation and Emission wavelengths typically set to 350 nm).

  • Initiation of Polymerization: Add GTP to a final concentration of 1-2 mM to initiate the polymerization reaction. Mix gently but thoroughly.

  • Data Acquisition: Immediately begin recording the light scattering intensity over time for 10-30 minutes. An increase in light scattering indicates polymer formation.

  • Analysis: Compare the rate and extent of polymerization in the presence of this compound to the vehicle control. An increased rate and final signal are indicative of polymerization stimulation and stabilization.

FtsZ GTPase Activity Assay

This protocol measures the GTP hydrolysis activity of FtsZ, which is typically modulated by polymerization dynamics. This compound is expected to reduce the steady-state GTPase rate by stabilizing polymers.[14][15]

Materials:

  • Purified FtsZ protein

  • Assay Buffer (similar to Polymerization Buffer)

  • GTP stock solution (1 mM)

  • This compound stock solution (in DMSO)

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well microtiter plate

  • Plate reader

Procedure:

  • Reaction Setup: In the wells of a 96-well plate, add Assay Buffer, FtsZ (e.g., 5-10 µM), and varying concentrations of this compound or DMSO vehicle.

  • Pre-incubation: Pre-warm the plate to the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiation: Start the reaction by adding GTP to each well (final concentration ~0.5-1 mM).

  • Time-course Incubation: Incubate the plate at 30°C. At specific time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction in designated wells by adding the malachite green reagent, which also serves to detect the released inorganic phosphate (Pi).

  • Color Development: Allow 15-20 minutes for color development.

  • Measurement: Read the absorbance at ~620-650 nm using a plate reader.

  • Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi released at each time point for each condition. The GTPase rate is determined from the slope of the linear portion of the Pi concentration versus time plot. Compare the rates for this compound-treated samples to the control.

Murine Peritonitis/Sepsis Model for In Vivo Efficacy

This protocol outlines a general procedure to assess the efficacy of FtsZ inhibitors against a systemic S. aureus infection in mice.

Materials:

  • S. aureus strain (e.g., MRSA ATCC 43300)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile saline or PBS

  • Gastric mucin (optional, to enhance virulence)

  • 6-8 week old BALB/c mice (or other appropriate strain)

  • Test compound (e.g., TXY436) formulated in a suitable vehicle (e.g., 10 mM citrate, pH 2.6 for oral gavage)

  • Control antibiotics (e.g., vancomycin) and vehicle control

Procedure:

  • Inoculum Preparation: Culture S. aureus overnight in TSB. The following day, subculture into fresh broth and grow to mid-log phase. Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1-5 x 10⁷ CFU/mL). The inoculum can be mixed with gastric mucin to increase infectivity.

  • Infection: Administer a lethal or sub-lethal dose of the bacterial suspension (e.g., 0.5 mL) to each mouse via intraperitoneal (IP) injection.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound, control antibiotic, or vehicle control to groups of mice. Administration can be via oral gavage (p.o.), intravenous (i.v.), or subcutaneous (s.c.) routes. Dosing may be repeated at specified intervals.

  • Monitoring: Monitor the mice for signs of illness and mortality over a period of 7-14 days.

  • Endpoint Analysis: The primary endpoint is typically survival (percent survival over time). Secondary endpoints can include determining the bacterial load in key organs (spleen, liver, kidneys) at a specific time point post-infection. To do this, mice are euthanized, organs are harvested aseptically, homogenized, and serial dilutions are plated to enumerate CFU.

  • Analysis: Compare the survival curves between treatment groups using statistical methods like the log-rank test. Compare bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound was a landmark discovery in the search for novel antibiotics, validating FtsZ as a viable antibacterial target. While its own development was curtailed by physicochemical shortcomings, the knowledge gained from its study has been invaluable. The mechanism of stabilizing FtsZ polymers represents a distinct and effective way to kill bacteria, including highly resistant pathogens. The subsequent development of prodrugs and advanced analogs like TXA709 demonstrates a successful strategy to overcome the initial hurdles of a promising lead compound. The ongoing research into FtsZ inhibitors, built on the foundation laid by this compound, continues to hold promise for delivering a new class of antibiotics to combat the growing threat of antimicrobial resistance.

References

An In-Depth Technical Guide to PC190723: A Novel FtsZ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PC190723 is a potent and selective small-molecule inhibitor of the bacterial cell division protein FtsZ.[1][2] As a derivative of 3-methoxybenzamide (B147233), it has demonstrated significant bactericidal activity, particularly against staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant strains.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 3-[(6-chloro[1][5]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide, is a synthetic compound that emerged from a fragment-based drug discovery program aimed at optimizing 3-methoxybenzamide derivatives.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C14H8ClF2N3O2S[5]
Appearance Solid[6]
Solubility (10 mM citrate, pH 2.6) 22.5 ± 1.6 µg/ml[6]
Solubility (PBS, pH 7.4) 23.9 ± 4.0 µg/ml[6]

Mechanism of Action: Targeting Bacterial Cell Division

This compound exerts its antibacterial effect by directly targeting FtsZ, a prokaryotic homolog of eukaryotic tubulin that is essential for bacterial cytokinesis.[2][7] FtsZ polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins.[4][8]

The mechanism of action of this compound involves the following key steps:

  • Binding to FtsZ : this compound binds to a specific site on the FtsZ protein, located in the interdomain cleft between the core helix H7 and the C-terminal domain.[2][9] This binding site is analogous to the taxol-binding site on tubulin.[5][10]

  • Stabilization of FtsZ Polymers : The binding of this compound stabilizes the filamentous form of FtsZ, promoting its assembly into protofilaments and higher-order structures like bundles and ribbons.[5][10] This stabilization is achieved by favoring a high-affinity conformational state of FtsZ that is competent for assembly.[11]

  • Inhibition of GTPase Activity : this compound inhibits the GTPase activity of FtsZ in a concentration-dependent manner.[1][4] The GTP hydrolysis is crucial for the dynamic turnover of the Z-ring, and its inhibition leads to the suppression of FtsZ polymer dynamics.[5][10]

  • Prevention of Cell Division : By stabilizing FtsZ polymers and inhibiting their dynamics, this compound effectively blocks the formation and constriction of the Z-ring, thereby preventing bacterial cell division and leading to cell death.[1][5] This results in characteristic morphological changes, such as the enlargement of spherical cells like S. aureus.[1][4]

FtsZ_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based and In Vivo Evaluation Compound_library Compound Library Primary_screen Primary Screen (FtsZ GTPase Assay) Compound_library->Primary_screen Secondary_screen Secondary Screen (FtsZ Polymerization Assay) Primary_screen->Secondary_screen Active Compounds MIC_testing MIC against Target Bacteria Secondary_screen->MIC_testing Confirmed Hits Hit_compounds Hit Compounds MIC_testing->Hit_compounds Cytotoxicity Eukaryotic Cell Cytotoxicity Assay Hit_compounds->Cytotoxicity PK_studies Pharmacokinetic Studies Cytotoxicity->PK_studies Non-toxic Hits In_vivo_efficacy In Vivo Efficacy (Mouse Model) PK_studies->In_vivo_efficacy Favorable PK Lead_candidate Lead Candidate In_vivo_efficacy->Lead_candidate Efficacious

References

An In-depth Technical Guide to the PC190723 Binding Site on the FtsZ Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the interaction between the antibacterial compound PC190723 and its target, the bacterial cell division protein FtsZ. It details the binding site, mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

Introduction: FtsZ as an Antibacterial Target

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin.[1] In the presence of Guanosine triphosphate (GTP), FtsZ polymerizes to form the Z-ring, a dynamic structure at the mid-cell that is essential for bacterial cytokinesis.[2] Its indispensable role in cell division and its high conservation across many bacterial species make FtsZ an attractive target for the development of novel antibiotics, particularly in an era of rising antimicrobial resistance.[1][3]

This compound is a potent, 2,6-difluorinated 3-methoxybenzamide (B147233) derivative that has demonstrated significant bactericidal activity, especially against Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus subtilis.[3][4] It functions by directly targeting FtsZ, but unlike many inhibitors that prevent polymerization, this compound has a unique mechanism of action centered on an allosteric binding site.[5]

The this compound Binding Site: An Allosteric Pocket

Crystal structures of S. aureus FtsZ in complex with this compound have definitively identified the inhibitor's binding location.[3][6] this compound does not bind to the active GTP-binding site but instead occupies an allosteric pocket known as the interdomain cleft (IDC).[3][7]

This binding site is located in a deep cleft formed between the N-terminal GTP-binding domain and the C-terminal domain.[8][9] Specifically, the pocket is defined by the C-terminal half of the central helix H7, the T7 loop, and the C-terminal four-stranded β-sheet.[8][10] This location is analogous to the binding site of the anti-cancer drug Taxol on eukaryotic tubulin, although the specific residues differ, which accounts for this compound's selectivity for the bacterial protein.[11][12]

Mutagenesis studies have further confirmed the importance of this site. A single point mutation, G196A (glycine to alanine (B10760859) at position 196), located within the binding cleft, confers resistance to this compound in both S. aureus and B. subtilis.[3][13]

Mechanism of Action: FtsZ Polymer Stabilization

This compound acts as an FtsZ polymer-stabilizing agent.[4][11] Its binding to the interdomain cleft induces and stabilizes a specific "tense" or "open" conformation of the FtsZ monomer, which is the conformation required for head-to-tail association and filament assembly.[1][9][14] This preferential binding to the assembled state of FtsZ has several profound consequences on FtsZ dynamics:

  • Promotion of Polymerization: this compound enhances the cooperative assembly of FtsZ, inducing the formation of filaments, which can further associate into higher-order structures like straight bundles, ribbons, and coils.[11][15]

  • Reduction of Critical Concentration: It negatively modulates the polymerization cooperativity, leading to FtsZ assembly at lower protein concentrations than would normally be required.[1][14]

  • Inhibition of GTPase Activity: By stabilizing the filament, this compound binding reduces the rate of GTP hydrolysis, which is the trigger for depolymerization.[4][16]

  • Suppression of Z-Ring Dynamics: In vivo, this over-stabilization of FtsZ polymers prevents the dynamic turnover of the Z-ring, which is essential for its proper constriction and function during cell division.[11] This leads to the formation of delocalized FtsZ foci instead of a functional Z-ring, ultimately blocking cytokinesis and leading to cell death.[17]

This mechanism is notably potent in susceptible species like S. aureus and B. subtilis. In contrast, FtsZ from non-susceptible bacteria like Escherichia coli is not significantly affected, a specificity attributed to differences in the amino acid residues lining the binding pocket.[8][16]

cluster_0 This compound Interaction with FtsZ cluster_1 Consequences for FtsZ Dynamics cluster_2 Cellular Outcome This compound This compound Binding Binds to Allosteric Site (Interdomain Cleft) This compound->Binding FtsZ_Monomer FtsZ Monomer (Unassembled State) FtsZ_Monomer->Binding FtsZ_Tense FtsZ Monomer ('Tense' Assembled State) Binding->FtsZ_Tense Stabilizes Polymerization Enhanced Polymerization (Filaments, Bundles) FtsZ_Tense->Polymerization Stabilization FtsZ Polymer Stabilization Polymerization->Stabilization GTPase Reduced GTPase Activity Z_Ring Z-Ring Dynamics Inhibited GTPase->Z_Ring Stabilization->GTPase Division Cell Division Blocked Z_Ring->Division Death Bactericidal Effect Division->Death

Caption: Mechanism of action for this compound on FtsZ.

Quantitative Binding and Activity Data

The affinity of this compound and its fragments for FtsZ has been quantified using various biophysical techniques. These studies confirm the high affinity of the parent compound and reveal the contributions of its constituent moieties.

Compound/ProbeTarget FtsZMethodParameterValueReference
This compound B. subtilis (BsFtsZ)Polymer Pelleting / HPLCApparent Affinity~10⁵ M⁻¹[16]
This compound B. subtilis (BsFtsZ)Fluorescence AnisotropyKD< 0.1 µM[5][18]
2,6-difluoro-3-methoxybenzamide (DFMBA) B. subtilis (BsFtsZ)Fluorescence AnisotropyKD0.67 ± 0.05 mM[5][18]
6-(chloro[8][11]thiazolo[5,4-b]pyridin-2-yl)methanol (CTPM) B. subtilis (BsFtsZ)Fluorescence AnisotropyKD1.0 ± 0.1 mM[5][18]
Fluorescent Probe 1 B. subtilis (BsFtsZ)Fluorescence AnisotropyKD11–26 µM[18]
This compound E. coli (EcFtsZ)Fluorescence AnisotropyAffinity vs. S. aureus~9-fold lower[8]

Key Experimental Protocols

The characterization of the this compound-FtsZ interaction relies on a suite of established biochemical and biophysical assays.

X-ray Crystallography
  • Objective: To determine the three-dimensional structure of the FtsZ-PC190723 complex and identify the binding site.

  • Methodology:

    • Protein Expression and Purification: S. aureus FtsZ is overexpressed in E. coli and purified to homogeneity using chromatography techniques.

    • Co-crystallization: The purified FtsZ is incubated with a molar excess of this compound (dissolved in a suitable solvent like DMSO) and GTP or a non-hydrolyzable analog.

    • Crystal Growth: Crystals are grown using vapor diffusion methods (hanging or sitting drop) by screening various buffer, salt, and precipitant conditions.

    • Data Collection and Structure Solution: Crystals are flash-frozen and subjected to X-ray diffraction. The resulting diffraction pattern is used to solve the electron density map and build the atomic model of the complex.[6] The structure of S. aureus FtsZ with this compound has been solved to a resolution of 2.70 Å.[6]

Fluorescence Polarization/Anisotropy Competition Assay
  • Objective: To measure the binding affinity (KD) of this compound and other ligands to the allosteric site.

  • Methodology:

    • Probe Selection: A fluorescent probe designed as an analog of this compound, which binds to the same site, is used.[5]

    • FtsZ Polymerization: Purified FtsZ is polymerized and stabilized using a non-hydrolyzable GTP analog like GMPCPP in an appropriate polymerization buffer.[5]

    • Assay Setup: A fixed concentration of stabilized FtsZ polymer and the fluorescent probe are mixed, resulting in a high fluorescence anisotropy signal as the probe binds to the large FtsZ polymer.

    • Competition: Increasing concentrations of a non-fluorescent competitor ligand (e.g., this compound) are added. The competitor displaces the fluorescent probe from the binding site.

    • Data Acquisition: The decrease in fluorescence anisotropy is measured. This decrease is proportional to the amount of probe displaced. The data is then fitted to a single-site competition model to determine the dissociation constant (KD) of the competitor.[5][18]

start Start: Prepare Reagents step1 Polymerize FtsZ with non-hydrolyzable GTP analog (e.g., GMPCPP) start->step1 step2 Add fluorescent probe specific for the allosteric site step1->step2 measure1 Measure baseline high anisotropy step2->measure1 step3 Titrate with increasing concentrations of unlabeled competitor (this compound) measure1->step3 step4 Incubate to reach equilibrium step3->step4 measure2 Measure decrease in anisotropy at each competitor concentration step4->measure2 step5 Plot anisotropy vs. competitor concentration measure2->step5 end Fit data to competition binding model to calculate KD step5->end

Caption: Workflow for a competitive fluorescence anisotropy assay.
Light Scattering Assay

  • Objective: To monitor the kinetics of FtsZ assembly in real-time.

  • Methodology:

    • Sample Preparation: Purified FtsZ monomers are pre-cleared by ultracentrifugation to remove any aggregates.[19]

    • Reaction Initiation: The protein is placed in a cuvette in a fluorometer or dedicated light scattering instrument. Polymerization is initiated by adding GTP and MgCl₂. The effect of this compound is tested by adding it before or after polymerization initiation.

    • Data Acquisition: The intensity of light scattered at a 90° angle is recorded over time. An increase in scattered light corresponds to the formation of FtsZ polymers.[15][19] This method can be used to observe how this compound enhances the rate and extent of polymerization.[15]

FtsZ Polymer Pelleting Assay
  • Objective: To quantify the amount of FtsZ in the polymeric state.

  • Methodology:

    • Assembly Reaction: FtsZ is incubated under conditions that promote polymerization (with GTP, MgCl₂, and with or without this compound).

    • Sedimentation: The reaction mixture is subjected to high-speed ultracentrifugation. FtsZ polymers, being large, will pellet, while monomers remain in the supernatant.[16]

    • Quantification: The supernatant is carefully removed, and the pellet is resuspended in buffer. The amount of protein in both the supernatant and pellet fractions is quantified, typically by SDS-PAGE and densitometry, to determine the percentage of polymerized FtsZ.[16]

GTPase Activity Assay
  • Objective: To measure the rate of GTP hydrolysis by FtsZ.

  • Methodology:

    • Reaction Setup: Polymerizing FtsZ is incubated with GTP in the presence and absence of this compound.

    • Phosphate (B84403) Detection: At various time points, aliquots of the reaction are taken, and the reaction is stopped. The amount of inorganic phosphate (Pi) released from GTP hydrolysis is measured using a colorimetric method, such as the malachite green assay.[2][19]

    • Analysis: The rate of Pi release is calculated. A decrease in this rate in the presence of this compound indicates inhibition of GTPase activity.[4]

Resistance and Structural Implications

The development of resistance to this compound provides crucial insights into its binding and mechanism.

  • Key Resistance Mutation: The G196A mutation is the most frequently observed change in resistant strains.[3] Glycine at this position allows for the flexibility and conformation of the binding pocket necessary for high-affinity interaction.

  • Mechanism of Resistance: The substitution with the bulkier alanine residue likely introduces steric hindrance, preventing this compound from binding effectively within the interdomain cleft.[8]

  • Structural Basis of Specificity: In FtsZ from resistant species like E. coli, the binding site is occluded by salt bridge interactions between helix H7 and adjacent β-strands (S9 and S10), which are not present in the susceptible S. aureus FtsZ.[3][20] This structural difference prevents this compound from accessing its binding site.

cluster_susceptible Susceptible FtsZ (e.g., S. aureus) cluster_resistant Resistant FtsZ (e.g., E. coli or G196A Mutant) s_site Open Interdomain Cleft (Binding Site Accessible) s_bind High-Affinity Binding s_site->s_bind s_pc This compound s_pc->s_bind s_effect Polymer Stabilization & Cell Division Blocked s_bind->s_effect r_site Occluded/Altered Cleft (Salt Bridges or Steric Hindrance) r_bind Binding Prevented or Weakened r_site->r_bind r_pc This compound r_pc->r_bind r_effect Normal FtsZ Function & Cell Division Continues r_bind->r_effect

Caption: Logical relationship between binding site structure and resistance.

References

The Stabilizing Act: A Technical Guide to the Interaction of PC190723 with FtsZ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which the antibacterial compound PC190723 exerts its polymer-stabilizing effect on the bacterial cell division protein FtsZ. FtsZ, a homolog of eukaryotic tubulin, is an essential protein that forms the Z-ring at the future division site, making it a prime target for novel antibiotics.[1][2][3] this compound is a potent inhibitor of FtsZ, particularly in Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1][2][3][4] Its mode of action is analogous to that of Taxol on microtubules, promoting polymerization and stabilizing the resulting filaments against disassembly.[1][4][5] This guide synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular processes to facilitate a comprehensive understanding for researchers in the field.

Core Mechanism: Stabilization of the FtsZ Polymer

This compound enhances the assembly of FtsZ into protofilaments and their subsequent association into larger structures like bundles and ribbons.[1][4][5] This stabilization effect is achieved through preferential binding to the polymeric form of FtsZ.[1][5] The binding of this compound to FtsZ induces a conformational change that favors the polymerized state, thereby lowering the critical concentration required for assembly.[6] The compound binds to a site in the interdomain cleft of FtsZ, a region analogous to the Taxol-binding site on tubulin.[4][6][7]

Quantitative Analysis of this compound-FtsZ Interaction

The following tables summarize the key quantitative data regarding the interaction of this compound with FtsZ from various bacterial species.

ParameterBacillus subtilis FtsZ (Bs-FtsZ)Staphylococcus aureus FtsZ (Sa-FtsZ)Escherichia coli FtsZ (Ec-FtsZ)Reference
Effect on Polymerization Induces formation of bundles and ribbonsMarkedly enhances polymer formationDoes not induce bundling[4][5]
Critical Concentration (Cr) for Polymerization Reduced from ~5 µM to ~0.3 µM in the presence of this compoundPolymerization occurs at lower concentrations without a defined critical concentration-[5][6]
Binding Affinity (Apparent) ~10⁵ M⁻¹-Weak binding[5]
Stoichiometry (PC:FtsZ in polymer) ~0.5 at 10 µM free PC--[5]
ParameterConditionGTPase Rate (min⁻¹)Reference
Bs-FtsZ GTPase Activity Control (Hepes50 buffer)0.22 ± 0.02[4]
+ this compound (1-10 µM)Partial inhibition[4]
Control (Hepes250 buffer)0.61 ± 0.09[4]
+ this compoundPartial inhibition[4]
Control (Mes50 buffer)0.15 ± 0.08[4]
+ this compoundPartial inhibition[4]
Ec-FtsZ GTPase Activity Control (Hepes50 buffer)-[4]
+ this compoundIncrease in activity[4][8]

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize the this compound-FtsZ interaction are provided below.

FtsZ Polymerization Light Scattering Assay

This assay monitors the formation of FtsZ polymers in real-time by measuring the increase in light scattering as monomers assemble into larger structures.

Protocol:

  • Purified FtsZ protein is prepared in a suitable polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl₂).[9][10]

  • The FtsZ solution is placed in a fluorometer cuvette and equilibrated to the desired temperature (e.g., 30°C).[9]

  • A baseline reading of light scattering is established.

  • Polymerization is initiated by the addition of GTP (e.g., 1 mM final concentration).[9]

  • This compound or a vehicle control is added to the reaction mixture to observe its effect on the polymerization kinetics.

  • Light scattering is monitored at a 90° angle with excitation and emission wavelengths typically set to 350 nm.[9]

FtsZ Sedimentation Assay

This method quantifies the amount of polymerized FtsZ by separating the polymers (pellet) from the soluble monomers (supernatant) via centrifugation.

Protocol:

  • FtsZ polymerization is induced in the presence or absence of this compound as described for the light scattering assay.

  • The reaction mixtures are incubated for a defined period to allow polymer formation.

  • The samples are then centrifuged at high speed (e.g., 386,000 x g for 20 minutes) to pellet the FtsZ polymers.[5]

  • The supernatant is carefully removed, and the pellet is resuspended in a sample buffer.

  • The amount of FtsZ in the supernatant and pellet fractions is analyzed by SDS-PAGE and quantified by densitometry.[11]

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.

Protocol:

  • FtsZ is incubated in a reaction buffer containing GTP and MgCl₂.[4]

  • The reaction is allowed to proceed for various time points.

  • The amount of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis is measured using a colorimetric method, such as the malachite green assay.[12]

  • To determine the effect of this compound, the assay is performed in the presence of varying concentrations of the compound.

Electron Microscopy of FtsZ Polymers

Electron microscopy provides direct visualization of the FtsZ polymers and the effect of this compound on their morphology.

Protocol:

  • FtsZ polymerization is induced as described previously, in the presence or absence of this compound.

  • A small aliquot of the reaction mixture is applied to a carbon-coated grid.

  • The sample is negatively stained with a heavy metal salt solution (e.g., uranyl acetate) to enhance contrast.

  • The grid is then air-dried and examined under a transmission electron microscope.[5]

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes.

FtsZ_Polymerization_Pathway cluster_0 FtsZ Monomer States cluster_1 FtsZ Polymerization Inactive_Monomer Inactive FtsZ (GDP-bound) GTP_Exchange GTP Exchange Inactive_Monomer->GTP_Exchange GDP off Active_Monomer Active FtsZ (GTP-bound) Protofilament FtsZ Protofilament Active_Monomer->Protofilament Polymerization Bundles Bundles/Ribbons Protofilament->Bundles Lateral Association Hydrolysis GTP Hydrolysis Protofilament->Hydrolysis Depolymerization GTP_Exchange->Active_Monomer GTP on Hydrolysis->Inactive_Monomer This compound This compound This compound->Protofilament Stabilizes This compound->Bundles Promotes

Caption: FtsZ polymerization pathway and the stabilizing effect of this compound.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Analysis Purification FtsZ Protein Purification Polymerization_Assay Polymerization Assay (Light Scattering/Sedimentation) Purification->Polymerization_Assay GTPase_Assay GTPase Activity Assay Purification->GTPase_Assay EM Electron Microscopy Polymerization_Assay->EM Data_Analysis Quantitative Data Analysis (Cr, Rate, Stoichiometry) Polymerization_Assay->Data_Analysis GTPase_Assay->Data_Analysis Morphology Polymer Morphology Analysis EM->Morphology

References

Methodological & Application

Application Notes and Protocols for PC190723 in Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC190723 is a potent and selective bactericidal agent that inhibits bacterial cell division.[1][2][3] It functions by targeting the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin.[4][5] FtsZ polymerization is a critical step in the formation of the Z-ring at the division site, which is essential for bacterial cytokinesis.[1][6] this compound acts as a polymer-stabilizing agent, promoting the assembly and bundling of FtsZ filaments.[1][2][3][7] This stabilization disrupts the dynamic nature of the Z-ring, leading to the inhibition of cell division and eventual cell death.[6][8] These application notes provide detailed protocols for the use of this compound in bacterial culture, including its mechanism of action, quantitative data on its efficacy, and methodologies for key experiments.

Mechanism of Action

This compound selectively binds to a site on the FtsZ protein, which is analogous to the taxol-binding site on tubulin.[1][2][3] This binding event stabilizes the polymeric form of FtsZ, leading to the formation of non-functional, stable filaments and bundles.[1][2][8] The stabilization of FtsZ polymers prevents their disassembly, which is a necessary step for the dynamic constriction of the Z-ring during cell division.[2] Consequently, cytokinesis is blocked, resulting in characteristic morphological changes, such as cell elongation in rod-shaped bacteria and increased cell volume in cocci, ultimately leading to bactericidal effects.[8][9] this compound is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] Its efficacy against Gram-negative bacteria is limited, likely due to the presence of the outer membrane acting as a permeability barrier.[9][10][11]

PC190723_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Inhibition Pathway This compound This compound FtsZ_polymer FtsZ Polymers (Dynamic) This compound->FtsZ_polymer Binds and Stabilizes FtsZ_monomer FtsZ Monomers FtsZ_monomer->FtsZ_polymer Polymerization FtsZ_polymer->FtsZ_monomer Depolymerization Z_ring Functional Z-Ring FtsZ_polymer->Z_ring Assembly Stabilized_FtsZ Stabilized FtsZ Polymers (Non-functional) FtsZ_polymer->Stabilized_FtsZ Cell_Division Successful Cell Division Z_ring->Cell_Division Constriction No_Z_ring Z-Ring Disruption Stabilized_FtsZ->No_Z_ring Inhibited_Division Inhibited Cell Division No_Z_ring->Inhibited_Division

Figure 1: Mechanism of action of this compound in inhibiting bacterial cell division.

Quantitative Data

The antibacterial activity of this compound has been quantified against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to assess its efficacy.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292131[12]
Staphylococcus aureusMSSA and MRSA strains0.5 - 1.0[8]
Staphylococcus aureusPanel of isolates0.12 (MIC₉₀)[12]
Staphylococcus epidermidisPanel of isolates0.12 (MIC₉₀)[12]
Bacillus subtilis1680.5[13]
Escherichia coliATCC 25922>128[13]

Note: The activity of this compound against E. coli is significantly lower due to the outer membrane barrier. However, in strains with a compromised outer membrane, this compound can inhibit cell division.[10][11]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

Protocol:

  • Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.[1]

  • Ensure complete dissolution by vortexing.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Incubator

Protocol:

  • Prepare a serial two-fold dilution of the this compound stock solution in the growth medium in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow start Start prep_compound Prepare this compound Serial Dilutions in 96-well plate start->prep_compound prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Bacteria prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results Visually incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
FtsZ Polymerization Assay

This assay monitors the effect of this compound on the polymerization of purified FtsZ protein using light scattering.[8]

Materials:

  • Purified FtsZ protein (e.g., from S. aureus)

  • Polymerization buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl₂)[8]

  • GTP solution (e.g., 4 mM)[8]

  • This compound stock solution

  • 96-well microtiter plate (UV-transparent)

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • In a 96-well plate, combine purified FtsZ (e.g., to a final concentration of 5 µM) with varying concentrations of this compound in the polymerization buffer.[8]

  • Include a control reaction with FtsZ and buffer only.

  • Initiate the polymerization reaction by adding GTP to each well.[8]

  • Immediately begin monitoring the change in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). An increase in light scattering (absorbance) indicates FtsZ polymerization.

  • Compare the polymerization profiles in the presence and absence of this compound to determine its effect on FtsZ assembly.

Solubility and Stability

This compound has poor aqueous solubility, which can be a limiting factor for in vivo studies.[8] Stock solutions are typically prepared in DMSO.[1] For in vivo applications, prodrugs such as TXY436 have been developed to improve solubility and oral bioavailability.[8] TXY436 is an N-Mannich base derivative that is approximately 100-fold more soluble than this compound in acidic aqueous vehicles and converts to this compound at physiological pH.[8]

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of substances through the skin. All work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable research tool for studying bacterial cell division and a promising lead compound for the development of new antibiotics targeting FtsZ. The protocols provided here offer a framework for its application in microbiological and biochemical assays. Careful consideration of its solubility and appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Investigating the Effects of PC190723 on FtsZ Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC190723 is a potent antibacterial compound that targets the bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin.[1][2] FtsZ is a crucial component of the bacterial cytoskeleton and plays a central role in cell division by assembling into a contractile ring (Z-ring) at the division site.[3] this compound exhibits its bactericidal effects by binding to FtsZ and stabilizing its polymeric state.[2][3][4] This stabilization disrupts the dynamic nature of the Z-ring, ultimately inhibiting bacterial cell division and leading to cell death.[3][4] These application notes provide detailed protocols for key in vitro and in vivo assays to characterize the effects of this compound on FtsZ polymerization.

Mechanism of Action of this compound

This compound acts as an FtsZ polymer-stabilizing agent.[2][4] Unlike inhibitors that prevent polymerization, this compound enhances the assembly of FtsZ into filaments and bundles.[2][4] It binds to a site on FtsZ that is analogous to the taxol-binding site on tubulin, promoting a conformational state that favors polymerization.[4][5] This leads to a decrease in the critical concentration required for FtsZ assembly and stabilization of the resulting polymers against depolymerization.[5][6] The stabilization of FtsZ polymers by this compound suppresses their dynamic turnover, which is essential for the proper function of the Z-ring during cell division.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the effect of this compound on FtsZ.

ParameterOrganism/ProteinValueExperimental ConditionsReference
Minimal Inhibitory Concentration (MIC) Staphylococcus aureus0.1 - 1 µg/mLVaries by strain[3]
Minimal Bactericidal Concentration (MBC) Staphylococcus aureus1 - 2 µg/mLVaries by strain[3]
Effect on FtsZ Polymerization S. aureus FtsZStimulation0 - 10 µg/mL this compound, 5 µM FtsZ, 4 mM GTP[3]
Reduction in Critical Concentration (Cr) B. subtilis FtsZFrom ~5 µM to ~1 µMWith 4 mM DFMBA (a fragment of this compound)[4]
Inhibition of GTPase Activity B. subtilis FtsZPartial inhibition~1 - 10 µM this compound[4]
FRAP Recovery t1/2 (in vivo) S. aureus FtsZ-GFPIncreased from 6.16 s to 12.06 s56.2 µM this compound[6]

Key Experimental Protocols

Here, we provide detailed protocols for the principal techniques used to study the impact of this compound on FtsZ polymerization.

Light Scattering Assay for FtsZ Polymerization

This assay monitors the formation of FtsZ polymers in real-time by measuring the increase in light scattering as monomers assemble into larger filaments.

Principle: The intensity of scattered light is proportional to the size and concentration of polymers in solution.

Protocol:

  • Reagent Preparation:

    • Polymerization Buffer: 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂. Prepare fresh and filter-sterilize.

    • FtsZ Stock Solution: Prepare a stock solution of purified FtsZ protein (e.g., from S. aureus or B. subtilis) in polymerization buffer. Determine the concentration using a spectrophotometer. Pre-clear the protein solution by centrifugation at high speed (e.g., 100,000 x g for 20 min at 4°C) to remove any aggregates.

    • GTP Stock Solution: Prepare a 20 mM stock solution of GTP in polymerization buffer.

    • This compound Stock Solution: Prepare a stock solution (e.g., 1 mM) in DMSO.

  • Assay Procedure:

    • The assay is typically performed in a fluorometer or a dedicated light scattering instrument with a thermostatted cuvette holder at 37°C.

    • In a quartz cuvette, add the polymerization buffer, FtsZ (final concentration typically 5-12 µM), and the desired concentration of this compound or DMSO as a control.

    • Allow the mixture to equilibrate for a few minutes.

    • Initiate the polymerization by adding GTP to a final concentration of 1-2 mM.

    • Immediately start recording the light scattering intensity at a 90° angle, typically at a wavelength of 340-400 nm, for a desired period (e.g., 10-30 minutes).

Data Analysis: Plot the light scattering intensity as a function of time. An increase in intensity indicates polymerization. Compare the rates and extent of polymerization in the presence and absence of this compound.

FtsZ Sedimentation (Pelleting) Assay

This endpoint assay quantifies the amount of polymerized FtsZ by separating polymers from monomers via centrifugation.

Principle: FtsZ polymers are larger and will pellet upon high-speed centrifugation, while monomers remain in the supernatant.

Protocol:

  • Reagent Preparation: Same as for the light scattering assay.

  • Assay Procedure:

    • Set up polymerization reactions in ultracentrifuge tubes as described for the light scattering assay (FtsZ, buffer, this compound/DMSO).

    • Initiate polymerization by adding GTP.

    • Incubate the reaction mixture at 37°C for a set time (e.g., 15-30 minutes) to allow polymerization to reach a steady state.

    • Centrifuge the samples at high speed (e.g., 100,000 - 350,000 x g) for 10-20 minutes at 25°C.

    • Carefully separate the supernatant from the pellet.

    • Resuspend the pellet in a volume of buffer equal to the initial reaction volume.

    • Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.

Data Analysis: Quantify the protein bands on the Coomassie-stained gel using densitometry. The percentage of pelleted FtsZ represents the extent of polymerization.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

Principle: FtsZ possesses GTPase activity that is stimulated upon polymerization. The rate of GTP hydrolysis can be determined by measuring the amount of inorganic phosphate (B84403) (Pi) released over time.

Protocol:

  • Reagent Preparation:

    • Polymerization Buffer: As described above.

    • FtsZ, GTP, and this compound Stock Solutions: As described above.

    • Malachite Green Reagent: A colorimetric reagent for detecting inorganic phosphate. Commercial kits are available.

  • Assay Procedure:

    • Set up polymerization reactions in a 96-well plate with FtsZ, buffer, and this compound/DMSO.

    • Pre-incubate the plate at 37°C.

    • Initiate the reactions by adding GTP.

    • At various time points, take aliquots of the reaction and stop the reaction by adding the malachite green reagent.

    • After color development, measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

    • Create a standard curve using known concentrations of inorganic phosphate.

Data Analysis: Calculate the amount of Pi released at each time point using the standard curve. Plot the concentration of Pi versus time to determine the initial rate of GTP hydrolysis.

Transmission Electron Microscopy (TEM) of FtsZ Polymers

TEM provides direct visualization of FtsZ filaments and allows for the morphological characterization of polymers formed in the presence of this compound.

Principle: Electron microscopy allows for the high-resolution imaging of macromolecules.

Protocol:

  • Polymerization Reaction:

    • Prepare FtsZ polymerization reactions with and without this compound as described above.

    • After a suitable incubation time, apply a small volume (e.g., 3-5 µL) of the reaction mixture to a carbon-coated copper grid.

    • Allow the sample to adsorb for 1-2 minutes.

  • Staining:

    • Blot off the excess sample with filter paper.

    • Wash the grid by floating it on a drop of distilled water.

    • Negatively stain the sample by floating the grid on a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) for 30-60 seconds.

    • Blot off the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Visualize the grid using a transmission electron microscope. Capture images of the FtsZ filaments.

Data Analysis: Compare the morphology of FtsZ polymers in the presence and absence of this compound. Look for differences in filament length, bundling, or the formation of other structures.[4]

Visualizations

FtsZ_Polymerization_Cycle cluster_Monomer Monomer Pool cluster_Polymer Polymer FtsZ-GDP FtsZ-GDP FtsZ-GTP FtsZ-GTP FtsZ-GDP->FtsZ-GTP Nucleotide Exchange FtsZ_Polymer FtsZ-GTP FtsZ-GTP FtsZ-GTP FtsZ-GTP->FtsZ_Polymer Polymerization FtsZ_Polymer->FtsZ-GDP GTP Hydrolysis & Depolymerization This compound This compound This compound->FtsZ_Polymer Stabilization Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo/Cell-Based Analysis Purified_FtsZ Purified FtsZ Protein Light_Scattering Light Scattering Assay (Kinetics) Purified_FtsZ->Light_Scattering Sedimentation Sedimentation Assay (Endpoint Polymer Mass) Purified_FtsZ->Sedimentation GTPase_Assay GTPase Activity Assay (Enzymatic Activity) Purified_FtsZ->GTPase_Assay TEM Electron Microscopy (Morphology) Purified_FtsZ->TEM Bacterial_Culture Bacterial Culture (e.g., S. aureus) MIC_Assay MIC/MBC Assays (Antibacterial Activity) Bacterial_Culture->MIC_Assay Microscopy Fluorescence Microscopy (Z-ring morphology, FRAP) Bacterial_Culture->Microscopy This compound This compound This compound->Light_Scattering This compound->Sedimentation This compound->GTPase_Assay This compound->TEM This compound->MIC_Assay This compound->Microscopy

References

Application of PC190723 in MRSA Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a wide range of antibiotics. The bacterial cell division protein FtsZ has emerged as a promising target for novel antimicrobial agents. PC190723 is a potent and specific inhibitor of FtsZ in Staphylococcus species, including MRSA.[1][2] It functions by binding to FtsZ and promoting its polymerization into stable, non-functional filaments, thereby inhibiting bacterial cell division and ultimately leading to cell death.[1][2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound against MRSA using standard in vitro methods.

Mechanism of Action of this compound

This compound targets the filamenting temperature-sensitive mutant Z (FtsZ) protein, a homolog of eukaryotic tubulin that is essential for bacterial cell division. In a healthy bacterium, FtsZ monomers polymerize in a GTP-dependent manner to form the Z-ring at the mid-cell, which serves as a scaffold for the recruitment of other cell division proteins. The Z-ring then constricts, leading to the formation of a septum and subsequent cell division.

This compound disrupts this process by binding to FtsZ and stabilizing the polymeric state. This leads to the formation of aberrant, non-functional FtsZ filaments and prevents the dynamic assembly and constriction of the Z-ring.[1][3] The inhibition of proper Z-ring function blocks cytokinesis, resulting in filamentation of the bacterial cells and eventual lysis.

PC190723_Mechanism_of_Action cluster_normal Normal Bacterial Cell Division cluster_inhibition Inhibition by this compound FtsZ_monomer FtsZ Monomers GTP GTP FtsZ_monomer->GTP GTP binding This compound This compound FtsZ_monomer->this compound Z_ring Dynamic Z-ring Formation GTP->Z_ring Polymerization Divisome Divisome Assembly Z_ring->Divisome Septum Septum Formation Divisome->Septum Constriction Daughter_cells Daughter Cells Septum->Daughter_cells FtsZ_polymer Stabilized FtsZ Polymers This compound->FtsZ_polymer Stabilizes No_Z_ring Aberrant Z-ring/Filament Formation FtsZ_polymer->No_Z_ring Cell_division_inhibition Cell Division Inhibition No_Z_ring->Cell_division_inhibition Cell_death Cell Death Cell_division_inhibition->Cell_death

Mechanism of action of this compound in inhibiting MRSA cell division.

Data Presentation: In Vitro Activity of this compound against MRSA

The following tables summarize the quantitative data regarding the in vitro efficacy of this compound against various strains of Methicillin-Susceptible S. aureus (MSSA) and MRSA.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against S. aureus

StrainGenotypeThis compound MIC (µg/mL)Reference
ATCC 29213MSSA1.0[4]
ATCC 19636MSSA1.0[4]
8325-4MSSA0.5[1]
ATCC 33591MRSA1.0[1]
ATCC 43300MRSA1.0[1]
COLMRSA1.0[1]

Table 2: Bactericidal Activity of this compound against S. aureus

StrainGenotypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretationReference
8325-4MSSA0.51.02Bactericidal[1]
ATCC 19636MSSA1.01.01Bactericidal[1]
ATCC 33591MRSA1.02.02Bactericidal[1]
ATCC 43300MRSA1.02.02Bactericidal[1]

MBC: Minimum Bactericidal Concentration. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Experimental Protocols

The following are detailed protocols for key experiments to assess the application of this compound in MRSA research.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of MRSA.

MIC_Workflow prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilute this compound in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) inoculate Inoculate Plate with MRSA prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Determine MIC incubate->read_results Time_Kill_Workflow prep_cultures Prepare MRSA Culture and this compound Concentrations inoculate Inoculate Cultures with MRSA (~5x10^5 CFU/mL) prep_cultures->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sample Sample at 0, 2, 4, 8, 24 hours incubate->sample serial_dilute Serially Dilute Samples sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate count_colonies Incubate and Count Colonies (CFU/mL) plate->count_colonies plot_curves Plot log10 CFU/mL vs. Time count_colonies->plot_curves Biofilm_Disruption_Workflow form_biofilm Grow MRSA Biofilm in 96-well Plate (24-48h) wash_planktonic Wash to Remove Planktonic Cells form_biofilm->wash_planktonic add_compound Add this compound at Various Concentrations wash_planktonic->add_compound incubate Incubate for 24 hours add_compound->incubate wash_again Wash Wells incubate->wash_again stain Stain with 0.1% Crystal Violet wash_again->stain solubilize Solubilize Stain with Acetic Acid or Ethanol stain->solubilize measure_absorbance Measure Absorbance (OD595nm) solubilize->measure_absorbance calculate_disruption Calculate % Biofilm Disruption measure_absorbance->calculate_disruption

References

Application Notes and Protocols for Studying Bacterial Cytokinesis with PC190723

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC190723 is a potent and selective small-molecule inhibitor of the bacterial cell division protein FtsZ.[1] FtsZ, a homolog of eukaryotic tubulin, is a crucial cytoskeletal protein that forms the Z-ring at the division site, a structure essential for bacterial cytokinesis.[2] By targeting FtsZ, this compound effectively blocks cell division, leading to filamentation in rod-shaped bacteria and cell enlargement in cocci, ultimately resulting in bacterial cell death.[3][4] These characteristics make this compound an invaluable tool for studying the mechanics of bacterial cytokinesis and a promising lead compound in the development of novel antibiotics.

This document provides detailed application notes and protocols for utilizing this compound in research settings. It includes quantitative data on its activity, step-by-step experimental procedures, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action of this compound

This compound functions by binding to FtsZ and stabilizing the FtsZ polymer.[5][6] Unlike inhibitors that prevent polymerization, this compound enhances the assembly of FtsZ into protofilaments and bundles.[5][6][7] This stabilization of the FtsZ polymer disrupts the dynamic nature of the Z-ring, which is necessary for its proper constriction and function during cell division.[6][8] The stabilized, non-functional FtsZ polymers often form multiple foci throughout the bacterial cell, rather than a single, centrally located Z-ring.[3] This ultimately leads to the inhibition of cytokinesis.[1]

PC190723_Mechanism cluster_0 Bacterial Cell FtsZ_monomer FtsZ Monomers GTP GTP FtsZ_monomer->GTP binds Stabilized_FtsZ Stabilized, Non-functional FtsZ Polymers/Foci FtsZ_monomer->Stabilized_FtsZ promotes aberrant assembly into Z_ring Dynamic Z-ring Assembly GTP->Z_ring promotes Cytokinesis Successful Cytokinesis Z_ring->Cytokinesis leads to Inhibition Inhibition of Cytokinesis This compound This compound This compound->FtsZ_monomer binds to Stabilized_FtsZ->Inhibition leads to

Caption: Mechanism of this compound action on FtsZ.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity against Staphylococcus aureus and its in vitro effects on FtsZ.

Table 1: In Vitro Activity of this compound against S. aureus

ParameterValueReference Strain(s)Notes
MIC 1 µg/mLS. aureusMinimum Inhibitory Concentration.[9][10]
MIC Range 0.5 - 1.0 µg/mLMethicillin-sensitive and methicillin-resistant S. aureus (MSSA & MRSA)[5]
MBC/MIC Ratio 1 to 2MSSA and MRSA strainsIndicative of bactericidal activity.[5]
Frequency of Resistance ~3 x 10⁻⁸S. aureus[5]

Table 2: Biochemical Activity of this compound

ParameterValueTarget ProteinNotes
IC₅₀ (GTPase activity) 55 nMFtsZHalf-maximal inhibitory concentration for FtsZ's GTPase activity.[1]
Effect on FtsZ Polymerization Induces assemblyB. subtilis FtsZ (Bs-FtsZ) and S. aureus FtsZ (Sa-FtsZ)Promotes the formation of protofilaments, bundles, and other polymorphic condensates.[5][6]
Effect on Cell Morphology Cell enlargement and filamentationS. aureus and B. subtilisMaximal enlargement of S. aureus cells is observed within 2 hours of exposure.[1][3]

Experimental Protocols

Detailed protocols for key experiments to study the effects of this compound on bacterial cytokinesis are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against S. aureus using the broth microdilution method.

MIC_Workflow prep_culture 1. Prepare Overnight Culture of S. aureus prep_inoculum 3. Prepare Bacterial Inoculum (e.g., to ~10^6 CFU/mL) prep_culture->prep_inoculum prep_this compound 2. Prepare Serial Dilutions of this compound in a 96-well plate inoculate 4. Inoculate Wells with Bacterial Suspension prep_this compound->inoculate prep_inoculum->inoculate incubate 5. Incubate at 37°C for 18-24 hours inoculate->incubate read_mic 6. Determine MIC (lowest concentration with no visible growth) incubate->read_mic Microscopy_Workflow treat_cells 1. Treat Bacterial Culture with this compound harvest_cells 2. Harvest and Wash Cells treat_cells->harvest_cells fix_cells 3. Fix Cells (optional) harvest_cells->fix_cells stain_cells 4. Stain Cellular Components (e.g., DNA, cell membrane, FtsZ) fix_cells->stain_cells mount_slide 5. Mount Cells on a Slide stain_cells->mount_slide image_cells 6. Image using Fluorescence Microscopy mount_slide->image_cells

References

Application Notes and Protocols: In Vivo Efficacy Studies of PC190723 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PC190723 is a potent bactericidal agent that functions by inhibiting the bacterial cell division protein FtsZ.[1][2][3] This compound has demonstrated significant in vitro activity against Staphylococcus aureus, including methicillin-resistant (MRSA) strains, with a minimum inhibitory concentration (MIC) of approximately 1 μg/ml.[2] Notably, this compound has been shown to be effective in a mouse model of lethal S. aureus infection, highlighting its potential as a therapeutic agent.[2][4] These application notes provide detailed experimental designs and protocols for conducting in vivo efficacy studies of this compound in established murine models of S. aureus infection.

Mechanism of Action of this compound

This compound targets FtsZ, a prokaryotic homolog of tubulin that is essential for bacterial cell division.[3] FtsZ polymerizes to form the Z-ring at the division site, which is critical for cytokinesis. This compound acts as an FtsZ polymer-stabilizing agent, inducing filament assembly and condensation.[1][5] This stabilization disrupts the normal dynamics of the Z-ring, leading to an inhibition of cell division and ultimately bacterial cell death.[1] The binding site of this compound on FtsZ is analogous to the taxol-binding site on tubulin.[1]

G cluster_0 Normal Bacterial Cell Division cluster_1 Action of this compound FtsZ_monomers FtsZ Monomers Z_ring Dynamic Z-Ring Formation FtsZ_monomers->Z_ring Polymerization Stabilized_FtsZ Stabilized FtsZ Polymers FtsZ_monomers->Stabilized_FtsZ Cell_division Successful Cell Division Z_ring->Cell_division Constriction This compound This compound This compound->FtsZ_monomers Binds to FtsZ Inhibited_division Inhibition of Cell Division Stabilized_FtsZ->Inhibited_division

Caption: Signaling pathway of this compound action on FtsZ.

Experimental Protocols for In Vivo Efficacy

Two standard and well-characterized murine models are recommended for evaluating the in vivo efficacy of this compound against S. aureus infections: the neutropenic thigh infection model and the systemic infection (sepsis) model.

Murine Neutropenic Thigh Infection Model

This model is ideal for assessing the local antibacterial activity of compounds and is widely used for pharmacokinetic/pharmacodynamic (PK/PD) studies.[6][7][8]

Experimental Workflow:

G cluster_0 Experimental Workflow: Murine Thigh Infection Model A 1. Acclimatization (5-7 days) B 2. Induction of Neutropenia (Cyclophosphamide) A->B C 3. Intramuscular Infection (S. aureus) B->C D 4. Treatment Initiation (this compound or Vehicle) C->D E 5. Euthanasia and Thigh Excision (24h) D->E F 6. Tissue Homogenization E->F G 7. Bacterial Load Quantification (CFU/gram) F->G

Caption: Workflow for the murine thigh infection model.

Detailed Protocol:

  • Animals: Female ICR (CD-1) or BALB/c mice, 6-8 weeks old.

  • Induction of Neutropenia: Render mice neutropenic to reduce the influence of the host immune system, thus focusing on the compound's direct antibacterial effect.[6][7] Administer cyclophosphamide (B585) intraperitoneally (IP) at 150 mg/kg four days before infection and 100 mg/kg one day before infection.[6][8]

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the desired S. aureus strain (e.g., MRSA strain LAC). Wash and dilute the bacterial cells in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^8 CFU/mL).

  • Infection: Two hours after the final cyclophosphamide dose, anesthetize the mice and inject 0.1 mL of the bacterial suspension (e.g., 1 x 10^7 CFU) into the thigh muscle of one hind limb.[9]

  • Treatment: At 2 hours post-infection, administer this compound via the desired route (e.g., intravenous, oral, or subcutaneous). A vehicle control group and a positive control group (e.g., vancomycin (B549263) or linezolid) should be included.

  • Endpoint: At 24 hours post-treatment initiation, euthanize the mice. Aseptically excise the infected thigh muscle, weigh it, and homogenize it in a known volume of sterile PBS.

  • Bacterial Load Quantification: Perform serial dilutions of the tissue homogenate and plate onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar). Incubate for 18-24 hours at 37°C and enumerate the colony-forming units (CFU). Calculate the bacterial load as CFU per gram of thigh tissue.

Data Presentation:

Treatment GroupDose (mg/kg)Route of Admin.NMean Bacterial Load (log10 CFU/g) ± SDReduction vs. Vehicle (log10 CFU/g)
Vehicle Control-IV10-
This compound10IV10
This compound30IV10
This compound100IV10
Vancomycin110SC10
Murine Systemic Infection (Sepsis) Model

This model evaluates the ability of a compound to protect against a lethal systemic infection and is a critical step in assessing therapeutic potential.[10][11]

Experimental Workflow:

G cluster_0 Experimental Workflow: Murine Sepsis Model A 1. Acclimatization (5-7 days) B 2. Intravenous or Intraperitoneal Infection (S. aureus) A->B C 3. Treatment Initiation (this compound or Vehicle) B->C D 4. Monitoring (Survival and Clinical Signs) C->D E 5. Endpoint (e.g., 7 days) D->E

Caption: Workflow for the murine systemic infection model.

Detailed Protocol:

  • Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the S. aureus strain. The inoculum concentration should be predetermined to be a lethal dose (e.g., causing >80% mortality in untreated animals within 72 hours). A typical lethal dose for intravenous injection is ~2–3 × 10^8 CFU per mouse.[12]

  • Infection: Administer the bacterial suspension via the tail vein (intravenous, IV) or intraperitoneally (IP).

  • Treatment: Initiate treatment with this compound at 1-2 hours post-infection. A 30 mg/kg dose of this compound has been reported to completely protect mice from a lethal dose of S. aureus.[2] Administer the compound via the desired route. Include vehicle and positive control groups.

  • Monitoring and Endpoint: Monitor the mice at least twice daily for a period of up to 7 days for survival and clinical signs of illness (e.g., ruffled fur, hunched posture, reduced activity). The primary endpoint is survival.

  • Optional Endpoint - Bacterial Burden: In a satellite group of animals, treatment can be administered, and at a specified time point (e.g., 24 or 48 hours), mice can be euthanized to determine the bacterial load in blood and organs (e.g., kidneys, liver, spleen) as described in the thigh infection model.[13]

Data Presentation:

Survival Analysis:

Treatment GroupDose (mg/kg)Route of Admin.NPercent Survival at Day 7Median Survival Time (Days)
Vehicle Control-IV10
This compound10IV10
This compound30IV10
Linezolid50PO10

Organ Bacterial Burden (at 48h):

Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/g Kidney) ± SDMean Bacterial Load (log10 CFU/g Spleen) ± SD
Vehicle Control-
This compound30
Linezolid50

General Considerations

  • Pharmacokinetics: It is highly recommended to perform pharmacokinetic studies to determine the half-life, bioavailability, and tissue distribution of this compound in mice to inform rational dose selection and scheduling.

  • Toxicity: Conduct a maximum tolerated dose (MTD) study to establish the safety profile of this compound before initiating efficacy studies.

  • Statistical Analysis: Survival data should be analyzed using Kaplan-Meier survival curves and the log-rank test. Bacterial burden data should be analyzed using appropriate statistical tests such as the Mann-Whitney U test or ANOVA.

  • Ethical Compliance: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines.

References

Application Note: High-Throughput Analysis of FtsZ Polymerization Dynamics with PC190723 Using Light Scattering Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, biochemistry, and antibacterial drug discovery.

Introduction

FtsZ, a prokaryotic homolog of eukaryotic tubulin, is an essential protein for bacterial cell division.[1][2] It polymerizes in a GTP-dependent manner to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins.[3] The critical role of FtsZ in bacterial cytokinesis makes it a promising target for novel antibacterial agents. One such agent is PC190723, a small molecule that has been shown to inhibit cell division by targeting FtsZ.[4][5]

This compound acts as a polymer-stabilizing agent, enhancing FtsZ assembly and bundling.[6][7] Its mechanism is analogous to that of Taxol, which stabilizes microtubules.[6][7] Understanding the precise effects of compounds like this compound on FtsZ assembly kinetics is crucial for drug development. Right-angle (90°) light scattering is a powerful, real-time method to monitor the polymerization of macromolecules. The intensity of scattered light is directly proportional to the mass of the polymers formed, allowing for quantitative analysis of assembly dynamics, including the determination of the critical concentration for polymerization.[1][8][9][10]

This application note provides detailed protocols for using light scattering assays to measure the assembly of FtsZ and to characterize the effects of the inhibitory compound this compound.

Principle of the Light Scattering Assay

The light scattering assay measures the increase in light intensity scattered at a 90° angle from a solution containing polymerizing FtsZ. Monomeric FtsZ scatters a minimal amount of light. Upon the addition of GTP, FtsZ monomers assemble into long polymers. These larger assemblies scatter significantly more light. The change in light scattering intensity over time provides a direct, real-time measurement of polymer mass formation.[1][11] This technique can be used to determine polymerization rates, the steady-state polymer mass, and the critical concentration (Cc), which is the minimum monomer concentration required for polymerization to occur.

Mechanism of Action of this compound

This compound targets FtsZ and modulates its assembly dynamics. Unlike inhibitors that prevent polymerization, this compound stabilizes the polymeric form of FtsZ.[6][12]

  • Polymer Stabilization : It binds to a site on FtsZ, analogous to the Taxol-binding site on tubulin, which stabilizes the straight, assembled conformation of the protofilament.[3][13] This stabilization makes the polymers less dynamic and resistant to disassembly, for instance, upon GTP hydrolysis or addition of GDP.[6][14]

  • Reduction of Cooperativity : this compound negatively modulates the cooperativity of FtsZ assembly.[4][13] This leads to polymerization at lower FtsZ concentrations, effectively reducing or eliminating the observable critical concentration.[13][14]

  • Induction of Bundling : The compound also promotes the formation of higher-order structures, such as filament bundles and ribbons, which dramatically increases the light scattering signal.[6][7]

It is important to note that the efficacy of this compound is species-specific, showing potent activity against FtsZ from Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, but weaker or different effects on FtsZ from Gram-negative bacteria such as Escherichia coli.[5][6][15]

FtsZ_PC190723_Mechanism Mechanism of this compound on FtsZ Assembly cluster_0 Standard Assembly cluster_1 This compound-Modulated Assembly Monomer1 FtsZ Monomer Polymer1 FtsZ Polymer Monomer1->Polymer1 +GTP (Cooperative) Cc > 1µM Monomer2 FtsZ Monomer Polymer1->Monomer1 GTP Hydrolysis StabilizedMonomer FtsZ-PC190723 Complex Monomer2->StabilizedMonomer +this compound Polymer2 Stabilized FtsZ Polymer (Bundles) StabilizedMonomer->Polymer2 +GTP (Isodesmic) Cc ≈ 0 Polymer2->Monomer2 GTP Hydrolysis (Inhibited)

Caption: FtsZ assembly with and without this compound.

Experimental Protocols

Materials and Reagents
  • FtsZ Protein : Purified FtsZ from the bacterium of interest (e.g., S. aureus, B. subtilis).

  • This compound : Stock solution (e.g., 1-10 mM) in DMSO.

  • Polymerization Buffer : 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂.[1] (Note: Buffer composition may need optimization depending on the FtsZ species).

  • Nucleotides : 100 mM GTP stock in water (pH 7.0); 100 mM GDP stock in water (pH 7.0).

  • Equipment : Fluorometer or spectrophotometer capable of measuring 90° light scattering, equipped with a temperature-controlled cuvette holder.

  • Cuvette : 1 cm path length quartz or disposable fluorometer cuvette.

Protocol 1: Baseline FtsZ Polymerization Assay

This protocol establishes the standard GTP-dependent polymerization of FtsZ.

  • Reaction Setup : In a fluorometer cuvette, prepare the reaction mixture by adding Polymerization Buffer, followed by FtsZ to the desired final concentration (e.g., 5-12.5 µM). The final volume is typically 300-500 µL.

  • Equilibration : Place the cuvette in the instrument's temperature-controlled holder set to 30°C.[1] Allow the mixture to equilibrate for at least 5-8 minutes.

  • Instrument Settings : Set the excitation and emission wavelengths to 350 nm with a slit width of 1.5-2.5 nm.[1]

  • Baseline Measurement : Record the baseline light scattering signal for 2-5 minutes to ensure the signal is stable.

  • Initiate Polymerization : Initiate the reaction by adding GTP to a final concentration of 1 mM. Mix gently but quickly (e.g., by pipetting up and down carefully to avoid bubbles).

  • Data Acquisition : Immediately resume recording the light scattering intensity for 10-20 minutes, or until the signal reaches a steady-state plateau and begins to decrease (indicating GTP depletion and net depolymerization).[8]

  • Control : As a negative control, add GDP (1 mM final concentration) or buffer instead of GTP to a separate reaction to confirm that the observed signal increase is GTP-dependent.

Protocol 2: Assessing the Effect of this compound

This protocol measures how this compound alters FtsZ polymerization.

  • Reaction Setup : Prepare the reaction mixture as in Protocol 1, but include this compound at the desired final concentration (e.g., 1-20 µM). Add the DMSO stock of this compound to the buffer before adding FtsZ. Ensure the final DMSO concentration is low (≤2% v/v) and is consistent across all experiments, including the "no-drug" control.

  • Equilibration and Baseline : Follow steps 2-4 from Protocol 1.

  • Initiate Polymerization : Initiate the reaction with 1 mM GTP (final concentration) and immediately begin data acquisition as in Protocol 1.

  • Assessing Polymer Stability : To test the stabilizing effect of this compound, allow the GTP-induced polymerization to reach a steady state. Then, add GDP to a final concentration of 2 mM. In the absence of this compound, this should induce rapid depolymerization. In the presence of this compound, the polymers are expected to be resistant to GDP-induced disassembly.[14]

Experimental_Workflow General Light Scattering Assay Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Polymerization Buffer and Reagents B Add FtsZ and this compound (if applicable) to Cuvette A->B C Equilibrate Sample in Fluorometer (e.g., 30°C) B->C D Record Stable Baseline (2-5 min) C->D E Initiate Reaction (Add 1 mM GTP) D->E F Monitor Light Scattering Signal in Real-Time E->F G Plot Scattering Intensity vs. Time F->G H Calculate Polymerization Rate and Steady-State Level G->H I Compare Control vs. This compound-Treated H->I

Caption: Workflow for FtsZ light scattering experiments.
Protocol 3: Determination of Critical Concentration (Cc)

This protocol is used to quantify the effect of this compound on the FtsZ monomer concentration required for polymerization.

  • Setup Multiple Reactions : Prepare a series of reaction mixtures as described in Protocol 1 or 2, but vary the concentration of FtsZ (e.g., from 0.5 µM to 15 µM).

  • Measure Polymerization : For each FtsZ concentration, initiate polymerization with 1 mM GTP and record the light scattering curve until a steady state is reached.

  • Determine Steady-State Signal : For each curve, calculate the net change in light scattering (Δ Light Scattering) by subtracting the initial baseline signal from the average signal at the steady-state plateau.

  • Plot Data : Plot the Δ Light Scattering values (y-axis) against the corresponding FtsZ concentration (x-axis).[11]

  • Determine Cc : For a cooperative polymerization, the plot will be linear above the Cc. Extrapolate the linear portion of the graph to the x-axis. The x-intercept represents the critical concentration.[1] In the presence of this compound, which promotes isodesmic (non-cooperative) assembly, a well-defined critical concentration may not be observed, and the plot may be hyperbolic, starting from the origin.[13]

Data Presentation and Expected Results

The results from light scattering assays are typically presented as plots of scattering intensity versus time.

  • Without this compound : The addition of GTP to FtsZ above its Cc results in a rapid increase in light scattering that reaches a steady-state plateau. This plateau is followed by a gradual decrease as GTP is hydrolyzed.

  • With this compound : A dramatic and rapid increase in light scattering is expected, often reaching a much higher intensity than FtsZ alone, indicative of polymer bundling.[14] The signal should remain stable for a longer duration and show resistance to GDP-induced disassembly.

Quantitative data should be summarized in tables for clear comparison.

Table 1: Typical Reagent Concentrations for FtsZ Assembly Assay

Reagent Stock Concentration Final Concentration Purpose
FtsZ Protein 5-10 mg/mL 5 - 12.5 µM (0.2 - 0.5 mg/mL) The polymerizing protein
MES Buffer (pH 6.5) 1 M 50 mM Maintains pH for optimal assembly
KCl 4 M 50 mM Provides ionic strength
MgCl₂ 1 M 10 mM Divalent cation, cofactor for GTPase activity
GTP 100 mM 1 mM Initiates polymerization

| this compound | 1-10 mM (in DMSO) | 1 - 20 µM | FtsZ assembly modulator |

Table 2: Representative Effect of this compound on the Critical Concentration (Cc) of FtsZ

FtsZ Species Condition Critical Concentration (Cc) Reference
B. subtilis FtsZ - this compound ~5.0 µM [14]
B. subtilis FtsZ + this compound ~1.0 µM [14]
E. coli FtsZ - this compound ~2.5 µM [1]

| S. aureus FtsZ | + this compound | No well-defined Cc observed |[13] |

Conclusion

Light scattering is a robust and straightforward method for studying the real-time assembly dynamics of FtsZ. It is particularly well-suited for characterizing the mechanism of action of small molecule modulators like this compound. By following the detailed protocols in this application note, researchers can obtain high-quality, quantitative data on how potential antibacterial compounds affect the polymerization of a key cell division protein, thereby accelerating the drug discovery and development process.

References

Visualizing the Impact of PC190723 on Bacterial Z-Ring Formation Using Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for visualizing and quantifying the effects of PC190723, a potent inhibitor of the bacterial cell division protein FtsZ, on Z-ring formation. The provided methods are essential for researchers in microbiology, cell biology, and drug discovery aimed at understanding and targeting bacterial cytokinesis.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of the bacterial protein FtsZ, a homolog of eukaryotic tubulin that is essential for cell division in most bacteria.[1][2] FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins. The proper assembly, constriction, and disassembly of the Z-ring are critical for bacterial proliferation.

This compound exerts its antibacterial effect by binding to FtsZ and stabilizing its polymeric state.[3][4][5] This stabilization disrupts the normal dynamics of the Z-ring, leading to the formation of non-functional, aberrant FtsZ structures and ultimately inhibiting cell division.[3][6] These application notes describe fluorescence microscopy techniques to observe these effects directly.

Key Effects of this compound on Z-Ring Formation

EffectDescriptionReference
Inhibition of Cell Division Treatment with this compound leads to the formation of elongated or enlarged bacterial cells due to the failure of cytokinesis.[7]
Z-Ring Disruption Instead of a single, sharp Z-ring at the mid-cell, this compound treatment results in the formation of multiple FtsZ foci, spirals, or arcs distributed throughout the cell.[6][3][6]
Stabilization of FtsZ Polymers This compound increases the stability of FtsZ polymers, which can be quantified by techniques such as Fluorescence Recovery After Photobleaching (FRAP).[8][9]

Quantitative Analysis of this compound Activity

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
StrainMIC (µg/mL)Reference
S. aureus (in vitro)1[1]
Methicillin-Susceptible S. aureus (MSSA)1-2[2]
Methicillin-Resistant S. aureus (MRSA)1-2[2]
MRSA Clinical Isolates0.5-1[10]
Table 2: Effect of this compound on FtsZ Dynamics Measured by FRAP
OrganismConditionFluorescence Recovery Half-Time (t½) in seconds (mean ± SD)Fold Increase in t½Reference
S. aureusUntreated6.16 ± 0.89-[8]
S. aureus+ this compound12.06 ± 2.14~2[8]
S. aureus expressing SaFtsZUntreated3.61 ± 0.41-[11]
S. aureus expressing SaFtsZ+ this compound (56.2 µM)11.34 ± 3.52~3[11]

Experimental Protocols

Protocol 1: Live-Cell Imaging of FtsZ-GFP Localization in Bacteria Treated with this compound

This protocol describes the use of live-cell fluorescence microscopy to visualize the effect of this compound on the localization of FtsZ fused to a fluorescent protein (e.g., Green Fluorescent Protein, GFP).

Materials:

  • Bacterial strain expressing FtsZ-GFP (e.g., Staphylococcus aureus or Bacillus subtilis)

  • Appropriate growth medium (e.g., Tryptic Soy Broth for S. aureus)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Microscope slides and coverslips

  • Agarose (B213101) pads (1-1.5% in growth medium)

  • Fluorescence microscope with environmental control (temperature) and appropriate filter sets for GFP.

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate an overnight culture of the FtsZ-GFP expressing bacterial strain in the appropriate growth medium.

    • The next day, dilute the overnight culture into fresh, pre-warmed medium to an OD600 of ~0.05.

    • Incubate the culture at the optimal growth temperature with shaking until it reaches the early to mid-exponential phase of growth (OD600 of ~0.2-0.4).

  • Treatment with this compound:

    • Divide the bacterial culture into two aliquots. To one, add this compound to the desired final concentration (e.g., 1x or 2x the MIC). To the other, add an equivalent volume of DMSO as a vehicle control.

    • Incubate both cultures for a predetermined time (e.g., 1-2 hours) under the same growth conditions.

  • Sample Preparation for Microscopy:

    • Prepare a 1.5% agarose pad by melting agarose in the growth medium and pipetting a small volume onto a microscope slide. Place another slide on top to create a flat, thin pad.

    • Once the pad has solidified, remove the top slide.

    • Take a small aliquot (1-2 µL) of the treated and control bacterial cultures and spot them onto the agarose pad.

    • Allow the liquid to absorb into the pad for a few minutes.

    • Place a coverslip over the bacteria on the agarose pad and seal the edges with nail polish or a sealant to prevent drying.

  • Fluorescence Microscopy:

    • Place the slide on the stage of the fluorescence microscope.

    • Use phase-contrast or DIC microscopy to locate the bacterial cells.

    • Switch to the fluorescence channel (e.g., FITC/GFP filter set) to visualize the FtsZ-GFP signal.

    • Acquire images of both the control and this compound-treated cells. Capture multiple fields of view for each condition.

  • Image Analysis:

    • Analyze the localization of the FtsZ-GFP signal. In control cells, a distinct fluorescent band (the Z-ring) should be visible at the mid-cell of dividing bacteria.

    • In this compound-treated cells, observe for delocalized fluorescence, multiple foci, spiral structures, or the absence of distinct Z-rings.[6]

    • Quantify the percentage of cells showing aberrant FtsZ localization in treated versus control samples.

Protocol 2: Immunofluorescence Microscopy of Endogenous FtsZ

This protocol allows for the visualization of the native FtsZ protein in bacterial cells fixed after treatment with this compound.

Materials:

  • Bacterial strain of interest

  • Growth medium

  • This compound and DMSO

  • Fixative solution (e.g., 2.6% paraformaldehyde, 0.04% glutaraldehyde (B144438) in PBS)

  • Phosphate-buffered saline (PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Lysozyme (B549824)

  • Blocking solution (e.g., 2% BSA in PBS)

  • Primary antibody (rabbit anti-FtsZ)

  • Secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore like Alexa Fluor 488)

  • Poly-L-lysine coated coverslips

  • Mounting medium with an anti-fading agent.

Procedure:

  • Cell Culture and Treatment:

    • Grow and treat bacterial cells with this compound or DMSO as described in Protocol 1, steps 1 and 2.

  • Fixation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in the fixative solution and incubate for 15-30 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells with PBS.

    • Adhere the cells to poly-L-lysine coated coverslips.

    • Treat the cells with lysozyme to partially digest the cell wall, followed by a permeabilization agent like Triton X-100 to allow antibody entry.[12]

  • Immunostaining:

    • Block non-specific antibody binding by incubating the coverslips in blocking solution for 30-60 minutes.

    • Incubate with the primary anti-FtsZ antibody (diluted in blocking solution) overnight at 4°C.

    • Wash the coverslips extensively with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.

    • Wash the coverslips again with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) Analysis of FtsZ Dynamics

FRAP is a powerful technique to measure the turnover and dynamics of fluorescently labeled proteins. A decrease in the recovery rate of FtsZ-GFP at the Z-ring after photobleaching indicates stabilization of the FtsZ polymers by this compound.[8][9]

Materials:

  • Bacterial strain expressing FtsZ-GFP

  • Growth medium, this compound, and DMSO

  • Confocal laser scanning microscope equipped for FRAP experiments.

Procedure:

  • Sample Preparation:

    • Prepare live-cell samples on agarose pads as described in Protocol 1.

  • FRAP Experiment:

    • Locate a cell with a clear FtsZ-GFP ring.

    • Acquire a few pre-bleach images of the Z-ring.

    • Use a high-intensity laser to photobleach a defined region of the Z-ring.

    • Immediately after bleaching, acquire a time-lapse series of images at a low laser intensity to monitor the recovery of fluorescence in the bleached region.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached region over time.

    • Correct for photobleaching during image acquisition by measuring the fluorescence intensity of a non-bleached region.

    • Normalize the fluorescence recovery data.

    • Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½). A longer t½ in this compound-treated cells indicates reduced FtsZ turnover and polymer stabilization.[8][11]

Diagrams

PC190723_Mechanism_of_Action cluster_0 Normal Z-Ring Dynamics cluster_1 Effect of this compound FtsZ_monomer FtsZ Monomers FtsZ_polymer Dynamic FtsZ Polymers FtsZ_monomer->FtsZ_polymer Polymerization GTP GTP FtsZ_polymer->FtsZ_monomer Depolymerization Z_ring Functional Z-Ring FtsZ_polymer->Z_ring Assembly Cell_division Cell Division Z_ring->Cell_division Constriction This compound This compound Stable_polymer Stabilized FtsZ Polymers This compound->Stable_polymer Binds & Stabilizes Aberrant_structures Aberrant Structures (foci, spirals) Stable_polymer->Aberrant_structures Accumulation No_division Inhibition of Cell Division Aberrant_structures->No_division

Caption: Mechanism of this compound action on FtsZ and Z-ring formation.

Experimental_Workflow cluster_culture Bacterial Culture cluster_treatment Treatment cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis start_culture Start Overnight Culture sub_culture Subculture to Exponential Phase start_culture->sub_culture treat Treat with this compound (or DMSO control) sub_culture->treat prep_live Prepare Live-Cell Agarose Pad treat->prep_live prep_fixed Fix and Permeabilize Cells treat->prep_fixed image Image Acquisition (Live-cell, Fixed, or FRAP) prep_live->image immuno Immunostain with Anti-FtsZ Antibodies prep_fixed->immuno immuno->image analyze Qualitative Analysis (Z-ring morphology) Quantitative Analysis (Localization, FRAP) image->analyze

Caption: General experimental workflow for visualizing this compound's effects.

References

Application Notes and Protocols for Assessing the Bactericidal Activity of PC190723

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the bactericidal activity of PC190723, a potent inhibitor of the bacterial cell division protein FtsZ. The following methods are critical for characterizing the antibacterial efficacy of this compound against key pathogens such as Staphylococcus aureus.

Introduction

This compound is a bactericidal agent that exhibits potent and selective activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the stabilization of the FtsZ protein, a key component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin.[1][2][3] By stabilizing FtsZ polymers, this compound disrupts the formation and function of the Z-ring at the bacterial division site, leading to an inhibition of cytokinesis and ultimately cell death.[1][2] This document outlines standardized in vitro methods to quantify the bactericidal effects of this compound.

Data Presentation: Bactericidal Activity of this compound

The bactericidal activity of this compound can be quantitatively assessed and compared using the Minimum Bactericidal Concentration (MBC) assay. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. A compound is generally considered bactericidal if the MBC to Minimum Inhibitory Concentration (MIC) ratio (MBC/MIC) is ≤ 4.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus Strains

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureus 8325-4 (MSSA)0.51.02
S. aureus ATCC 19636 (MSSA)0.50.51
S. aureus ATCC 33591 (MRSA)0.51.02
S. aureus ATCC 43300 (MRSA)0.51.02

Data compiled from studies on this compound and its derivatives.

Experimental Protocols

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • This compound stock solution (in DMSO)

  • Staphylococcus aureus strains (e.g., MSSA, MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Inoculum Preparation:

    • From a fresh overnight culture of S. aureus on a TSA plate, select 3-5 colonies and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the exponential growth phase (approximately 0.5 McFarland standard, ~1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • MIC Determination (Broth Microdilution):

    • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of ~2.5 x 10⁵ CFU/mL.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

  • MBC Determination:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 100 µL aliquot from each well.

    • Spread the aliquot evenly onto a TSA plate.

    • Incubate the TSA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of this compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Bacterial_Culture Overnight S. aureus Culture Inoculum_Prep Prepare Inoculum (~5x10^5 CFU/mL in CAMHB) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation PC190723_Dilutions Serial Dilutions of this compound PC190723_Dilutions->Inoculation Incubation_MIC Incubate at 37°C (18-24h) Inoculation->Incubation_MIC Read_MIC Determine MIC (No visible growth) Incubation_MIC->Read_MIC Plating Plate Aliquots from Clear Wells on TSA Read_MIC->Plating Incubation_MBC Incubate at 37°C (24h) Plating->Incubation_MBC Read_MBC Determine MBC (≥99.9% killing) Incubation_MBC->Read_MBC

Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Time-Kill Kinetic Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Materials:

  • Same as for MBC assay.

  • Sterile flasks or tubes for larger volume cultures.

  • Timer.

Protocol:

  • Inoculum Preparation:

    • Prepare an exponential phase culture of S. aureus in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC).

    • Include a growth control flask with no this compound.

    • Inoculate each flask with the prepared bacterial suspension.

  • Time-Course Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto TSA plates.

  • Data Analysis:

    • Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU).

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Time-Course Sampling cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculate_Flasks Inoculate Flasks Inoculum->Inoculate_Flasks Drug_Concentrations Prepare this compound Concentrations (e.g., 1x, 2x, 4x MIC) Drug_Concentrations->Inoculate_Flasks Time_Points Sample at Time Points (0, 2, 4, 6, 8, 24h) Inoculate_Flasks->Time_Points Serial_Dilution Perform Serial Dilutions Time_Points->Serial_Dilution Plating Plate on TSA Serial_Dilution->Plating Incubation Incubate Plates at 37°C Plating->Incubation CFU_Count Count Colonies (CFU) Incubation->CFU_Count Plot_Data Plot log10 CFU/mL vs. Time CFU_Count->Plot_Data

Workflow for the Time-Kill Kinetic Assay.
FtsZ Polymerization Assay (Light Scattering)

This assay measures the effect of this compound on the in vitro polymerization of purified FtsZ protein.

Materials:

  • Purified FtsZ protein (from S. aureus)

  • This compound stock solution

  • Polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP solution (100 mM)

  • Fluorometer or spectrophotometer capable of measuring 90° light scattering at 340-350 nm

  • Cuvettes

Protocol:

  • Reaction Setup:

    • In a cuvette, add the polymerization buffer.

    • Add purified FtsZ to a final concentration of 5-10 µM.

    • Add this compound to the desired final concentration (e.g., 1-20 µM). Include a control with no this compound.

    • Equilibrate the mixture at 30°C for 5-10 minutes.

  • Initiation of Polymerization:

    • Initiate the polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately start monitoring the change in light scattering at 340-350 nm over time.

  • Data Analysis:

    • Plot the light scattering intensity versus time. An increase in light scattering indicates FtsZ polymerization.

    • Compare the polymerization curves in the presence and absence of this compound. This compound is expected to enhance the rate and extent of FtsZ polymerization.[2]

FtsZ GTPase Activity Assay (Malachite Green Assay)

This assay determines the effect of this compound on the GTP hydrolysis activity of FtsZ.

Materials:

  • Purified FtsZ protein

  • This compound stock solution

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 50 mM KCl, 5 mM MgCl₂)

  • GTP solution (10 mM)

  • Malachite Green reagent

  • Phosphate (B84403) standard solution

  • 96-well microtiter plate

  • Plate reader

Protocol:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer.

    • Add FtsZ to a final concentration of 5-10 µM.

    • Add this compound to the desired final concentration. Include a control with no this compound.

    • Pre-incubate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding GTP to a final concentration of 1 mM.

    • Incubate at 37°C for a set time (e.g., 15-30 minutes).

  • Phosphate Detection:

    • Stop the reaction and detect the released inorganic phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.

    • Read the absorbance at ~620-650 nm.

  • Data Analysis:

    • Generate a standard curve using the phosphate standard.

    • Calculate the amount of phosphate released in each reaction.

    • Compare the GTPase activity in the presence and absence of this compound. This compound is expected to reduce the GTPase activity of FtsZ.[3]

Mechanism of Action of this compound

The bactericidal activity of this compound stems from its specific interaction with the FtsZ protein, a crucial element in bacterial cell division.

PC190723_Mechanism cluster_normal Normal Cell Division cluster_this compound Action of this compound FtsZ_monomer FtsZ Monomers GTP_binding GTP Binding FtsZ_monomer->GTP_binding FtsZ_polymer FtsZ Polymerization GTP_binding->FtsZ_polymer Z_ring Dynamic Z-Ring Formation FtsZ_polymer->Z_ring FtsZ_polymer_stabilized Stabilized FtsZ Polymers Cell_division Cell Division Z_ring->Cell_division This compound This compound This compound->FtsZ_polymer_stabilized Binds to and stabilizes polymers Z_ring_disruption Z-Ring Disruption FtsZ_polymer_stabilized->Z_ring_disruption Leads to Division_inhibition Inhibition of Cell Division Z_ring_disruption->Division_inhibition Results in Cell_death Bactericidal Effect Division_inhibition->Cell_death Causes

Mechanism of action of this compound on bacterial cell division.

References

PC190723: A Chemical Probe for Elucidating FtsZ Function in Bacterial Cell Division

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PC190723 is a potent and specific small molecule inhibitor of the bacterial cell division protein FtsZ. It serves as a valuable chemical probe for studying the intricate mechanisms of bacterial cytokinesis and as a lead compound in the development of novel antimicrobial agents. This compound acts by stabilizing the polymeric state of FtsZ, a tubulin homologue that forms the Z-ring at the site of cell division. This stabilization disrupts the dynamic nature of the Z-ring, ultimately leading to the inhibition of cell division and bacterial cell death.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate FtsZ function.

Mechanism of Action

This compound is a benzamide (B126) derivative that allosterically binds to a site on FtsZ analogous to the taxol-binding site on eukaryotic tubulin.[1] This binding enhances the polymerization of FtsZ monomers into protofilaments and stabilizes these polymers against disassembly.[1][2] The stabilization of FtsZ polymers by this compound disrupts the normal dynamics of the Z-ring, which is essential for its constriction and the subsequent septation of the bacterial cell.[1] Furthermore, this compound has been shown to reduce the GTPase activity of FtsZ in susceptible species like Bacillus subtilis and Staphylococcus aureus.[1]

digraph "PC190723_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

"FtsZ_monomers" [label="FtsZ monomers", fillcolor="#F1F3F4", fontcolor="#202124"]; "FtsZ_polymers" [label="Dynamic FtsZ polymers\n(Z-ring)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Stabilized_FtsZ_polymers" [label="Stabilized, non-functional\nFtsZ polymers", fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_division_inhibition" [label="Inhibition of\ncell division", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"FtsZ_monomers" -> "FtsZ_polymers" [label="GTP-dependent\npolymerization"]; "FtsZ_polymers" -> "FtsZ_monomers" [label="Depolymerization"]; "this compound" -> "FtsZ_polymers" [arrowhead=tee, color="#4285F4"]; "FtsZ_polymers" -> "Stabilized_FtsZ_polymers" [label="Binding of this compound"]; "Stabilized_FtsZ_polymers" -> "Cell_division_inhibition"; }

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Data Presentation

Table 1: In Vitro Activity of this compound

This table summarizes the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus (methicillin-sensitive)0.5 - 1.0[3]
Staphylococcus aureus (methicillin-resistant, MRSA)0.5 - 1.0[3]
Bacillus subtilis1[3]
Escherichia coli>64[1]
Table 2: Biochemical Activity of this compound on FtsZ

This table presents the effect of this compound on the biochemical properties of FtsZ.

ParameterFtsZ SourceEffect of this compoundQuantitative ValueReference
GTPase Activity B. subtilisInhibition~50% inhibition at 10 µM[1]
S. aureusInhibition-[1]
E. coliSlight enhancement~2-fold enhancement[4]
Polymer Turnover S. aureusDecreased turnover~3-fold increase in fluorescence recovery half-time (t1/2)[5][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilution.

  • Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

  • Incubate the plate at 37°C for 18-24 hours.[7]

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.[8]

digraph "MIC_Determination_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; "Serial_Dilution" [label="Prepare serial dilutions\nof this compound in broth", fillcolor="#FFFFFF", fontcolor="#202124"]; "Bacterial_Inoculum" [label="Prepare bacterial inoculum\n(~5 x 10^5 CFU/mL)", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_assay" { label="Assay"; bgcolor="#F1F3F4"; "Inoculation" [label="Inoculate 96-well plate\nwith bacteria and this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; "Incubation" [label="Incubate at 37°C\nfor 18-24 hours", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#F1F3F4"; "Readout" [label="Visually inspect or\nread OD600", fillcolor="#FFFFFF", fontcolor="#202124"]; "MIC_Determination" [label="Determine MIC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Serial_Dilution" -> "Inoculation"; "Bacterial_Inoculum" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "Readout"; "Readout" -> "MIC_Determination"; }

Figure 2: Workflow for MIC determination using the broth microdilution method.

In Vitro FtsZ Polymerization Assays

a) Light Scattering Assay

This assay monitors the polymerization of FtsZ in the presence of this compound by measuring changes in light scattering.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)[9]

  • GTP solution (100 mM)

  • This compound stock solution

  • Fluorometer or spectrophotometer with a light scattering module

Procedure:

  • Pre-warm the polymerization buffer and FtsZ solution to the desired temperature (e.g., 30°C).

  • In a cuvette, mix FtsZ (final concentration 5-10 µM) with the desired concentration of this compound in polymerization buffer.

  • Establish a baseline reading for 5-10 minutes.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Monitor the change in light scattering at a 90° angle (e.g., excitation and emission wavelengths at 350 nm) over time.[9] An increase in light scattering indicates FtsZ polymerization.

b) Sedimentation Assay

This assay quantifies the amount of polymerized FtsZ by separating polymers from monomers via ultracentrifugation.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer

  • GTP solution

  • This compound stock solution

  • Ultracentrifuge with a suitable rotor (e.g., TLA 100.2)

  • SDS-PAGE equipment

Procedure:

  • Set up the polymerization reaction as described in the light scattering assay.

  • Incubate the reaction mixture at the desired temperature for a set time (e.g., 10-15 minutes) to allow polymerization to reach a steady state.

  • Centrifuge the samples at high speed (e.g., 80,000 rpm for 12 minutes) to pellet the FtsZ polymers.[10]

  • Carefully separate the supernatant (containing FtsZ monomers) from the pellet (containing FtsZ polymers).

  • Resuspend the pellet in an equal volume of buffer.

  • Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.

  • Quantify the protein bands to determine the percentage of polymerized FtsZ.

Analysis of Bacterial Cell Morphology

This protocol describes the preparation of bacterial cells for imaging by Transmission Electron Microscopy (TEM) to observe morphological changes induced by this compound.

Materials:

Procedure:

  • Treat a mid-log phase bacterial culture with this compound at a concentration above its MIC for a specified time (e.g., 1-2 hours).

  • Harvest the cells by centrifugation and wash with buffer.

  • Fix the cells with the primary fixative overnight at 4°C.[11]

  • Post-fix the cells with osmium tetroxide for 1-2 hours.[11]

  • Dehydrate the samples through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).[11]

  • Infiltrate and embed the samples in resin.

  • Prepare ultrathin sections (70-90 nm) using an ultramicrotome.[11]

  • Stain the sections with uranyl acetate and lead citrate.[11]

  • Image the sections using a TEM to observe changes in cell size, shape, and septum formation.

digraph "TEM_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

"Treatment" [label="Treat bacteria\nwith this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; "Fixation" [label="Fixation\n(Glutaraldehyde, OsO4)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Dehydration" [label="Dehydration\n(Ethanol series)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Embedding" [label="Embedding\n(Resin)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Sectioning" [label="Ultrathin Sectioning", fillcolor="#FFFFFF", fontcolor="#202124"]; "Staining" [label="Staining\n(Uranyl acetate, Lead citrate)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Imaging" [label="TEM Imaging", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Treatment" -> "Fixation"; "Fixation" -> "Dehydration"; "Dehydration" -> "Embedding"; "Embedding" -> "Sectioning"; "Sectioning" -> "Staining"; "Staining" -> "Imaging"; }

Figure 3: Experimental workflow for TEM analysis of bacterial morphology.

Conclusion

This compound is a powerful tool for dissecting the role of FtsZ in bacterial cell division. The protocols provided herein offer a comprehensive guide for researchers to investigate its effects on bacterial growth, FtsZ biochemistry, and cell morphology. These studies will not only advance our fundamental understanding of bacterial cytokinesis but also contribute to the development of novel antibiotics targeting this essential pathway.

References

Troubleshooting & Optimization

PC190723 Technical Support Center: Overcoming Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PC190723. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS or saline?

A1: this compound is a hydrophobic molecule with a calculated logP (ClogP) of 2.64, which indicates poor water solubility.[1] Direct dissolution in aqueous buffers will likely result in precipitation or the formation of a suspension. To achieve a clear solution, co-solvents or specialized formulation strategies are necessary.

Q2: I observe precipitation when adding my this compound stock solution to my aqueous assay buffer. How can I prevent this?

A2: This is a common issue when the final concentration of the organic co-solvent (like DMSO) is too low to maintain the solubility of this compound in the final aqueous solution. To mitigate this, consider the following:

  • Decrease the final concentration of this compound: If your experimental design allows, lowering the final concentration of the compound may keep it in solution.

  • Increase the percentage of co-solvent: While many cell-based assays have a tolerance for low percentages of DMSO (typically <1%), you may need to optimize this to a slightly higher concentration. Always run a vehicle control to account for any effects of the solvent.

  • Use a different solubilization protocol: For in vivo or more sensitive in vitro experiments, using formulations with surfactants or cyclodextrins can improve solubility and reduce precipitation.[2]

Q3: Can I heat or sonicate my solution to help dissolve this compound?

A3: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound, especially if you observe precipitation during the preparation of your formulation.[2] However, be cautious with prolonged heating, as it may degrade the compound. It is recommended to use a water bath at a controlled temperature.

Q4: What is the recommended storage for this compound stock solutions?

A4: Stock solutions of this compound are typically prepared in DMSO. For long-term storage, it is recommended to store these solutions at -20°C for up to one month or at -80°C for up to six months.[2] When stored at -80°C, it is advised to use the solution within six months. For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve. Inappropriate solvent. This compound has low aqueous solubility.Use an appropriate organic solvent for the initial stock solution, such as DMSO. For working solutions, utilize a formulation with co-solvents like PEG300, Tween-80, or SBE-β-CD.[2]
Precipitation occurs upon dilution in aqueous media. The final concentration of the co-solvent is insufficient to maintain solubility.Prepare a more concentrated stock solution in DMSO and add it to the formulation vehicle in a stepwise manner, ensuring proper mixing at each step. Alternatively, consider using a formulation specifically designed for in vivo use that has better solubilizing properties.[2] For in vitro assays, optimize the final DMSO concentration.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations of the compound.Ensure that your this compound is fully dissolved and that the solution is clear before use. Prepare fresh dilutions for each experiment. Consider using a prodrug like TXY436, which has higher aqueous solubility and converts to this compound at physiological pH, for more consistent results.[1]

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for various experimental needs. These protocols are based on established methods for formulating this compound to a concentration of ≥ 5 mg/mL.[2]

Protocol 1: Formulation with PEG300 and Tween-80

This formulation is suitable for in vivo studies.

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to reach a final volume of 1 mL. Mix until a clear solution is obtained.

Protocol 2: Formulation with SBE-β-CD

This formulation is another option for in vivo administration.

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until the solution is clear.

Protocol 3: Formulation with Corn Oil

This formulation is suitable for subcutaneous or oral administration in animal models.

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 900 µL of corn oil.

  • Mix thoroughly until a clear solution is achieved.

Quantitative Data Summary
Formulation ComponentProtocol 1Protocol 2Protocol 3
This compound Stock 10% (from DMSO stock)10% (from DMSO stock)10% (from DMSO stock)
PEG300 40%--
Tween-80 5%--
Saline 45%--
20% SBE-β-CD in Saline -90%-
Corn Oil --90%
Achievable Concentration ≥ 5 mg/mL≥ 5 mg/mL≥ 5 mg/mL

Visualizations

Signaling Pathway

PC190723_Mechanism_of_Action cluster_0 Bacterial Cell Division (Cytokinesis) cluster_1 Inhibition by this compound FtsZ_monomer FtsZ Monomers FtsZ_polymer FtsZ Protofilament (Z-ring) FtsZ_monomer->FtsZ_polymer Polymerization GTP GTP GTP->FtsZ_monomer binds to FtsZ_polymer->FtsZ_monomer Depolymerization Cell_Division Cell Division FtsZ_polymer->Cell_Division enables This compound This compound Stabilized_Polymer Stabilized FtsZ Protofilament This compound->FtsZ_polymer binds to and stabilizes Blocked_Division Cell Division Blocked Stabilized_Polymer->Blocked_Division leads to

Caption: Mechanism of action of this compound on FtsZ polymerization and cell division.

Experimental Workflow for Solubilization

Solubilization_Workflow start Start: this compound Powder stock Prepare concentrated stock in DMSO (e.g., 50 mg/mL) start->stock choose_formulation Choose formulation based on experimental need stock->choose_formulation invivo_peg In Vivo Formulation: PEG300, Tween-80, Saline choose_formulation->invivo_peg Protocol 1 invivo_cd In Vivo Formulation: SBE-β-CD in Saline choose_formulation->invivo_cd Protocol 2 invivo_oil In Vivo Formulation: Corn Oil choose_formulation->invivo_oil Protocol 3 add_stock Add DMSO stock to formulation vehicle invivo_peg->add_stock invivo_cd->add_stock invivo_oil->add_stock mix Mix thoroughly (sonicate/heat if needed) add_stock->mix check_clarity Check for a clear solution mix->check_clarity ready Solution ready for use check_clarity->ready Clear troubleshoot Troubleshoot: Re-evaluate formulation or concentration check_clarity->troubleshoot Precipitate Troubleshooting_Logic start Problem: this compound Insolubility is_stock Is this the initial stock solution? start->is_stock use_dmso Use 100% DMSO for stock solution is_stock->use_dmso Yes is_working Is this the final working solution? is_stock->is_working No check_solvent_conc Is the final co-solvent concentration sufficient? is_working->check_solvent_conc Yes use_formulation Use a solubilizing formulation (PEG300, Tween-80, SBE-β-CD) is_working->use_formulation No, using direct dilution increase_solvent Increase co-solvent % if possible (check assay tolerance) check_solvent_conc->increase_solvent No fully_dissolved Is the solution clear after mixing? check_solvent_conc->fully_dissolved Yes increase_solvent->fully_dissolved use_formulation->fully_dissolved gentle_heat Apply gentle heat/sonication fully_dissolved->gentle_heat No solution_ok Solution should be stable fully_dissolved->solution_ok Yes reassess Reassess final concentration or formulation choice gentle_heat->reassess

References

Addressing off-target effects of PC190723 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PC190723. The information is designed to help address potential off-target effects and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of the bacterial cell division protein FtsZ.[1] It functions by binding to FtsZ and stabilizing its polymeric state, which disrupts the normal dynamics of the Z-ring required for bacterial cytokinesis.[2][3][4] This mechanism is analogous to the action of taxol on eukaryotic tubulin.[2][3]

Q2: Is this compound expected to be active against all bacteria?

A2: No. This compound exhibits potent activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.[2][3] It is generally inactive against Gram-negative bacteria like Escherichia coli due to the barrier presented by the outer membrane.[5]

Q3: My bacterial culture is showing resistance to this compound. What could be the cause?

A3: Resistance to this compound is often associated with mutations in the ftsZ gene.[6][7] These mutations can alter the binding site of the compound on the FtsZ protein, reducing its inhibitory effect.

Q4: Is this compound toxic to eukaryotic cells?

A4: Studies have shown that this compound has low cytotoxicity towards eukaryotic cells.[8] For example, it has been reported to be inactive against Saccharomyces cerevisiae (budding yeast) and does not cause morphological changes in Schizosaccharomyces pombe (fission yeast) at effective antibacterial concentrations.[8]

Troubleshooting Guide

Issue 1: Unexpected lack of antibacterial activity.

  • Question: I am not observing the expected antibacterial effect of this compound in my experiment. Why might this be?

  • Answer:

    • Bacterial Species: Confirm that the bacterial species you are using is susceptible to this compound. It is primarily effective against Gram-positive bacteria like S. aureus. It is not effective against E. coli and many other Gram-negative bacteria.[2][3][5]

    • Compound Integrity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.

    • Experimental Conditions: Verify the concentration of this compound used and the incubation conditions of your assay.

Issue 2: Concern about off-target effects on the eukaryotic cytoskeleton.

  • Question: Given the analogy to taxol, I am concerned that this compound might be affecting eukaryotic tubulin in my experiment. How can I test for this?

  • Answer: While this compound's mechanism is similar to taxol's, it has been shown to have a high degree of selectivity for bacterial FtsZ over eukaryotic tubulin.[2] However, you can directly assess this potential off-target effect using the following experimental approaches:

    • In Vitro Tubulin Polymerization Assay: This biochemical assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

    • Cell-Based Cytotoxicity and Morphology Assays: These assays assess the overall health and morphology of eukaryotic cells upon treatment with the compound.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterOrganism/ProteinValueReference
IC50 FtsZ GTPase activity55 nM[1]
MIC Staphylococcus aureus1 µg/mL[6][7]
MIC Bacillus subtilis0.5 µg/mL[9]
MIC Escherichia coli>128 µg/mL[9]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This protocol is adapted from commercially available tubulin polymerization assay kits and can be used to determine if this compound affects eukaryotic tubulin dynamics.

Materials:

  • Purified tubulin protein (e.g., from bovine brain)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • This compound stock solution

  • Taxol (positive control)

  • Nocodazole (B1683961) (negative control)

  • 96-well microplate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the tubulin polymerization buffer and keep it on ice.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to test a range of concentrations.

  • Prepare control solutions: taxol as a polymerization promoter and nocodazole as a polymerization inhibitor.

  • On ice, add the following to the wells of a pre-chilled 96-well plate:

    • Tubulin polymerization buffer

    • GTP to a final concentration of 1 mM

    • This compound at various concentrations, or the appropriate control (taxol, nocodazole, or vehicle).

  • Initiate the polymerization reaction by adding the purified tubulin to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the controls. An increase in the rate or extent of polymerization compared to the vehicle control would indicate a taxol-like effect.

Protocol 2: Eukaryotic Cell Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the general cytotoxicity of this compound against a eukaryotic cell line.

Materials:

  • Eukaryotic cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well cell culture plate

  • Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

  • Seed the eukaryotic cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

Visualizations

PC190723_Mechanism cluster_bacterial_cell Bacterial Cell FtsZ_monomers FtsZ Monomers FtsZ_polymer FtsZ Polymer (Protofilament) FtsZ_monomers->FtsZ_polymer GTP FtsZ_polymer->FtsZ_monomers GTP hydrolysis Z_ring Dynamic Z-Ring FtsZ_polymer->Z_ring Stabilized_polymer Stabilized FtsZ Polymer FtsZ_polymer->Stabilized_polymer Cell_division Cell Division Z_ring->Cell_division This compound This compound This compound->FtsZ_polymer Blocked_division Cell Division Blocked Stabilized_polymer->Blocked_division

Caption: Mechanism of action of this compound in bacterial cell division.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Bacteria Is the bacterium Gram-positive and known to be susceptible? Start->Check_Bacteria Concern_Off_Target Concern about Eukaryotic Off-Target Effects Start->Concern_Off_Target Check_Compound Is the compound stored and handled correctly? Check_Bacteria->Check_Compound Yes Suspected_Resistance Suspected Resistance Check_Bacteria->Suspected_Resistance No Check_Compound->Start No, correct handling Check_Concentration Is the concentration appropriate? Check_Compound->Check_Concentration Yes Check_Concentration->Start No, adjust concentration Check_Concentration->Suspected_Resistance Yes Sequence_ftsZ Sequence the ftsZ gene for mutations. Suspected_Resistance->Sequence_ftsZ Perform_Assays Perform Tubulin Polymerization and Cytotoxicity Assays Concern_Off_Target->Perform_Assays Result_Negative No Off-Target Effect Observed Perform_Assays->Result_Negative Result_Positive Potential Off-Target Effect Perform_Assays->Result_Positive

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Optimizing PC190723 Concentration for Effective Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PC190723. The information is designed to address specific issues that may be encountered during experiments to determine the effective concentration for bacterial growth inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antibacterial agent that targets the essential bacterial cell division protein, FtsZ.[1] FtsZ is a prokaryotic homolog of tubulin.[2][3] this compound works by binding to FtsZ and stabilizing the FtsZ polymer, which inhibits the dynamic assembly and disassembly of the Z-ring required for bacterial cytokinesis.[3][4][5][6][7][8] This disruption of cell division ultimately leads to bacterial cell death.[6]

Q2: I am not observing any antibacterial activity with this compound. What could be the reason?

A2: There are several potential reasons for a lack of activity:

  • Bacterial Species: this compound has a narrow spectrum of activity and is most potent against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[6][9] It shows poor activity against many Gram-negative bacteria, such as E. coli, as well as some Gram-positive bacteria like streptococci and enterococci.[2][3][10] This is often due to differences in the FtsZ protein sequence or cell permeability.[2][11]

  • Compound Solubility: this compound has poor aqueous solubility.[6] Ensure that the compound is fully dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), before diluting it in your experimental medium.[12] Stock solutions in DMSO are generally stable for up to 3 months when stored at -20°C.

  • Experimental Conditions: The concentration of this compound, bacterial growth phase, and incubation time are all critical factors. Please refer to the provided experimental protocols for guidance.

Q3: What is the recommended solvent for this compound?

A3: The recommended solvent for this compound is DMSO.[12] Stock solutions can be prepared in DMSO and then further diluted in the appropriate culture medium for your experiments. Note that high concentrations of DMSO can be toxic to some bacteria, so the final concentration of DMSO in your assay should be kept low (typically ≤1%) and a vehicle control should be included.

Q4: Can this compound be used to treat infections in animal models?

A4: While this compound has demonstrated efficacy in a murine model of systemic S. aureus infection, its poor pharmacokinetic properties have limited its clinical development.[3][6] A prodrug of this compound, known as TXA709, has been developed with improved drug-like properties, including enhanced solubility and oral bioavailability.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of bacterial growth The bacterial species is resistant to this compound (e.g., E. coli, Streptococcus spp.).[1][3][10]Confirm the known spectrum of activity of this compound. Consider using a different antibiotic for resistant species.
The concentration of this compound is too low.Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC).
This compound has precipitated out of solution.Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the aqueous culture medium.[12]
Inconsistent results between experiments Variability in the bacterial inoculum size.Standardize the bacterial inoculum to a specific optical density (OD) or colony-forming units (CFU)/mL.
Degradation of this compound stock solution.Prepare fresh stock solutions or use aliquots that have been stored properly at -20°C for no longer than 3 months.
High background in absorbance readings Precipitation of this compound at high concentrations.Visually inspect the wells for precipitation. Determine the solubility limit of this compound in your test medium.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 292131[13]
Staphylococcus aureus (clinical isolates)0.5 - 1
Bacillus subtilis0.5 - 1[14]
Escherichia coliNo activity[14]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15][16]

Materials:

  • This compound

  • DMSO

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 1 mg/mL stock solution.

  • Serial Dilutions: a. Add 100 µL of sterile broth to wells 2-12 of a 96-well plate. b. Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a positive control for bacterial growth (no this compound). e. Well 12 will serve as a negative control (broth only, no bacteria).

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.[17]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[15]

  • Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[15][18] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Mandatory Visualizations

PC190723_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Effect of this compound FtsZ_monomers FtsZ monomers Z_ring Dynamic Z-ring FtsZ_monomers->Z_ring Polymerization Cell_division Cell Division Z_ring->Cell_division Constriction Stabilized_FtsZ_polymer Stabilized FtsZ polymer Z_ring->Stabilized_FtsZ_polymer Daughter_cells Two Daughter Cells Cell_division->Daughter_cells This compound This compound This compound->Stabilized_FtsZ_polymer Binds to FtsZ Inhibited_division Inhibited Cell Division Stabilized_FtsZ_polymer->Inhibited_division Prevents Z-ring dynamics Filamentous_cell Filamentous Cell Growth & Lysis Inhibited_division->Filamentous_cell

Caption: Mechanism of action of this compound on bacterial cell division.

MIC_Workflow Start Start Prepare_PC190723_stock Prepare this compound Stock (in DMSO) Start->Prepare_PC190723_stock Serial_dilution Perform 2-fold serial dilutions in 96-well plate Prepare_PC190723_stock->Serial_dilution Inoculate_plate Inoculate plate with bacteria Serial_dilution->Inoculate_plate Prepare_inoculum Prepare standardized bacterial inoculum Prepare_inoculum->Inoculate_plate Incubate Incubate at 37°C for 16-20h Inoculate_plate->Incubate Read_results Read results (visual/OD600) Incubate->Read_results Determine_MIC Determine MIC Read_results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination of this compound.

Troubleshooting_Tree No_inhibition No bacterial growth inhibition observed Check_bacterium Is the bacterium known to be susceptible? No_inhibition->Check_bacterium Yes Yes Check_bacterium->Yes  Yes No No Check_bacterium->No  No Check_solubility Is this compound fully dissolved? Yes2 Yes2 Check_solubility->Yes2  Yes No2 No2 Check_solubility->No2  No Check_concentration Was a dose-response experiment performed? No3 No3 Check_concentration->No3  No Resistant_species Use a different antibiotic Improve_solubility Ensure full dissolution in DMSO before adding to media Perform_MIC Perform MIC assay to find effective concentration Yes->Check_solubility No->Resistant_species Yes2->Check_concentration No2->Improve_solubility Yes3 Yes3 No3->Perform_MIC

References

Technical Support Center: Troubleshooting Resistance to PC190723 in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance development to the FtsZ inhibitor, PC190723, in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the bacterial cell division protein FtsZ.[1][2] It belongs to the 3-methoxybenzamide (B147233) class of compounds.[1] Its primary mechanism of action is to bind to FtsZ and stabilize the FtsZ polymer, which disrupts the normal dynamics of the Z-ring required for bacterial cytokinesis.[3][4][5] This over-stabilization of FtsZ filaments prevents their disassembly, ultimately blocking cell division and leading to bacterial cell death.[3][4] this compound has demonstrated significant bactericidal activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Q2: My bacterial strain is showing resistance to this compound. What are the common resistance mechanisms?

Resistance to this compound can arise through several mechanisms:

  • Target Modification: The most frequently observed mechanism is the acquisition of point mutations in the ftsZ gene.[1] These mutations alter the amino acid sequence of the FtsZ protein, reducing the binding affinity of this compound to its target. A commonly cited mutation in S. aureus is G196A.[1][6]

  • Intrinsic Resistance: Some bacterial species, such as many Gram-negative bacteria, as well as Gram-positive enterococci and streptococci, exhibit intrinsic resistance to this compound.[6][7] This can be due to natural variations in the FtsZ protein sequence, such as the presence of salt bridges that obstruct the drug's binding site.[6]

  • Reduced Permeability: The outer membrane of Gram-negative bacteria can act as a permeability barrier, preventing this compound from reaching its intracellular target, FtsZ.

  • Efflux Pumps: Active efflux of the compound out of the bacterial cell by efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, can also contribute to resistance.

Q3: Is this compound effective against all types of bacteria?

No, this compound has a narrow spectrum of activity. It is highly potent against Staphylococcus species, including multi-drug resistant strains.[1][2] However, it shows weak activity against many other bacteria, including most Gram-negative bacteria like Escherichia coli, and some Gram-positive bacteria such as enterococci and streptococci.[3][6][7]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting common issues encountered during experiments with this compound.

Problem 1: Observed increase in the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain.

This is the primary indicator of resistance development.

Troubleshooting Workflow:

start Start: Increased MIC Observed confirm_mic 1. Confirm MIC with a Standardized Protocol start->confirm_mic sequence_ftsz 2. Sequence the ftsZ Gene confirm_mic->sequence_ftsz compare_sequence 3. Compare Sequence to Wild-Type sequence_ftsz->compare_sequence known_mutation Known Resistance Mutation Found compare_sequence->known_mutation Mutation Present novel_mutation Novel Mutation Found compare_sequence->novel_mutation Novel Mutation no_mutation No Mutation in ftsZ compare_sequence->no_mutation No Mutation functional_assays 4. Perform Functional Assays on Mutant FtsZ known_mutation->functional_assays novel_mutation->functional_assays investigate_other 5. Investigate Other Resistance Mechanisms no_mutation->investigate_other permeability_assay Permeability/Efflux Pump Assays investigate_other->permeability_assay

Caption: Troubleshooting workflow for an observed increase in MIC.

Detailed Steps:

  • Confirm the MIC: Repeat the MIC determination using a standardized broth microdilution method to ensure the result is reproducible.

  • Sequence the ftsZ gene: Extract genomic DNA from both the resistant and a susceptible (wild-type) strain. Amplify and sequence the ftsZ gene to identify any mutations.

  • Analyze the sequence: Compare the ftsZ sequence of the resistant strain to the wild-type sequence. Look for single nucleotide polymorphisms (SNPs) that result in amino acid changes.

  • Characterize the mutation: If a mutation is found, especially a novel one, you can further investigate its effect by introducing the mutation into a susceptible background using site-directed mutagenesis and then re-determining the MIC.

  • Investigate other mechanisms: If no mutations are found in ftsZ, consider other resistance mechanisms such as reduced permeability or active efflux.

Problem 2: Inconsistent results in FtsZ polymerization assays (e.g., light scattering).

This can be due to issues with the protein, reagents, or experimental setup.

Troubleshooting Steps:

  • Protein Quality: Ensure the purified FtsZ is of high purity and has not aggregated. Run an SDS-PAGE to check for purity and degradation.

  • Buffer Conditions: FtsZ polymerization is sensitive to buffer conditions such as pH and salt concentration. Use freshly prepared and filtered buffers.

  • GTP Quality: Use a fresh stock of GTP, as it can hydrolyze over time.

  • Instrument Settings: For light scattering assays, ensure the spectrophotometer is properly calibrated and the cuvettes are clean and scratch-free.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292131[8]
Staphylococcus aureus (MRSA)ATCC 335911[3]
Staphylococcus epidermidisATCC 122280.5[8]
Bacillus subtilis1680.5[9]
Enterococcus faecalisATCC 29212>64[7]
Streptococcus pneumoniaeATCC 49619>64[7]
Escherichia coliATCC 25922>64[9]

Table 2: Impact of ftsZ mutations on this compound MIC in S. aureus.

FtsZ MutationFold Increase in MICReference
G196A>64[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton (CAMH) broth

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution (in DMSO)

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMH broth in the wells of a 96-well plate. The final volume in each well should be 50 µL. Include a no-drug control well.

  • Dilute the log-phase bacterial culture in CAMH broth to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Add 50 µL of the bacterial suspension to each well, bringing the total volume to 100 µL.

  • Incubate the plates aerobically at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

FtsZ Polymerization Assay (90° Angle Light Scattering)

This assay monitors the polymerization of FtsZ in real-time.

Materials:

  • Fluorometer or spectrophotometer capable of 90° light scattering measurements

  • Quartz cuvette

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP stock solution

Procedure:

  • Set the excitation and emission wavelengths of the fluorometer to 350 nm.

  • Add the polymerization buffer and purified FtsZ (final concentration typically 5-10 µM) to the cuvette.

  • Place the cuvette in the temperature-controlled chamber of the instrument (e.g., 30°C) and allow the baseline signal to stabilize.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Record the increase in light scattering over time. The signal will plateau as the polymerization reaches equilibrium.

cluster_prep Preparation cluster_run Assay Run Prepare FtsZ and Buffer Prepare FtsZ and Buffer Add FtsZ to Cuvette Add FtsZ to Cuvette Prepare FtsZ and Buffer->Add FtsZ to Cuvette Set up Fluorometer Set up Fluorometer Establish Baseline Establish Baseline Set up Fluorometer->Establish Baseline Add FtsZ to Cuvette->Establish Baseline Initiate with GTP Initiate with GTP Establish Baseline->Initiate with GTP Record Light Scattering Record Light Scattering Initiate with GTP->Record Light Scattering

Caption: Workflow for FtsZ light scattering assay.

Site-Directed Mutagenesis of ftsZ

This protocol allows for the introduction of specific mutations into the ftsZ gene to study their effects on this compound resistance. This is a general outline, and specific kits (e.g., QuikChange) will have detailed instructions.

Materials:

  • Plasmid containing the wild-type ftsZ gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design a pair of complementary primers that contain the desired mutation and anneal to the plasmid template.

  • PCR Amplification: Perform PCR using the plasmid template and mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated DNA, thereby digesting the parental (wild-type) plasmid and leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select for transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Signaling Pathway and Experimental Logic

cluster_pathway This compound Mechanism of Action cluster_resistance Resistance Mechanisms FtsZ_monomer FtsZ Monomer FtsZ_polymer FtsZ Polymer (Z-ring) FtsZ_monomer->FtsZ_polymer GTP-dependent polymerization FtsZ_polymer->FtsZ_monomer Depolymerization Cell_Division Bacterial Cell Division FtsZ_polymer->Cell_Division Required for This compound This compound This compound->FtsZ_polymer Stabilizes This compound->Cell_Division Inhibits Cell_Death Cell Death Cell_Division->Cell_Death Blockage leads to FtsZ_mutation ftsZ Mutation Reduced_Binding Reduced this compound Binding FtsZ_mutation->Reduced_Binding Reduced_Binding->this compound Impacts Efflux_Pump Efflux Pump Efflux_Pump->this compound Removes Reduced_Permeability Reduced Permeability Reduced_Permeability->this compound Blocks Entry

Caption: this compound mechanism and bacterial resistance pathways.

References

Improving the pharmacokinetic properties of PC190723 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor pharmacokinetic (PK) properties of PC190723, a potent FtsZ inhibitor. The information provided is intended to guide the development of analogs or prodrugs with improved in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound showed poor efficacy, especially with oral administration. What are the likely pharmacokinetic reasons?

A1: The limited in vivo efficacy of this compound, particularly when administered orally, is primarily due to its poor pharmaceutical properties.[1][2] Key issues include:

  • Low Aqueous Solubility: this compound is poorly soluble in aqueous solutions, which limits its formulation for in vivo administration and hinders its absorption from the gastrointestinal tract.[1]

  • Suboptimal Pharmacokinetic Profile: The compound is subject to metabolic processes that can lead to rapid clearance from the body, reducing its exposure to the target pathogen.[2][3] Studies have shown that while this compound can be effective with intravenous or subcutaneous administration, its poor properties prevent efficacy when given orally.[1][4]

Q2: What are the primary strategies to overcome the poor solubility and pharmacokinetics of this compound?

A2: Two main chemical modification strategies have proven successful:

  • Prodrug Approach: This involves chemically modifying this compound into an inactive precursor (a prodrug) that is more soluble. This prodrug is then converted back into the active this compound in vivo. A notable example is TXY436 , an N-Mannich base derivative that is approximately 100-fold more soluble than this compound in acidic aqueous solutions suitable for oral dosing.[1] At physiological pH, it converts to this compound.[1]

  • Analog Development: This involves creating new molecules that retain the core pharmacophore of this compound but have modified peripheral chemical groups to improve PK properties. For instance, replacing a metabolically liable chlorine atom with a more stable trifluoromethyl (CF3) group led to the analog TXA707 , which has enhanced metabolic stability and superior in vivo efficacy.[2][3]

Q3: How do the pharmacokinetic properties of this compound's derivatives compare quantitatively?

A3: Creating prodrugs and analogs has led to significant improvements in solubility and key pharmacokinetic parameters. The tables below summarize the reported data for comparison.

Table 1: Solubility Comparison of this compound and its Prodrug Derivative TXY436

CompoundVehiclepHSolubility (µg/mL)Fold Improvement
This compoundPhosphate-Buffered Saline7.423.9 ± 4.0-
TXY436Phosphate-Buffered Saline7.466.8 ± 15.7~2.8x
This compound10 mM Citrate2.622.5 ± 1.6-
TXY43610 mM Citrate2.62,290 ± 199~100x
(Data sourced from reference[1])

Table 2: Pharmacokinetic Parameter Comparison in Mice

Compound / ProductAdministration RouteDose (mg/kg)Half-life (t½) (h)Oral Bioavailability (%)
This compound (from TXY541 prodrug)IV240.56Not Applicable
This compound (from TXY541 + CYP Inhibitor)IV241.95Not Applicable
This compound (from TXY436 prodrug)IV-0.96Not Applicable
TXY436 (Prodrug)IV-0.26Not Applicable
Compound 1 (Analog)IV / Oral--82.0%
TXA707 (Analog from TXA709 prodrug)Oral323.66~3-fold > this compound
(Data sourced from references[1][2][5])

Troubleshooting & Experimental Guides

Problem: My new this compound analog shows low metabolic stability in vitro.

Troubleshooting Workflow:

This workflow outlines the iterative process of identifying and improving the pharmacokinetic properties of a lead compound like this compound.

G cluster_0 Lead Optimization Cycle A Identify PK Issue (e.g., Poor Solubility, Rapid Metabolism) B Rational Chemical Modification (Prodrug or Analog Strategy) A->B C Synthesize New Compound B->C D In Vitro Screening (Solubility, Metabolic Stability) C->D H Suboptimal Properties D->H Evaluate Results E In Vivo PK Study (Mouse Model) F Assess Efficacy (Infection Model) E->F G Candidate Selection F->G H->B Iterate Design H->E Proceed

Caption: Workflow for optimizing this compound pharmacokinetic properties.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay helps determine how quickly a compound is metabolized by cytochrome P450 enzymes, providing an estimate of its intrinsic clearance.[6][7]

1. Materials:

  • Pooled liver microsomes (e.g., mouse, human).

  • Test compound (e.g., this compound analog) stock solution (1 mM in DMSO).

  • Phosphate buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and G6P-dehydrogenase).

  • Positive control compounds (e.g., a high-clearance and a low-clearance drug).

  • Quenching solution: ice-cold acetonitrile (B52724) with an internal standard.

  • 96-well plates, incubator, LC-MS/MS system.

2. Procedure:

  • Preparation: Thaw microsomes on ice. Prepare a microsome/buffer suspension (e.g., 0.5 mg/mL protein concentration). Pre-warm this suspension and the NADPH regenerating system to 37°C.

  • Reaction Initiation: Add the test compound to the microsome suspension to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[6]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the ice-cold quenching solution. The 0-minute sample is taken immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope) and intrinsic clearance (CLint).[6]

Protocol 2: Mouse Pharmacokinetic Study (Oral & IV)

This protocol provides a framework for determining key PK parameters like half-life, Cmax, AUC, and oral bioavailability.[8][9]

1. Animal Model:

  • BALB/c or Swiss albino mice (adult, male or female).[1]

  • House animals according to IACUC guidelines. Acclimatize for at least one week.[10][11]

2. Formulation Preparation:

  • IV Formulation: Solubilize the test compound in a vehicle suitable for intravenous injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[4]

  • Oral (PO) Formulation: For poorly soluble compounds, use a solubilizing vehicle. For prodrugs like TXY436, an acidic aqueous vehicle (e.g., 10 mM citrate, pH 2.6) is appropriate.[1]

3. Dosing and Sampling:

  • Divide mice into two groups: IV and PO administration.

  • Dosing: Administer the compound at a specific dose (e.g., 10-30 mg/kg).[4] Administer IV via the tail vein and PO via oral gavage.

  • Blood Collection: Collect serial blood samples (approx. 30 µL) at designated time points (e.g., IV: 5, 15, 30, 60, 120, 240 min; PO: 15, 30, 60, 120, 240, 360 min).[8][12] Samples can be collected via submandibular or saphenous vein bleeding.[8]

  • Place blood into tubes containing an anticoagulant (e.g., K2EDTA).[11]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.[10]

4. Bioanalysis and PK Calculation:

  • Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (elimination half-life).

  • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Mechanism & Logic Diagrams

This compound Mechanism of Action

This compound inhibits bacterial cell division by directly targeting the FtsZ protein, a homolog of eukaryotic tubulin. It stabilizes FtsZ polymers, disrupting the dynamic formation and constriction of the Z-ring required for cytokinesis.[13][14]

G cluster_0 Bacterial Cell Division cluster_1 Inhibition Pathway FtsZ FtsZ Monomers Polymer Dynamic FtsZ Polymers (Protofilaments) FtsZ->Polymer GTP-dependent polymerization ZRing Z-Ring Formation Polymer->ZRing StablePolymer Hyper-stable FtsZ Polymers Division Cell Division ZRing->Division Constriction This compound This compound This compound->Polymer Binds & Stabilizes Block Z-Ring Dynamics Blocked StablePolymer->Block Death Cell Death Block->Death

Caption: Mechanism of FtsZ inhibition by this compound.

Structure-Property Relationships

This diagram illustrates the logical relationship between specific chemical modifications to the this compound scaffold and the resulting improvements in pharmacokinetic properties.

G cluster_0 Modification Strategy cluster_1 Improved Property This compound This compound Core Scaffold - Poor Solubility - Metabolic Liability Prodrug Strategy: Prodrug (e.g., add N-Mannich base) This compound->Prodrug Analog Strategy: Analog (e.g., Cl -> CF3) This compound->Analog Solubility Increased Aqueous Solubility Prodrug->Solubility Stability Increased Metabolic Stability Analog->Stability Outcome Overall Outcome: - Improved Oral Bioavailability - Enhanced In Vivo Efficacy Solubility->Outcome Stability->Outcome

Caption: Logic of improving this compound's properties via chemical modification.

References

Dealing with PC190723 degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the FtsZ inhibitor PC190723, focusing on its stability and potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antibacterial agent that targets the bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin.[1][2] It binds to FtsZ and stimulates its GTP-dependent polymerization, leading to the formation of overly stable, non-functional polymers.[1][3] This stabilization of the FtsZ filaments disrupts the dynamic formation and constriction of the Z-ring, which is essential for bacterial cytokinesis, ultimately leading to cell division arrest and bacterial cell death.[1][4] The binding site of this compound on FtsZ is thought to be analogous to the taxol-binding site on tubulin.[2][5]

Q2: How should I prepare and store stock solutions of this compound?

A2: Due to its limited aqueous solubility, this compound should be dissolved in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is commonly used.[3][6] For long-term storage, it is recommended to prepare concentrated stock solutions (e.g., 1 mM) in anhydrous, deuterated DMSO, aliquot them into small volumes to avoid repeated freeze-thaw cycles, and store them desiccated and frozen.[3][6]

Q3: What are the known stability issues with this compound?

A3: this compound has been noted for its poor formulation properties, which include limited solubility in aqueous solutions.[1] This can lead to precipitation when diluting stock solutions into aqueous experimental buffers. While specific degradation pathways under various experimental conditions are not extensively published, compounds of this nature can be susceptible to hydrolysis at extreme pH values and photodegradation. It is crucial to handle the compound with care and assess its stability under your specific experimental conditions.

Q4: Can I use this compound in cell-based assays?

A4: Yes, this compound is active against whole bacterial cells, particularly Gram-positive organisms like Staphylococcus aureus.[7] However, due to its poor solubility, care must be taken when preparing working solutions for cell culture media to avoid precipitation. It is advisable to prepare fresh dilutions from a concentrated DMSO stock and to keep the final DMSO concentration in the assay low (typically ≤0.5%) to minimize solvent effects on the cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed when adding this compound to aqueous buffer. This compound has low aqueous solubility. The concentration in the final solution may have exceeded its solubility limit.- Increase the final concentration of DMSO in your assay (while ensuring it remains within a range tolerated by your experimental system).- Prepare the final dilution in a pre-warmed buffer.- Use sonication to aid dissolution.- Consider using a prodrug of this compound with improved solubility if available.
Inconsistent or lower-than-expected activity in experiments. - Degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to light, extreme pH, or repeated freeze-thaw cycles).- Precipitation: The compound may have precipitated out of solution, reducing its effective concentration.- Verify Stock Solution Integrity: Prepare fresh stock solutions from powder. Perform a quality control check, such as HPLC analysis, to confirm the purity and concentration of your stock.- Optimize Dilution Protocol: Refer to the "Precipitation observed" section above.- Perform a Dose-Response Curve: This can help determine if the issue is related to potency or a complete loss of activity.
No effect on FtsZ polymerization in in vitro assays. - Incorrect Buffer Conditions: FtsZ polymerization is sensitive to buffer components, pH, and ionic strength.[8]- Inactive FtsZ Protein: The purified FtsZ may be inactive.- Degraded this compound: The compound may have lost its activity.- Optimize Assay Buffer: Ensure the buffer conditions are suitable for FtsZ polymerization (e.g., appropriate pH, salt concentration, and presence of GTP and Mg2+).- Validate FtsZ Activity: Test the polymerization of your FtsZ prep without the inhibitor using a known activator or by monitoring GTPase activity.[8]- Use a Fresh Aliquot of this compound: Prepare fresh dilutions from a properly stored stock solution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

ParameterRecommendationDurationReference
Solvent Anhydrous DMSO-[3][6]
Concentration ≥ 1 mM-[6]
Storage Temperature -20°CUp to 3 months[2]
-80°CUp to 6 months
Handling Aliquot to avoid repeated freeze-thaw cycles. Store desiccated.-[3]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO Soluble (e.g., ≥ 50 mg/mL for in vivo formulations)Recommended for stock solutions.
Aqueous Buffers Limited solubility (~10 µM in some buffers)Prone to precipitation upon dilution from DMSO stock.[6]
PEG300/Tween-80/Saline Soluble (formulation dependent)Can be used for in vivo formulations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mM or 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to protect from light.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by HPLC (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions. The goal is to induce degradation of approximately 5-20%.

  • Materials:

    • This compound

    • HPLC-grade water, acetonitrile (B52724), and methanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system with a UV detector and a suitable C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Preparation of Samples:

    • Control Sample: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Add 1N HCl to the this compound solution. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: Add 1N NaOH to the this compound solution. Incubate under the same conditions as acid hydrolysis. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: Add 3-30% H₂O₂ to the this compound solution. Incubate at room temperature, protected from light.

    • Thermal Degradation: Store the solid this compound and the control solution at an elevated temperature (e.g., 60-80°C).

    • Photodegradation: Expose the control solution to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • HPLC Analysis:

    • Mobile Phase (Example): A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound and potential degradation products absorb (e.g., 285 nm, or scan for optimal wavelength).

    • Analysis: Inject the control and stressed samples into the HPLC system. Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound compound.

  • Data Interpretation:

    • Calculate the percentage degradation of this compound in each stress condition.

    • Assess the peak purity of the this compound peak to ensure that co-eluting degradation products are not interfering with its quantification.

Visualizations

PC190723_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Inhibition by this compound FtsZ_monomer FtsZ Monomers FtsZ_polymer Dynamic FtsZ Protofilaments FtsZ_monomer->FtsZ_polymer Polymerization GTP GTP GTP->FtsZ_polymer Z_ring Functional Z-Ring FtsZ_polymer->Z_ring Assembly Stable_polymer Hyper-stable, Non-functional FtsZ Polymers Cell_division Cell Division Z_ring->Cell_division Constriction Division_inhibition Cell Division Inhibition This compound This compound This compound->FtsZ_polymer Binds & Stabilizes Stable_polymer->Division_inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Experiment with this compound Shows Inconsistent/No Activity check_precipitation Is there visible precipitation in the working solution? start->check_precipitation check_storage How was the stock solution stored and handled? check_precipitation->check_storage No solution_precipitation Optimize Solubilization: - Increase co-solvent (DMSO) - Use sonication/warming - Prepare fresh dilutions check_precipitation->solution_precipitation Yes check_assay_controls Are the assay controls (positive/negative) working correctly? check_storage->check_assay_controls Properly solution_storage Prepare Fresh Stock Solution: - Use anhydrous DMSO - Aliquot and store at -80°C - Avoid repeated freeze-thaw cycles check_storage->solution_storage Improperly solution_assay Troubleshoot Assay System: - Validate FtsZ protein activity - Optimize buffer conditions - Check instrument settings check_assay_controls->solution_assay No perform_qc Perform QC on this compound Stock (e.g., HPLC analysis) check_assay_controls->perform_qc Yes

Caption: Troubleshooting workflow for this compound experiments.

References

Refining protocols for consistent results with PC190723

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PC190723, a potent inhibitor of the bacterial cell division protein FtsZ. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What is the primary mechanism of action of this compound?

This compound is an antibacterial agent that targets the essential bacterial cell division protein, FtsZ, which is a prokaryotic homolog of tubulin.[1] Instead of preventing the polymerization of FtsZ monomers, this compound acts as a polymer-stabilizing agent.[2][3] It binds to a site on FtsZ, promoting its assembly into protofilaments and stabilizing these polymers against disassembly.[4][5] This over-stabilization disrupts the normal dynamics of the Z-ring, a structure crucial for bacterial cytokinesis, ultimately inhibiting cell division and leading to bacterial cell death.[5][6] The binding site of this compound is located in the interdomain cleft between the C-terminal domain and helix 7 of FtsZ.[4][7]

2. Why am I observing no antibacterial effect with this compound in my experiments?

Several factors could contribute to a lack of observable antibacterial activity:

  • Bacterial Species Resistance: this compound has potent activity against Staphylococcus species, including methicillin-resistant S. aureus (MRSA), and Bacillus subtilis.[2] However, many Gram-negative bacteria, such as E. coli, as well as some Gram-positive bacteria like streptococci and enterococci, are resistant to this compound.[2][8] This resistance in Gram-negative bacteria is often due to the outer membrane acting as a permeability barrier.[9][10]

  • Compound Solubility: this compound has poor aqueous solubility.[5] Ensure that the compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it into your experimental medium.[11] Precipitation of the compound will significantly lower its effective concentration.

  • Inappropriate Concentration: The effective concentration of this compound can vary between bacterial species and strains. A dose-response experiment is recommended to determine the optimal concentration for your specific system.

  • Target Mutation: The development of resistance can occur through mutations in the ftsZ gene.[12] A common mutation that confers resistance is G196A in S. aureus FtsZ.[12][13]

3. My this compound solution appears cloudy or has precipitated. What should I do?

This compound has limited solubility in aqueous solutions. To address this:

  • Proper Dissolution: Initially, dissolve this compound in 100% DMSO to create a stock solution.[11]

  • Working Dilutions: When preparing working dilutions in aqueous buffers or culture media, add the DMSO stock solution to the aqueous phase while vortexing to facilitate mixing and minimize precipitation.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically ≤1%) to avoid solvent-induced artifacts.

  • Sonication/Heating: Gentle warming or sonication can aid in the dissolution of the compound in DMSO.[14]

  • Prodrug Alternative: For in vivo studies requiring higher aqueous solubility, consider using a prodrug like TXY436, which is more soluble in acidic aqueous vehicles and converts to this compound at physiological pH.[5]

4. How can I confirm that this compound is targeting FtsZ in my bacterial strain?

You can employ several methods to verify the on-target activity of this compound:

  • Microscopy: Treat your bacterial cells with this compound at a concentration above the minimum inhibitory concentration (MIC). Observe the cells under a microscope for characteristic morphological changes, such as cell filamentation or enlargement, which are indicative of inhibited cell division.[5]

  • FtsZ Polymerization Assay: In vitro, you can monitor the effect of this compound on the polymerization of purified FtsZ protein. This compound should enhance FtsZ polymerization, which can be measured by light scattering or sedimentation assays.[2][5]

  • GTPase Activity Assay: this compound has been shown to reduce the GTPase activity of FtsZ.[2] You can perform a GTPase activity assay with purified FtsZ in the presence and absence of the compound.

  • Resistant Mutants: Isolate spontaneous mutants resistant to this compound and sequence the ftsZ gene to identify mutations that confer resistance.[13]

Quantitative Data Summary

Table 1: Solubility of this compound and its Prodrug TXY436

CompoundVehiclepHSolubility (µg/mL)
This compound10 mM Citrate2.622.5 ± 1.6
TXY43610 mM Citrate2.62,290 ± 199
This compoundPhosphate-Buffered Saline (PBS)7.423.9 ± 4.0
TXY436Phosphate-Buffered Saline (PBS)7.466.8 ± 15.7

Data sourced from reference[5].

Table 2: In Vivo Efficacy of this compound in a Mouse Peritonitis Model of S. aureus Infection

Administration RouteED₅₀ (mg/kg)
Intravenous (i.v.)10.2
Subcutaneous (s.c.)7.3

Data sourced from reference[14].

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh broth.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: In Vitro FtsZ Polymerization Assay

This protocol describes a light scattering assay to monitor the effect of this compound on the polymerization of purified FtsZ.

  • Prepare Reagents:

    • Purified FtsZ protein.

    • Polymerization buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl₂).[5]

    • GTP solution (e.g., 4 mM).[5]

    • This compound dissolved in DMSO at various concentrations.

  • Assay Setup: In a suitable cuvette or 96-well plate, combine the purified FtsZ (e.g., 5 µM final concentration) with the polymerization buffer.[5] Add different concentrations of this compound or a DMSO control.

  • Initiate Polymerization: Initiate the polymerization reaction by adding GTP to the mixture.

  • Monitor Light Scattering: Immediately begin monitoring the change in light scattering at 340 nm over time using a spectrophotometer or plate reader. An increase in light scattering indicates FtsZ polymerization.[5]

  • Data Analysis: Compare the rate and extent of polymerization in the presence of different concentrations of this compound to the DMSO control. This compound should enhance FtsZ polymerization.

Visualizations

PC190723_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 This compound Intervention FtsZ_monomer FtsZ Monomers FtsZ_polymer FtsZ Protofilaments (Z-ring formation) FtsZ_monomer->FtsZ_polymer Polymerization GTP GTP GTP->FtsZ_polymer Cell_division Bacterial Cell Division FtsZ_polymer->Cell_division Stabilized_polymer Hyper-stabilized FtsZ Polymers This compound This compound This compound->FtsZ_polymer Binds and Stabilizes Blocked_division Inhibited Cell Division Stabilized_polymer->Blocked_division Dysfunctional Z-ring

Caption: Mechanism of action of this compound on FtsZ polymerization and cell division.

Experimental_Workflow_this compound start Start prep_compound Prepare this compound Stock (dissolve in DMSO) start->prep_compound prep_bacteria Prepare Bacterial Culture start->prep_bacteria mic_assay Perform MIC Assay (broth microdilution) prep_compound->mic_assay prep_bacteria->mic_assay observe_mic Determine MIC mic_assay->observe_mic morphology_study Microscopy Analysis (observe cell filamentation) observe_mic->morphology_study in_vitro_assay In Vitro Assays (Polymerization, GTPase) observe_mic->in_vitro_assay data_analysis Data Analysis and Interpretation morphology_study->data_analysis in_vitro_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the antibacterial activity of this compound.

References

Technical Support Center: Mitigating PC190723 Cytotoxicity in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PC190723, focusing on understanding and mitigating potential cytotoxic effects in eukaryotic cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the bacterial cell division protein FtsZ.[1][2][3] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis.[4][5][6] this compound functions by binding to FtsZ and stabilizing the FtsZ polymer, which disrupts the dynamic assembly and disassembly of the Z-ring required for bacterial cell division.[2][3] This ultimately leads to the inhibition of bacterial proliferation.[1]

Q2: Is this compound expected to be cytotoxic to eukaryotic cells?

A2: Generally, this compound is not considered to be significantly cytotoxic to eukaryotic cells at its effective antibacterial concentrations.[1][6] Studies have shown an absence of toxicity in mammalian cell lines, such as Vero cells, at concentrations significantly higher than those required for antistaphylococcal activity.[1] The selectivity of this compound is attributed to its specific targeting of the bacterial FtsZ protein, which, while a homolog of eukaryotic tubulin, possesses structural differences.

Q3: Why might I be observing cytotoxicity in my eukaryotic cell line when using this compound?

A3: While this compound is known for its low eukaryotic cytotoxicity, observing cell death in your experiments could be due to several factors:

  • High Concentrations: Using concentrations significantly above the recommended range for antibacterial activity can lead to off-target effects.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).

  • Compound Purity: Impurities in the this compound sample could have cytotoxic properties.

  • Cell Line Sensitivity: Some eukaryotic cell lines may be inherently more sensitive to chemical treatments.

  • Extended Exposure: Prolonged incubation times may lead to cumulative stress and cell death.

  • Assay Interference: The observed effect might be an artifact of the specific cytotoxicity assay being used.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Unexpectedly high levels of cell death observed in my eukaryotic cell culture after treatment with this compound.

  • Question: I am seeing significant cytotoxicity in my cell line, which is contrary to the published literature. What should I do?

  • Answer:

    • Verify this compound Concentration: Double-check your calculations and dilution series to ensure you are using the intended final concentration. It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.

    • Evaluate Solvent Toxicity: Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in your experimental wells. If you observe cytotoxicity in the vehicle control, reduce the solvent concentration.

    • Confirm Compound Integrity: Ensure your this compound stock is properly stored and has not degraded. If possible, verify the purity of your compound.

    • Optimize Incubation Time: Reduce the exposure time of the cells to this compound. A time-course experiment can help determine the minimum time required to observe the desired on-target effect without causing significant cell death.

    • Assess Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma) before starting the experiment.

    • Use a Different Cytotoxicity Assay: To rule out assay-specific artifacts, consider confirming your results with an alternative cytotoxicity assay (e.g., if you are using an MTT assay, try an LDH assay).

Issue 2: My results are inconsistent between experiments.

  • Question: I am getting variable cytotoxicity results with this compound. How can I improve reproducibility?

  • Answer:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are evenly distributed.

    • Prepare Fresh Reagents: Prepare fresh dilutions of this compound from a stable, frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Control for Passage Number: Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular responses can change with prolonged culturing.

    • Monitor Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum batch, temperature, and CO2 levels.

Quantitative Data Summary

The following table summarizes the available data on the cytotoxicity of this compound and its derivatives in eukaryotic cells.

CompoundCell LineAssayCytotoxicity MetricResultReference
TXY436 (a prodrug of this compound)Vero (monkey kidney epithelial)Not specifiedNot specifiedNo toxicity observed at concentrations at least 64 times greater than the antistaphylococcal activity.[1]
S2727 (a different FtsZ inhibitor)Human skin cell lineNot specifiedIC508.4 µg/mL[7]
S2727 (a different FtsZ inhibitor)Liver cancer cellsNot specifiedIC502.45 µg/mL[7]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is adapted for assessing the effect of small molecule inhibitors on the metabolic activity of adherent cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent eukaryotic cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[8][9][10][11]

2. LDH Cytotoxicity Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture supernatant.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (usually included in the kit, for maximum LDH release control)

  • Multichannel pipette

  • Plate reader (absorbance at the wavelength specified by the kit manufacturer, usually around 490 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include the following controls:

    • No-treatment control: Cells with medium only.

    • Vehicle control: Cells with medium containing the highest concentration of DMSO.

    • Maximum LDH release control: Cells treated with lysis buffer (as per the kit instructions) about 45 minutes before the assay endpoint.

    • Medium background control: Wells with medium only (no cells).

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's protocol. Add the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.[12][13][14][15]

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the background and no-treatment control values from the experimental values and normalizing to the maximum LDH release control.

Signaling Pathways and Workflows

This compound Mechanism of Action

The following diagram illustrates the role of FtsZ in bacterial cell division and the inhibitory effect of this compound.

PC190723_Mechanism cluster_bacterium Bacterial Cell FtsZ_monomer FtsZ Monomers FtsZ_polymer FtsZ Polymers FtsZ_monomer->FtsZ_polymer GTP-dependent polymerization Z_ring Z-Ring Formation FtsZ_polymer->Z_ring Cell_division Cell Division Z_ring->Cell_division This compound This compound This compound->FtsZ_polymer Stabilizes

Caption: this compound inhibits bacterial cell division by stabilizing FtsZ polymers.

Troubleshooting Workflow for Unexpected Cytotoxicity

This diagram outlines a logical approach to troubleshooting unexpected cytotoxicity observed during experiments with small molecule inhibitors like this compound.

Cytotoxicity_Troubleshooting start Unexpected Cytotoxicity Observed check_concentration Verify Compound Concentration and Dilutions start->check_concentration check_solvent Run Vehicle (Solvent) Control check_concentration->check_solvent solvent_toxic Is Solvent Control Toxic? check_solvent->solvent_toxic reduce_solvent Reduce Solvent Concentration solvent_toxic->reduce_solvent Yes check_purity Assess Compound Purity and Stability solvent_toxic->check_purity No reduce_solvent->check_purity check_cells Evaluate Cell Health (Passage #, Contamination) check_purity->check_cells optimize_time Perform Time-Course Experiment check_cells->optimize_time use_alternative_assay Confirm with Orthogonal Cytotoxicity Assay optimize_time->use_alternative_assay conclusion Identify Source of Cytotoxicity and Optimize Protocol use_alternative_assay->conclusion

Caption: A stepwise guide to troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Enhancing PC190723 Permeability in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the permeability of the FtsZ inhibitor, PC190723, in Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: Why is this compound ineffective against most Gram-negative bacteria?

A1: this compound, a potent inhibitor of the cell division protein FtsZ, shows excellent activity against many Gram-positive bacteria but is largely inactive against Gram-negative species.[1][2] This is primarily due to two key barriers presented by Gram-negative bacteria:

  • Outer Membrane Permeability Barrier: The outer membrane of Gram-negative bacteria is a formidable barrier that restricts the entry of many compounds, including this compound.[1][2]

  • Efflux Pumps: Gram-negative bacteria possess efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which actively expel a wide range of antimicrobial agents that manage to cross the outer membrane, preventing them from reaching their intracellular target.[1][2]

Q2: What are the primary strategies to overcome these permeability barriers?

A2: There are three main strategies to enhance the activity of this compound against Gram-negative bacteria:

  • Use of Outer Membrane Permeabilizers: These agents disrupt the integrity of the outer membrane, allowing this compound to bypass this barrier and enter the periplasmic space. A commonly used example is Polymyxin B nonapeptide (PMBN).

  • Inhibition of Efflux Pumps: Efflux pump inhibitors (EPIs) block the function of efflux pumps, leading to the intracellular accumulation of this compound. Phenylalanine-arginine β-naphthylamide (PAβN) is a well-characterized EPI.

  • Chemical Modification of this compound: Modifying the chemical structure of this compound can alter its physicochemical properties, potentially improving its ability to penetrate the outer membrane and evade efflux pumps.

Q3: How can I experimentally verify that the outer membrane is the primary barrier?

A3: The N-Phenyl-1-naphthylamine (NPN) uptake assay is a standard method to assess outer membrane permeability. NPN is a fluorescent probe that is normally excluded by an intact outer membrane. When the membrane is permeabilized, NPN can enter the phospholipid bilayer, resulting in a significant increase in fluorescence. An increase in NPN fluorescence in the presence of a potential permeabilizing agent indicates a compromised outer membrane.

Q4: How do I determine if efflux pumps are responsible for the lack of this compound activity?

A4: The ethidium (B1194527) bromide (EtBr) accumulation assay is a common method to assess efflux pump activity. EtBr is a fluorescent substrate of many efflux pumps. In the presence of an active efflux pump, the intracellular concentration of EtBr, and thus its fluorescence, will be low. If an EPI is effective, it will block the efflux of EtBr, leading to its accumulation inside the cell and a corresponding increase in fluorescence.

Troubleshooting Guides

Troubleshooting Poor this compound Activity in Gram-negative Strains
Problem Possible Cause Recommended Solution
High MIC of this compound against a Gram-negative strainIntact outer membrane preventing drug entry.Perform a checkerboard synergy assay with an outer membrane permeabilizer like Polymyxin B nonapeptide (PMBN). A significant decrease in the MIC of this compound in the presence of PMBN suggests the outer membrane is a major barrier.
Active efflux of this compound.Conduct a checkerboard synergy assay with an efflux pump inhibitor such as Phenylalanine-arginine β-naphthylamide (PAβN). A notable reduction in the MIC indicates that efflux is a significant resistance mechanism.
Target site mutations in FtsZ.While less common for intrinsic resistance, sequence the ftsZ gene of your target strain to check for mutations known to confer resistance in other species.
Inconsistent results in permeability assaysBacterial cells not in the correct growth phase.Ensure you are using mid-logarithmic phase cells for all permeability and efflux assays, as membrane composition and pump expression can vary with growth phase.
Incorrect buffer or media composition.Use the recommended buffers for each assay (e.g., HEPES buffer for NPN assay). Avoid components in the media that might interfere with the assay or the agents being tested.
Photobleaching of fluorescent probes.Minimize exposure of fluorescent dyes like NPN and ethidium bromide to light. Prepare fresh solutions and protect them from light during the experiment.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effect of permeability enhancers on the activity of this compound and its analogs against Gram-negative bacteria.

Table 1: Effect of Outer Membrane Permeabilizer (PMBN) on this compound MIC against Escherichia coli

OrganismThis compound MIC (µg/mL)This compound + 20 µg/mL PMBN MIC (µg/mL)Fold-change in MIC
E. coli ATCC 25922>12832>4

Table 2: Activity of a this compound Analog Against Various Bacterial Strains

CompoundS. aureus (µM)B. subtilis (µM)E. coli (µM)P. aeruginosa (µM)
This compound Analog (Compound 23)886432

Experimental Protocols

N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability

This protocol assesses the integrity of the bacterial outer membrane.

Materials:

  • Mid-logarithmic phase culture of the target Gram-negative bacterium

  • 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose

  • 1-N-phenylnaphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • Test compound (e.g., this compound) and/or outer membrane permeabilizer (e.g., PMBN)

  • 96-well black, clear-bottom microplate

  • Fluorometer (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Grow the bacterial culture to mid-log phase (OD600 of 0.4-0.6).

  • Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with 5 mM HEPES buffer (pH 7.2) with 5 mM glucose.

  • Resuspend the final pellet in the same buffer to an OD600 of 0.5.

  • In a 96-well plate, add 100 µL of the bacterial suspension to each well.

  • Add NPN to each well to a final concentration of 10 µM.

  • Add the test compound (this compound) and/or permeabilizer (PMBN) at desired concentrations to the respective wells. Include a control with no added compound.

  • Immediately measure the fluorescence in a microplate reader at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 30-60 minutes).

  • An increase in fluorescence over time compared to the control indicates outer membrane permeabilization.

Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

This assay measures the activity of efflux pumps by monitoring the intracellular accumulation of the fluorescent substrate ethidium bromide.

Materials:

  • Mid-logarithmic phase culture of the target Gram-negative bacterium

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium bromide (EtBr) solution

  • Efflux pump inhibitor (EPI) stock solution (e.g., PAβN) or test compound (this compound)

  • 96-well black, clear-bottom microplate

  • Fluorometer (Excitation: 530 nm, Emission: 600 nm)

Procedure:

  • Grow the bacterial culture to mid-log phase (OD600 of 0.4-0.6).

  • Harvest cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS to an OD600 of 0.5.

  • To de-energize the cells and inhibit energy-dependent efflux, incubate the cell suspension at 37°C for 30 minutes.

  • Add EtBr to a final concentration of 1-2 µg/mL and the EPI (or test compound) at the desired concentration.

  • Incubate for 10 minutes to allow for EtBr uptake.

  • Transfer 200 µL of the cell suspension to each well of a 96-well plate.

  • To energize the cells and initiate efflux, add glucose to a final concentration of 0.4%.

  • Immediately begin monitoring the decrease in fluorescence over time in a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 600 nm.

  • A slower rate of fluorescence decrease in the presence of the EPI compared to the control (no EPI) indicates inhibition of efflux pump activity.

Checkerboard Synergy Assay

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.

Materials:

  • Mid-logarithmic phase culture of the target Gram-negative bacterium

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Permeabilizer (e.g., PMBN) or EPI (e.g., PAβN) stock solution

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of this compound horizontally across the microtiter plate in CAMHB.

  • Prepare serial two-fold dilutions of the second agent (PMBN or PAβN) vertically down the plate in CAMHB. This creates a matrix of varying concentrations of both agents.

  • Include control wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well (no agents) and a sterility control well (no bacteria).

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC for each agent alone and for each combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination where growth is inhibited:

    • FICA = MIC of drug A in combination / MIC of drug A alone

    • FICB = MIC of drug B in combination / MIC of drug B alone

    • FIC Index = FICA + FICB

  • Interpret the results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Visualizations

Signaling Pathways and Experimental Workflows

Permeability_Strategies cluster_strategies Strategies to Enhance this compound Permeability This compound This compound Outer_Membrane Outer Membrane This compound->Outer_Membrane Blocked Periplasm Periplasm This compound->Periplasm Enters with Permeabilizer Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Periplasm->Efflux_Pump Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm FtsZ FtsZ Target Cytoplasm->FtsZ Efflux_Pump->this compound Expels Permeabilizer Outer Membrane Permeabilizer (e.g., PMBN) Permeabilizer->Outer_Membrane Disrupts EPI Efflux Pump Inhibitor (e.g., PAβN) EPI->Efflux_Pump Inhibits Chem_Mod Chemical Modification Chem_Mod->this compound Creates Analog

Caption: Strategies to overcome Gram-negative permeability barriers for this compound.

NPN_Assay_Workflow cluster_workflow NPN Uptake Assay Workflow start Start: Mid-log phase Gram-negative culture harvest Harvest and wash cells start->harvest resuspend Resuspend in HEPES buffer harvest->resuspend add_npn Add NPN to cell suspension resuspend->add_npn add_compound Add test compound/ permeabilizer add_npn->add_compound measure Measure fluorescence (Ex: 350nm, Em: 420nm) add_compound->measure analyze Analyze fluorescence increase over time measure->analyze end End: Assess outer membrane permeability analyze->end

Caption: Workflow for the NPN outer membrane permeability assay.

Efflux_Pump_Mechanism cluster_pump AcrAB-TolC Efflux Pump Mechanism Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Cytoplasm Cytoplasm TolC TolC (Outer Membrane Channel) AcrA AcrA (Periplasmic Adaptor) AcrA->TolC Connects AcrB AcrB (Inner Membrane Transporter) AcrB->AcrA Connects PC190723_in This compound (periplasmic) AcrB->PC190723_in Binds PC190723_out This compound (extracellular) PC190723_in->TolC Extruded

Caption: Schematic of the AcrAB-TolC efflux pump in Gram-negative bacteria.

References

Validation & Comparative

Validating FtsZ Inhibitory Activity: A Comparative Guide to PC190723 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of antibacterial discovery, targeting the essential bacterial cell division protein FtsZ presents a promising strategy. PC190723 is a well-characterized FtsZ inhibitor, and this guide provides a comparative analysis of its activity against other FtsZ-targeting compounds, supported by experimental data and detailed protocols.

Comparative Antibacterial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and a selection of alternative FtsZ inhibitors against various bacterial strains. Lower MIC values indicate greater potency.

CompoundTargetStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Bacillus subtilisEscherichia coliReference(s)
This compound FtsZ1 µg/mL1-2 µg/mL0.5 µg/mL>64 µg/mL[1][2][3]
Compound 1 (TXA6101) FtsZ0.12 µg/mL0.125 µg/mL0.03 µg/mL>64 µg/mL[1][4]
TXA707 FtsZ1 µg/mL1 µg/mLNot ReportedNot Reported[2][4]
Berberine FtsZNot ReportedNot ReportedNot ReportedNot Reported[5]
Sanguinarine FtsZNot ReportedNot ReportedNot ReportedNot Reported[5]
Viriditoxin FtsZ2-16 µg/mL (MRSA)2-16 µg/mLNot ReportedNot Reported[6]
Curcumin FtsZNot ReportedNot ReportedSuppresses growthSuppresses growth[6]
dNAK 4 FtsZInhibits growthNot ReportedStrong inhibitionNo effect in liquid culture[7]

Mechanism of Action of this compound

This compound is a benzamide (B126) derivative that acts as a potent and selective inhibitor of bacterial cell division.[8] Its mechanism of action involves binding to a site on the FtsZ protein, which is a bacterial homolog of eukaryotic tubulin.[9][10] This binding event stabilizes the FtsZ polymer, promoting its assembly into non-functional filaments and preventing the dynamic treadmilling required for the formation and constriction of the Z-ring at the bacterial division site.[9][10][11] This disruption of Z-ring function ultimately leads to the inhibition of cytokinesis and bacterial cell death.[12] this compound has demonstrated significant efficacy against Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis, but it is largely ineffective against Gram-negative bacteria such as Escherichia coli.[9][10]

Experimental Protocols

Validating the FtsZ-inhibitory activity of compounds like this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the assembly of FtsZ polymers in real-time by measuring changes in light scattering.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl2)

  • GTP solution (1 mM)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrofluorometer or a dedicated light scattering instrument

Procedure:

  • Pre-warm the polymerization buffer and other reagents to the desired reaction temperature (e.g., 30°C).

  • In a cuvette, mix the purified FtsZ protein with the polymerization buffer and the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Place the cuvette in the instrument and allow the baseline to stabilize.

  • Initiate polymerization by adding GTP to the cuvette.

  • Monitor the change in light scattering at a 90° angle over time. An increase in light scattering indicates FtsZ polymerization.

  • Analyze the data to determine the effect of the test compound on the rate and extent of FtsZ polymerization.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is an indicator of its polymerization dynamics.

Materials:

  • Purified FtsZ protein

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 200 mM KCl, 10 mM MgCl2)

  • [γ-³²P]GTP or a non-radioactive phosphate (B84403) detection reagent (e.g., Malachite Green)

  • GTP solution

  • Test compound

  • Scintillation counter (for radioactive assay) or a microplate reader (for colorimetric assay)

Procedure (using Malachite Green):

  • Prepare a reaction mixture containing FtsZ protein, assay buffer, and the test compound at various concentrations.

  • Initiate the reaction by adding GTP.

  • Incubate the reaction at the desired temperature for a specific time.

  • Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green-based reagent.

  • Read the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • Calculate the GTPase activity and determine the inhibitory effect of the test compound.

Bacterial Cell Morphology Analysis

This method assesses the effect of FtsZ inhibitors on bacterial cell division by observing changes in cell morphology, such as filamentation or cell enlargement.

Materials:

  • Bacterial culture (e.g., S. aureus or B. subtilis)

  • Growth medium (e.g., Luria-Bertani broth)

  • Test compound

  • Microscope (phase-contrast or fluorescence)

  • Microscope slides and coverslips

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Add the test compound at various concentrations to the bacterial cultures. Include an untreated control.

  • Incubate the cultures for a defined period.

  • Prepare wet mounts of the bacterial cells on microscope slides.

  • Observe the cells under the microscope. Look for characteristic changes in morphology, such as cell elongation (filamentation) in rod-shaped bacteria or an increase in cell size in cocci, which are indicative of inhibited cell division.

Visualizations

FtsZ Signaling Pathway in Bacterial Cell Division

FtsZ_Pathway cluster_initiation Initiation cluster_assembly Assembly & Z-Ring Formation cluster_recruitment Divisome Recruitment cluster_constriction Constriction & Cell Division FtsZ_monomer FtsZ Monomers GTP GTP FtsZ_GTP FtsZ-GTP Complex FtsZ_monomer->FtsZ_GTP GTP Binding Protofilaments FtsZ Protofilaments FtsZ_GTP->Protofilaments Polymerization Z_ring Z-Ring at Mid-cell Protofilaments->Z_ring Assembly Divisome_proteins Divisome Proteins (FtsA, ZipA, etc.) Z_ring->Divisome_proteins Recruitment Septum_synthesis Septum Synthesis Divisome_proteins->Septum_synthesis Activation Cell_division Cell Division Septum_synthesis->Cell_division Leads to This compound This compound This compound->Protofilaments Stabilizes

Caption: FtsZ pathway and the inhibitory action of this compound.

Experimental Workflow for Validating FtsZ Inhibitors

FtsZ_Inhibitor_Workflow cluster_screening Primary Screening cluster_validation In Vitro Validation cluster_cellular Cellular Analysis cluster_confirmation Target Confirmation Compound_library Compound Library MIC_assay MIC Assay (Antibacterial Activity) Compound_library->MIC_assay Polymerization_assay FtsZ Polymerization Assay (Light Scattering) MIC_assay->Polymerization_assay Active Compounds GTPase_assay FtsZ GTPase Assay Polymerization_assay->GTPase_assay Morphology_analysis Bacterial Cell Morphology (Microscopy) GTPase_assay->Morphology_analysis Resistance_mutants Generation & Analysis of Resistant Mutants Morphology_analysis->Resistance_mutants Confirmed Hits

Caption: Workflow for identifying and validating FtsZ inhibitors.

References

A Comparative Analysis of PC190723 and Other FtsZ Inhibitors for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of PC190723 with other notable inhibitors of the bacterial cell division protein FtsZ. The content is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents. We present a detailed analysis of their mechanisms of action, comparative antibacterial activities supported by quantitative data, and the experimental protocols used for their evaluation.

Introduction to FtsZ Inhibition

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial and highly conserved component of the bacterial cell division machinery, known as the divisome. FtsZ polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins necessary for cytokinesis.[1] The essential role of FtsZ in bacterial proliferation and its distinction from its eukaryotic homolog, tubulin, make it an attractive target for the development of new antibiotics.[1]

This compound, a 2,6-difluorinated 3-methoxybenzamide (B147233) derivative, is one of the most well-characterized FtsZ inhibitors.[2] It exhibits potent bactericidal activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][3] However, its limited spectrum of activity and poor pharmacokinetic properties have spurred the development of numerous other FtsZ inhibitors with improved characteristics. This guide compares this compound with a selection of these alternative compounds.

Mechanism of Action

FtsZ inhibitors can be broadly categorized based on their effect on FtsZ polymerization dynamics.

  • Polymer Stabilizers: this compound and its analogs (e.g., TXA707) function by stabilizing the FtsZ polymer.[2] They bind to a site in the interdomain cleft of FtsZ, analogous to the taxol-binding site in tubulin, which promotes FtsZ assembly and bundling.[2] This leads to the formation of non-functional, hyper-stable filaments that disrupt the dynamic nature of the Z-ring, thereby inhibiting cell division.[2]

  • Polymer Destabilizers: In contrast, other inhibitors, such as berberine (B55584) and zantrins, prevent or disrupt FtsZ polymerization.[4][5] These compounds typically interfere with FtsZ's GTPase activity, which is essential for the dynamic turnover of FtsZ filaments.[5]

The following diagram illustrates the general mechanism of FtsZ polymer-stabilizing inhibitors like this compound.

FtsZ_Inhibition_Pathway cluster_0 Bacterial Cell Division cluster_1 Inhibitor Action FtsZ_monomer FtsZ Monomers Z_ring Dynamic Z-ring Assembly FtsZ_monomer->Z_ring Polymerization GTP GTP GTP->FtsZ_monomer binds Divisome Divisome Formation Z_ring->Divisome Scaffolds Stabilized_FtsZ Hyper-stabilized FtsZ Filaments Z_ring->Stabilized_FtsZ Cell_Division Cell Division Divisome->Cell_Division Leads to This compound This compound This compound->Z_ring Binds & Stabilizes No_Division Inhibition of Cell Division Stabilized_FtsZ->No_Division Results in

Caption: Mechanism of FtsZ polymer-stabilizing inhibitors.

Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro antibacterial activity of this compound and other FtsZ inhibitors against various bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: MIC of Benzamide (B126) FtsZ Inhibitors

CompoundS. aureus (MSSA)S. aureus (MRSA)B. subtilisE. coliReference(s)
This compound 0.5 - 1.0 µg/mL0.5 - 2.0 µg/mL0.5 - 1.0 µg/mL>64 µg/mL[6][7]
TXA707 1.0 µg/mL0.5 - 2.0 µg/mLND>64 µg/mL[8][9]
Compound 1 0.12 µg/mL0.06 - 0.5 µg/mL0.03 µg/mL>64 µg/mL[6]
TXA6101 ND0.125 µg/mLNDND[8][10]

ND: Not Determined

Table 2: MIC of Natural Product FtsZ Inhibitors

CompoundS. aureus (MSSA/MRSA)E. faecium (VRE)B. subtilisE. coliM. tuberculosisReference(s)
Berberine 128 - 196 µg/mL>196 µg/mLND>500 µg/mLND[4]
Berberine Derivative 2 2 - 4 µg/mL4 µg/mLND32 µg/mLND[4][11]
Totarol 64 - 128 µg/mLND2 µMND0.28 µM[12][13][14]
Celastrol (B190767) 0.5 - 4 µg/mL0.5 - 4 µg/mLNDNDND[15]

ND: Not Determined

Table 3: MIC of Other Synthetic FtsZ Inhibitors

CompoundS. aureus (MSSA/MRSA)A. baumanniiE. coliReference(s)
C11 2 µg/mL≥128 µg/mLND[16]
C109 ND8 - 32 mg/LND[17]
Zantrin Z1 NDND80 µM (acrAB-null)[5]

ND: Not Determined

Experimental Protocols

Accurate evaluation of FtsZ inhibitors relies on standardized in vitro and in vivo assays. Below are outlines of key experimental methodologies.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., ~5 x 10^5 CFU/mL) is prepared in a suitable growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution of Inhibitors: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 16-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is an indicator of its polymerization dynamics.

Methodology (Malachite Green Assay):

  • Reaction Setup: Purified FtsZ protein is incubated with the test compound in a suitable buffer (e.g., 50 mM MES, pH 6.5, 5 mM MgCl₂, 200 mM KCl).

  • Initiation of Reaction: The reaction is initiated by the addition of GTP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Phosphate (B84403) Detection: The amount of inorganic phosphate released from GTP hydrolysis is quantified by adding a malachite green-molybdate reagent, which forms a colored complex. The absorbance is measured spectrophotometrically.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of phosphate release in the presence of the inhibitor to a control without the inhibitor.

FtsZ Polymerization Assay

This assay directly visualizes or quantifies the extent of FtsZ polymer formation.

Methodology (Sedimentation Assay):

  • Polymerization Induction: FtsZ is incubated with GTP and the test compound in a polymerization buffer to induce filament formation.

  • Centrifugation: The reaction mixture is subjected to high-speed centrifugation to pellet the FtsZ polymers.

  • Analysis of Supernatant and Pellet: The supernatant (containing FtsZ monomers) and the pellet (containing FtsZ polymers) are separated.

  • Quantification: The amount of FtsZ protein in each fraction is quantified using methods like SDS-PAGE followed by densitometry. An increase in the pellet fraction indicates enhanced polymerization, while a decrease suggests inhibition.

The following diagram illustrates a typical workflow for screening and validating FtsZ inhibitors.

FtsZ_Screening_Workflow cluster_0 Screening & Validation Workflow start Compound Library primary_screen Primary Screen: Whole-cell assay (MIC) start->primary_screen hit_compounds Hit Compounds primary_screen->hit_compounds secondary_screen Secondary Screen: FtsZ GTPase Assay hit_compounds->secondary_screen polymerization_assay Tertiary Assay: FtsZ Polymerization Assay secondary_screen->polymerization_assay validated_hits Validated FtsZ Inhibitors polymerization_assay->validated_hits lead_optimization Lead Optimization validated_hits->lead_optimization

Caption: Workflow for FtsZ inhibitor discovery and validation.

Conclusion

This compound remains a seminal FtsZ inhibitor that has significantly advanced our understanding of FtsZ as a drug target. Its mechanism of action, which involves the stabilization of FtsZ polymers, offers a compelling strategy for antibacterial development. However, the comparative data presented here highlights the progress made in developing next-generation FtsZ inhibitors with improved potency and, in some cases, a broader spectrum of activity. Compounds like the benzamide derivative 'Compound 1' and the repurposed drug celastrol show promise in overcoming some of the limitations of this compound. The continued exploration of diverse chemical scaffolds targeting FtsZ is a critical endeavor in the fight against antibiotic resistance.

References

A Comparative Guide: PC190723 vs. Taxol in Cytoskeletal Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PC190723 and Taxol, focusing on their mechanisms of action in stabilizing key cytoskeletal polymers. While both molecules act as polymer stabilizers, their targets and cellular effects are distinct, making them valuable tools in different fields of research. This compound is a potent antibacterial agent that targets the bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin.[1][2][3] In contrast, Taxol (paclitaxel) is a widely used chemotherapeutic drug that stabilizes microtubules in eukaryotic cells, leading to mitotic arrest and apoptosis.[4][5] This guide presents a detailed comparison of their performance based on available experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters of this compound and Taxol based on in vitro assays.

Table 1: In Vitro Polymerization and Activity

ParameterThis compoundTaxolTarget Protein
EC50 (Polymerization) Not explicitly defined; significant polymerization observed at 1-10 µM~23 µM (in 0.4 M glutamate (B1630785) without GTP)[6]FtsZ (B. subtilis, S. aureus) / Tubulin (porcine brain)
Effect on Critical Concentration (Cr) Reduces Cr to ~1 µM (from >5 µM for B. subtilis FtsZ)[1][2][3]Reduces Cr by ~89% at 10 µM; from 0.2 mg/mL to <0.01 mg/mL at 5 µM[7]FtsZ / Tubulin
IC50 (GTPase Activity) ~55 nM[8]Does not directly inhibit GTPase activityFtsZ (S. aureus) / Tubulin
Binding Constant (Kd) Not explicitly determined; binds to FtsZ polymerApparent K_app ~0.87 µM for microtubule polymer[1][9][10]FtsZ / Tubulin

Table 2: Cellular Activity

ParameterThis compoundTaxolTarget Cells
MIC (Minimum Inhibitory Concentration) ~1 µg/mL (~2.2 µM)Not applicableStaphylococcus aureus
IC50 (Cytotoxicity) Inactive against eukaryotic cells (e.g., S. pombe) at concentrations up to 140.6 µM[7][9]2.5 - 7.5 nMVarious human tumor cell lines

Mechanism of Action

Both this compound and Taxol function by binding to and stabilizing their respective polymer targets, thereby disrupting the dynamic instability crucial for their cellular functions.

This compound: This benzamide (B126) derivative specifically targets FtsZ, the bacterial homolog of tubulin.[1][2][3] It is thought to bind to a site on FtsZ analogous to the Taxol-binding site on β-tubulin.[11] By binding to FtsZ polymers, this compound stabilizes them against depolymerization, leading to the formation of aberrant, non-functional Z-rings and ultimately inhibiting bacterial cell division.[1][2][3][12] This stabilization also leads to a reduction in the GTPase activity of FtsZ.[2][13][3]

Taxol: This diterpenoid binds to the β-tubulin subunit within the microtubule polymer.[4] This binding event stabilizes the microtubule, preventing its depolymerization and suppressing the dynamic instability that is essential for mitotic spindle formation and function.[4][5] The arrest of the cell cycle at the G2/M phase triggers a cascade of signaling events, ultimately leading to programmed cell death (apoptosis).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.

  • Materials:

    • Purified FtsZ protein

    • Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)[10]

    • GTP solution (1 mM final concentration)[10]

    • This compound stock solution (in DMSO)

    • Fluorometer or spectrophotometer with a temperature-controlled cuvette holder

  • Protocol:

    • Pre-warm the fluorometer to 30°C.

    • In a cuvette, prepare a reaction mixture containing FtsZ in polymerization buffer.

    • Add the desired concentration of this compound or DMSO (vehicle control).

    • Establish a baseline reading for a few minutes.

    • Initiate polymerization by adding GTP.

    • Monitor the change in light scattering at 350 nm at regular intervals.[10]

Tubulin Polymerization Assay (Turbidity)

This assay measures the increase in turbidity as tubulin polymerizes into microtubules.

  • Materials:

    • Purified tubulin protein

    • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (1 mM final concentration)

    • Glycerol (as a polymerization enhancer)

    • Taxol stock solution (in DMSO)

    • Spectrophotometer with a temperature-controlled plate reader

  • Protocol:

    • Pre-warm the spectrophotometer to 37°C.

    • On ice, prepare a tubulin polymerization mix containing tubulin, General Tubulin Buffer, GTP, and glycerol.

    • Pipette the test compounds (Taxol or vehicle control) into a 96-well plate.

    • To initiate polymerization, add the cold tubulin polymerization mix to the wells.

    • Immediately place the plate in the 37°C reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

FtsZ GTPase Activity Assay

This assay quantifies the rate of GTP hydrolysis by FtsZ, which is modulated by polymerization.

  • Materials:

    • Purified FtsZ protein

    • Reaction Buffer (e.g., 50 mM HEPES, pH 7.2, 200 mM KCl, 10 mM MgCl₂)[14]

    • [γ-³²P]GTP

    • This compound stock solution

    • Malachite green reagent for phosphate (B84403) detection (for non-radioactive assay)

  • Protocol (Radioactive):

    • Set up reaction mixtures containing FtsZ, reaction buffer, and this compound at various concentrations.

    • Initiate the reaction by adding [γ-³²P]GTP.[14]

    • At various time points, take aliquots and stop the reaction (e.g., with perchloric acid).

    • Separate the released inorganic phosphate (³²Pi) from the unhydrolyzed GTP using a charcoal-based method.

    • Quantify the amount of ³²Pi using a scintillation counter.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Adherent or suspension cells

    • 96-well cell culture plates

    • Complete cell culture medium

    • Taxol or this compound stock solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.[15]

    • Treat the cells with a serial dilution of the test compound (Taxol for eukaryotic cells, this compound for bacteria) and incubate for a desired period (e.g., 24-72 hours).[16][17]

    • Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[15]

    • Add the solubilization solution to dissolve the formazan crystals.[15]

    • Measure the absorbance at 570 nm using a microplate reader.[15]

    • Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

PC190723_Mechanism This compound Mechanism of Action This compound This compound Stabilized_polymer Stabilized FtsZ Polymer (Non-dynamic) This compound->Stabilized_polymer Binds and Stabilizes FtsZ_monomer FtsZ Monomers FtsZ_polymer FtsZ Protofilament (Dynamic) FtsZ_monomer->FtsZ_polymer GTP-dependent polymerization FtsZ_polymer->FtsZ_monomer Depolymerization FtsZ_polymer->Stabilized_polymer Z_ring Functional Z-Ring FtsZ_polymer->Z_ring No_division Inhibition of Cell Division Stabilized_polymer->No_division Cell_division Bacterial Cell Division Z_ring->Cell_division

Caption: Mechanism of this compound action on FtsZ polymerization and bacterial cell division.

Taxol_Signaling_Pathway Taxol-Induced Apoptosis Signaling Pathway Taxol Taxol Microtubules Microtubule Dynamics Taxol->Microtubules Binds to β-tubulin Stable_MT Stable Microtubules Microtubules->Stable_MT Stabilization Mitotic_arrest G2/M Mitotic Arrest Stable_MT->Mitotic_arrest JNK_SAPK JNK/SAPK Activation Mitotic_arrest->JNK_SAPK p38_MAPK p38 MAPK Activation Mitotic_arrest->p38_MAPK ERK ERK Activation Mitotic_arrest->ERK Apoptosis Apoptosis JNK_SAPK->Apoptosis p38_MAPK->Apoptosis ERK->Apoptosis

Caption: Key signaling pathways involved in Taxol-induced apoptosis following microtubule stabilization.

Experimental Workflow

Experimental_Workflow General Experimental Workflow for Polymerization Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Protein_prep Purify Target Protein (FtsZ or Tubulin) Reaction_setup Set up Reaction Mixtures (Protein, Buffer, Compound) Protein_prep->Reaction_setup Buffer_prep Prepare Polymerization Buffer and Reagents Buffer_prep->Reaction_setup Compound_prep Prepare Serial Dilutions of Test Compound Compound_prep->Reaction_setup Initiation Initiate Polymerization (Add GTP, Temperature Shift) Reaction_setup->Initiation Data_acq Data Acquisition (Light Scattering/Turbidity) Initiation->Data_acq Plotting Plot Polymerization Curves Data_acq->Plotting Parameter_calc Calculate Parameters (EC50, Cr, Vmax) Plotting->Parameter_calc Comparison Compare with Controls Parameter_calc->Comparison

Caption: A generalized workflow for in vitro polymerization assays of FtsZ and tubulin.

References

No Cross-Resistance Observed Between FtsZ Inhibitor PC190723 and Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: December 2025

Extensive in vitro studies demonstrate that the novel cell division inhibitor, PC190723, and its analogs do not exhibit cross-resistance with existing classes of antibiotics against Staphylococcus aureus, including multidrug-resistant strains. This finding positions this compound and its derivatives as promising candidates for treating infections caused by bacteria that have developed resistance to current standard-of-care therapies.

This compound represents a new class of antibacterial agents that function by inhibiting the essential bacterial cell division protein FtsZ.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Its unique mechanism of action suggests that it would be unaffected by resistance mechanisms that plague other antibiotic classes. Research has confirmed this, showing that resistance to this compound arises from specific mutations in the ftsZ gene, most notably the G196A substitution in S. aureus FtsZ, which does not confer resistance to other antibiotics.[1][3]

Comparative Efficacy Against Susceptible and Resistant S. aureus

This compound and its more potent analog, herein referred to as Compound 1, have demonstrated significant activity against a wide range of S. aureus strains. Notably, the prodrug TXA709, which converts to the active compound TXA707 (a this compound analog), maintains its efficacy against strains resistant to vancomycin, daptomycin, and linezolid.[3][15]

AntibioticOrganismResistance PhenotypeMIC (µg/mL)
This compound S. aureus ATCC 29213Wild-type1[1]
S. aureus FtsZ G196A MutantThis compound-resistant>64[1]
Compound 1 S. aureus ATCC 29213Wild-type0.125[1]
S. aureus FtsZ G196A MutantThis compound-resistant4[1]
TXA707 S. aureus (various clinical isolates)MRSA1 (modal)[3]
S. aureus (various clinical isolates)VISA1 (modal)[3]
S. aureus (various clinical isolates)VRSA1 (modal)[3]
S. aureus (various clinical isolates)DNSSA1 (modal)[3]
S. aureus (various clinical isolates)LNSSA1 (modal)[3]
Vancomycin S. aureus (MRSA isolates)MRSA1 (modal)[3]
Daptomycin S. aureus (MRSA isolates)MRSA1 (modal)[3]
Linezolid S. aureus (MRSA isolates)MRSA2 (modal)[3]
MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-Resistant S. aureus. VISA: Vancomycin-Intermediate S. aureus. VRSA: Vancomycin-Resistant S. aureus. DNSSA: Daptomycin-Nonsusceptible S. aureus. LNSSA: Linezolid-Nonsusceptible S. aureus.

As shown in the table, while the FtsZ G196A mutation renders S. aureus highly resistant to this compound, the more advanced Compound 1 retains a degree of activity.[1] Crucially, TXA707 maintains a low modal MIC of 1 µg/mL against S. aureus strains that are resistant to vancomycin, daptomycin, and linezolid.[3]

Lack of Cross-Resistance in this compound-Resistant Mutants

To further investigate the potential for cross-resistance, a this compound-resistant S. aureus strain harboring the FtsZ G196A mutation was tested against a panel of antibiotics from various classes. The results clearly indicate that the mutation conferring resistance to the FtsZ inhibitor does not impact the susceptibility to other antibacterial agents.[1]

AntibioticAntibiotic ClassMIC (µg/mL) vs. S. aureus ATCC 29213 (Wild-type)MIC (µg/mL) vs. S. aureus FtsZ G196A Mutant
Compound 1 FtsZ Inhibitor0.1254
Vancomycin Glycopeptide11
Linezolid Oxazolidinone22
Oxacillin Penicillin0.250.25
Erythromycin Macrolide0.250.25
Ofloxacin Fluoroquinolone0.250.25
Tetracycline Tetracycline0.50.5
Trimethoprim Dihydrofolate reductase inhibitor0.50.5
Gentamicin Aminoglycoside0.250.25
Rifampin Rifamycin0.0080.008
Ceftazidime Cephalosporin44

Interaction with Other Antibiotics

Checkerboard assays were conducted to assess potential synergistic or antagonistic interactions between Compound 1 and other antibiotics. The Fractional Inhibitory Concentration Index (FICI) was calculated, with scores of ≤0.5 indicating synergy, >4.0 indicating antagonism, and values in between indicating no interaction. The results showed no synergistic or antagonistic effects with any of the tested antibiotics.[1]

Antibiotic CombinationFICIInteraction
Compound 1 + Vancomycin2None
Compound 1 + Linezolid2None
Compound 1 + Oxacillin2None
Compound 1 + Erythromycin2None
Compound 1 + Ofloxacin2None
Compound 1 + Tetracycline2None
Compound 1 + Trimethoprim2None
Compound 1 + Gentamicin2None
Compound 1 + Rifampin1.5None
Compound 1 + Ceftazidime2None

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

MIC values were determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][4][7][16][17][18][19][20][21][22][23][24]

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic were prepared and serially diluted in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Bacterial Inoculum: S. aureus strains were grown to the logarithmic phase and the bacterial suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The inoculum was then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Incubation: The microtiter plates were incubated at 37°C for 16-24 hours.

  • Interpretation: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abx Prepare Antibiotic Serial Dilutions inoculate Inoculate Microtiter Plate prep_abx->inoculate Dispense into 96-well plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC determination by broth microdilution.

Checkerboard Synergy Assay

The potential for synergistic or antagonistic interactions was evaluated using a checkerboard titration method.[1][2][25][26][27][28]

  • Plate Setup: Two antibiotics were serially diluted in a 96-well microtiter plate, one along the x-axis and the other along the y-axis, creating a matrix of concentration combinations.

  • Inoculation and Incubation: Each well was inoculated with a standardized bacterial suspension as described for the MIC assay and incubated under the same conditions.

  • Data Analysis: The MIC of each antibiotic alone and in each combination was determined. The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Checkerboard_Workflow start Start prep_dilutions Create 2D serial dilutions of Drug A and Drug B in a 96-well plate start->prep_dilutions inoculate Inoculate with standardized bacterial suspension prep_dilutions->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read_results Determine MIC for each drug alone and in combination incubate->read_results calculate_fici Calculate FICI read_results->calculate_fici interpret Interpret Interaction: Synergy (≤0.5) None (0.5-4.0) Antagonism (>4.0) calculate_fici->interpret end End interpret->end

Experimental workflow for the checkerboard synergy assay.

References

Validating the In Vivo Efficacy of PC190723 in Mouse Infection Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo efficacy of PC190723, a novel inhibitor of the bacterial cell division protein FtsZ, in established mouse infection models. The data presented is intended for researchers, scientists, and drug development professionals interested in the antibacterial potential of FtsZ-targeting compounds.

This compound is a benzamide (B126) derivative that exhibits potent and specific activity against Staphylococcus species, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique mechanism of action, which involves the disruption of bacterial cytokinesis by stabilizing the FtsZ polymer, makes it a promising candidate for a new class of antibiotics.[2][3][4]

Mechanism of Action: Targeting Bacterial Cell Division

This compound functions by binding to the FtsZ protein, a homolog of eukaryotic tubulin.[3] This binding event stimulates the GTP-dependent polymerization of FtsZ, leading to the formation of overly stable polymers that cannot assemble into the dynamic Z-ring required for bacterial cell division.[1][5] The disruption of this critical process ultimately results in bacterial cell death.[1] The binding site of this compound on FtsZ is thought to be analogous to the taxol-binding site on tubulin, sharing a common mechanism of stabilizing polymer assembly.[3][6]

cluster_0 Bacterial Cell cluster_1 Action of this compound FtsZ FtsZ Monomers GTP GTP FtsZ->GTP binds Stable_Polymer Aberrant, Stable FtsZ Polymers FtsZ->Stable_Polymer Hyper-stabilizes polymerization Z_ring Dynamic Z-Ring Assembly (At Mid-Cell) GTP->Z_ring Polymerization Division Bacterial Cell Division Z_ring->Division This compound This compound This compound->FtsZ Binds to FtsZ Inhibition Inhibition of Cell Division Stable_Polymer->Inhibition Death Cell Death Inhibition->Death

Mechanism of this compound Action

In Vivo Efficacy of this compound in a Systemic Infection Model

This compound has demonstrated significant efficacy in a murine model of systemic S. aureus infection. The following table summarizes the survival data from a study where mice were infected with a lethal inoculum of S. aureus and subsequently treated with varying doses of this compound or the comparator antibiotic, vancomycin.

Treatment Group Dose (mg/kg) Administration Route 7-Day Survival Rate (%)
Vehicle Control-SC / IV0%
This compound3SC / IV0%
This compound10SC / IV60%
This compound 30 SC / IV 100%
Vancomycin3SC / IV100%
Data sourced from a murine peritonitis model of S. aureus infection.[1][7]

As the data indicates, a 30 mg/kg dose of this compound administered either subcutaneously or intravenously resulted in 100% survival, completely protecting the mice from the lethal infection.[2][7][8]

Comparison with this compound Derivatives

A significant challenge with this compound has been its poor pharmaceutical properties, particularly its low solubility, which limits its potential for oral administration.[1] To address this, derivatives and prodrugs have been developed with improved characteristics.

Compound Key Improvement In Vitro Potency (MIC) In Vivo Model Key In Vivo Finding
This compound -1.0 µg/ml (baseline)[2]Systemic S. aureusEfficacious via IV/SC, but not orally.[1]
TXY436 (Prodrug) ~100-fold more soluble than this compound.[1]0.5 - 1.0 µg/ml[1]Systemic S. aureus (MSSA/MRSA)Orally efficacious ; converts to this compound at physiological pH.[1]
Compound 1 Optimized 3-methoxybenzamide (B147233) derivative.0.12 µg/ml (4- to 32-fold more potent than this compound)[2][9]Systemic & Thigh S. aureus82.0% oral bioavailability; significant reduction in bacterial load.[2]
Compound 2 (Prodrug of Compound 1) Succinate prodrug.Not specifiedThigh S. aureusAchieved a greater reduction in bacterial load (3.68 log units) than Compound 1.[2]

These findings highlight that while this compound is effective when administered parenterally, its derivatives like TXY436 and Compound 1 offer superior drug-like properties, including the potential for oral administration, without compromising, and in some cases enhancing, the antibacterial efficacy.[1][2]

Experimental Protocols

The validation of in vivo efficacy for FtsZ inhibitors typically involves systemic or localized infection models in mice.

  • Animal Model : Female ICR or Swiss Webster mice are commonly used.[10]

  • Infection : Mice are inoculated intraperitoneally (IP) with a predetermined lethal dose of a virulent S. aureus strain (e.g., ATCC 19636).[7]

  • Treatment :

    • One hour post-infection, cohorts of mice are treated with the test compound (e.g., this compound), a vehicle control, or a comparator antibiotic (e.g., vancomycin).[7]

    • Administration can be intravenous (IV) or subcutaneous (SC).[7]

  • Monitoring : Animal survival is monitored and recorded daily for a period of 7 days.[7]

cluster_workflow In Vivo Efficacy Workflow: Systemic Infection Model cluster_groups Treatment Groups start Start: Acclimatize Mice infect 1. Infect Mice with Lethal Dose of S. aureus (IP) start->infect wait 2. Wait 1 Hour infect->wait treat 3. Administer Treatment (IV or SC) wait->treat observe 4. Monitor Survival Daily (For 7 Days) treat->observe This compound This compound Cohort end End: Record Final Survival Data observe->end Vancomycin Vancomycin Cohort Vehicle Vehicle Control Cohort

Workflow for a Murine Systemic Infection Model

This model is used to assess the bactericidal or bacteriostatic activity of a compound in a localized infection site.

  • Neutropenia Induction : Mice are rendered neutropenic through the administration of cyclophosphamide.[10]

  • Infection : A specific inoculum of S. aureus is injected directly into the thigh muscle.[10]

  • Treatment : Treatment with the test compound is initiated, often 2 hours post-infection, and can be administered via various routes (e.g., IV, IP, or orally).[10]

  • Efficacy Assessment : At set time points (e.g., 24 hours), mice are euthanized, the thighs are excised and homogenized, and the bacterial load (CFU/thigh) is quantified to determine the reduction in bacterial count compared to the control group.[2][10]

References

Unveiling the Molecular Grip: Mutagenesis Studies Pinpoint PC190723 Binding Site on FtsZ

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions between the promising antibacterial agent PC190723 and its target, the bacterial cell division protein FtsZ, has been made possible through meticulous mutagenesis studies. These investigations have not only confirmed the precise binding location of this compound but also illuminated the mechanisms of resistance, providing a crucial framework for the development of next-generation antibiotics. This guide compares the effects of mutations on the activity of this compound with its analogue, TXA707, offering researchers a clear overview of the experimental data and methodologies that have solidified our understanding of this important drug-target interaction.

Mutational analyses have definitively identified the binding site of this compound as an allosteric pocket located in the cleft between the N-terminal GTP-binding domain and the C-terminal domain of the FtsZ protein.[1][2] This site is distinct from the GTP-binding pocket, offering a key advantage in terms of specificity and reduced potential for off-target effects on host cell tubulin.[3] By inducing or selecting for mutations that confer resistance to this compound, scientists have been able to map the critical amino acid residues that form the binding pocket and are essential for the inhibitor's activity.

Comparative Analysis of FtsZ Inhibitors

The development of resistance to FtsZ inhibitors is often linked to specific mutations within the FtsZ protein. Below is a comparison of this compound and TXA707, a closely related benzamide (B126) derivative, highlighting the impact of a key mutation on their antibacterial efficacy.

InhibitorOrganismFtsZ GenotypeMinimum Inhibitory Concentration (MIC) in μg/mLFold Change in MICReference
This compound Staphylococcus aureusWild-Type1-[4]
Staphylococcus aureusG196A>32>32[5]
TXA707 Staphylococcus aureus (MRSA)Wild-Type1-[4]
Staphylococcus aureus (MRSA)G196S (Resistance to TXA707)Not specified, but resistance is notedNot specified[3]

Experimental Confirmation: The Workflow of a Mutagenesis Study

The process of identifying a drug's binding site through mutagenesis follows a logical and systematic workflow. This involves creating specific mutations in the target protein, expressing the mutated protein, and then assessing the effect of these changes on the drug's activity.

Mutagenesis_Workflow cluster_in_silico In Silico Analysis cluster_molecular_biology Molecular Biology cluster_in_vivo_in_vitro Functional Assays A Hypothesize Binding Site (e.g., computational docking) B Identify Key Residues A->B C Site-Directed Mutagenesis (e.g., introduce G196A mutation) B->C D Clone Mutant ftsZ into Expression Vector C->D E Transform Bacteria with Mutant Plasmid D->E F Express Wild-Type & Mutant FtsZ E->F G Assess Inhibitor Activity (MIC determination) F->G H In Vitro Polymerization Assay F->H I Analyze Data & Confirm Binding Site G->I H->I

References

Unraveling the Divergent Mechanisms of Cell Division Inhibitors: PC190723 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial and anticancer research, inhibitors of cell division are pivotal. While many such agents target the eukaryotic cytoskeleton, a new class of compounds specifically disrupts bacterial cell division. This guide provides a detailed comparison of PC190723, a potent inhibitor of bacterial cell division, with classical eukaryotic cell division inhibitors such as Taxol (paclitaxel), vincristine (B1662923), and colchicine (B1669291). We delve into their distinct mechanisms of action, supported by quantitative experimental data, and provide detailed protocols for key assays.

At a Glance: Key Mechanistic Differences

The fundamental difference between this compound and the other inhibitors lies in their molecular targets. This compound is a highly selective antibacterial agent that targets the prokaryotic cytoskeletal protein FtsZ. In contrast, Taxol, vincristine, and colchicine target tubulin, the building block of microtubules in eukaryotic cells. This specificity accounts for the antibacterial activity of this compound and the anticancer and anti-inflammatory properties of the tubulin-targeting agents.

dot

Caption: High-level overview of the differential targets of this compound and microtubule inhibitors.

Quantitative Comparison of Inhibitor Performance

The efficacy of these inhibitors can be quantified by their impact on their respective targets and the resulting cellular effects. The following tables summarize key performance data.

Table 1: Inhibition of Target Protein Polymerization

InhibitorTarget ProteinMechanism on PolymerIC50 / EC50Reference
This compound FtsZ (S. aureus)Polymer Stabilization~0.055 µM (GTPase IC50)[1](2)
Taxol Tubulin (Bovine Brain)Polymer StabilizationED50 ~1 µM[3](3)
Vincristine Tubulin (Bovine Brain)Polymer DestabilizationIC50 ~1 µM[4](5)
Colchicine Tubulin (Bovine Brain)Polymer DestabilizationIC50 ~1 µM[4](5)

Table 2: Cellular Effects of Division Inhibitors

InhibitorOrganism/Cell LineCellular EffectQuantitative MeasurementReference
This compound Staphylococcus aureusInhibition of cell division2- to 3-fold increase in cell diameter[6](6)
Taxol Human Tumor Cells (A-498)Mitotic ArrestMitotic index increases to ~7% at 24h with 30-100 nM[7](8--INVALID-LINK--
Vincristine Sarcoma 180 CellsMitotic ArrestDose-dependent increase in metaphase index[9](10--INVALID-LINK--
Colchicine Human KB CellsMitotic ArrestComplete mitotic block at 10⁻⁷ M[11](11)

Detailed Signaling Pathways and Mechanisms

This compound exerts its antibacterial effect by binding to a specific site on the FtsZ protein, which is the prokaryotic homolog of tubulin. This binding stabilizes the polymeric filaments of FtsZ, leading to a reduction in the dynamic instability required for the proper formation and function of the Z-ring during bacterial cell division.[12](13) This disruption of the Z-ring ultimately inhibits cytokinesis and leads to bacterial cell death.[6](6)

In contrast, the eukaryotic cell division inhibitors interact with tubulin to modulate microtubule dynamics.

  • Taxol (Paclitaxel): Binds to the β-tubulin subunit within the microtubule polymer, stabilizing it and preventing depolymerization. This leads to the formation of non-functional microtubule bundles and arrests the cell cycle in the G2/M phase.[14](15)

  • Vincristine (a Vinca Alkaloid): Binds to soluble tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule assembly leads to the dissolution of the mitotic spindle and metaphase arrest.[16](17--INVALID-LINK--

  • Colchicine: Also binds to tubulin dimers and inhibits their polymerization into microtubules, leading to mitotic arrest. It is known to bind at a specific site on β-tubulin.[9](18--INVALID-LINK--

dot

cluster_this compound This compound Mechanism cluster_tubulin Tubulin Inhibitor Mechanisms This compound This compound FtsZ_polymer FtsZ Polymer (Protofilament) This compound->FtsZ_polymer Binds and Stabilizes FtsZ_monomer FtsZ Monomer FtsZ_monomer->FtsZ_polymer Polymerization Z_ring_dynamics Z-ring Dynamics FtsZ_polymer->Z_ring_dynamics Required for Cell_division_inhibition Bacterial Cell Division Inhibition Z_ring_dynamics->Cell_division_inhibition Disruption leads to Tubulin_dimer Tubulin Dimer Microtubule Microtubule Tubulin_dimer->Microtubule Polymerization (Inhibited) Mitotic_spindle Mitotic Spindle Dynamics Microtubule->Mitotic_spindle Required for Mitotic_arrest Mitotic Arrest Mitotic_spindle->Mitotic_arrest Disruption leads to Vincristine_Colchicine Vincristine / Colchicine Vincristine_Colchicine->Tubulin_dimer Binds to Taxol Taxol Taxol->Microtubule Binds and Stabilizes

Caption: Comparative signaling pathways of this compound and common tubulin inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

FtsZ Polymerization Assay (Light Scattering)

This assay measures the polymerization of FtsZ into protofilaments by detecting changes in light scattering.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

  • GTP solution (100 mM stock)

  • This compound or other test compounds dissolved in DMSO

  • 96-well clear bottom plate

  • Temperature-controlled spectrophotometer

Procedure:

  • On ice, prepare a reaction mixture containing FtsZ (e.g., 12 µM) in polymerization buffer.

  • Add the test compound (e.g., this compound at various concentrations) or DMSO (vehicle control) to the reaction mixture.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately transfer the reaction mixture to a pre-warmed (37°C) 96-well plate.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes in a temperature-controlled spectrophotometer.

  • Plot absorbance versus time to obtain polymerization curves. An increase in absorbance indicates FtsZ polymerization.

dot

start Prepare FtsZ reaction mix on ice add_compound Add this compound or control start->add_compound add_gtp Initiate with GTP add_compound->add_gtp measure Measure A340 at 37°C add_gtp->measure analyze Analyze polymerization curves measure->analyze

Caption: Workflow for the FtsZ light scattering polymerization assay.

Tubulin Polymerization Assay (Turbidity)

This assay is used to assess the effect of compounds on the in vitro assembly of microtubules from purified tubulin.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • Test compounds (Taxol, vincristine, colchicine) dissolved in DMSO

  • 96-well, half-area, clear bottom plate

  • Temperature-controlled microplate reader

Procedure:

  • Pre-warm the microplate reader to 37°C.

  • On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Pipette 10 µL of 10x concentrated test compound or vehicle control into the wells of the pre-warmed 96-well plate.

  • To initiate the reaction, add 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. Taxol will enhance polymerization, while vincristine and colchicine will inhibit it.[19](20)

Measurement of Bacterial Cell Morphology

This protocol details the measurement of changes in bacterial cell size following treatment with a cell division inhibitor.

Materials:

  • Bacterial culture (S. aureus) in logarithmic growth phase

  • This compound

  • Microscope slides

  • Phase-contrast or electron microscope with imaging software

Procedure:

  • Treat the logarithmic phase bacterial culture with this compound (e.g., at its MIC) or a vehicle control (DMSO).

  • Incubate the cultures for a defined period (e.g., 60 minutes).

  • Prepare wet mounts of the treated and control cells on microscope slides.

  • Image the cells using a phase-contrast or electron microscope.

  • Using imaging software, measure the diameter of a statistically significant number of cells (e.g., >100) for both treated and control samples.

  • Compare the average cell diameter between the two groups.[21](21)

Mitotic Index Determination by Flow Cytometry

This method provides a high-throughput and quantitative analysis of the percentage of cells in mitosis.

Materials:

  • Eukaryotic cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Test compounds (Taxol, vincristine, colchicine)

  • Fixation solution (e.g., 70% ethanol)

  • Permeabilization buffer

  • Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3)

  • Fluorescently labeled secondary antibody

  • DNA stain (e.g., Propidium Iodide)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).

  • Harvest the cells and fix them in ice-cold 70% ethanol.

  • Permeabilize the cells and stain with the primary antibody against the mitotic marker.

  • Wash and stain with the fluorescently labeled secondary antibody.

  • Resuspend the cells in a solution containing the DNA stain.

  • Analyze the cells using a flow cytometer. The mitotic index is determined by gating on the population of cells that are positive for the mitotic marker and have a 4N DNA content.[22](23--INVALID-LINK--

dot

start Cell Culture and Treatment fix_perm Fixation and Permeabilization start->fix_perm ab_stain Antibody Staining (Mitotic Marker) fix_perm->ab_stain dna_stain DNA Staining ab_stain->dna_stain flow Flow Cytometry Analysis dna_stain->flow analysis Determine Mitotic Index flow->analysis

Caption: Workflow for determining the mitotic index by flow cytometry.

Conclusion

This compound represents a significant departure from classical cell division inhibitors due to its specific targeting of the bacterial FtsZ protein. This specificity provides a clear advantage for antibacterial drug development, minimizing off-target effects on eukaryotic cells. Understanding these fundamental mechanistic differences, supported by the quantitative data and detailed protocols presented in this guide, is crucial for researchers and drug developers working to create the next generation of targeted therapeutics.

References

A Comparative Analysis of FtsZ Crystal Structures: The Impact of the Inhibitor PC190723

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural changes in Staphylococcus aureus FtsZ upon binding of the antibacterial compound PC190723 reveals a mechanism of polymerization stabilization, offering insights for the development of novel antibiotics.

Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein in bacterial cell division, forming the Z-ring at the division site. This dynamic structure serves as a scaffold for the recruitment of other proteins necessary for cytokinesis. The antibacterial agent this compound targets FtsZ, disrupting this process. This guide provides a comparative analysis of the crystal structures of FtsZ from Staphylococcus aureus in its apo form (without this compound) and in a complex with the inhibitor, highlighting the structural rearrangements induced by the compound.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for the apo and this compound-bound forms of Staphylococcus aureus FtsZ.

ParameterFtsZ (apo)FtsZ-PC190723 Complex
PDB ID 6RVM3VOB
Resolution (Å) 2.152.70
Space Group P2₁2₁2₁P2₁2₁2₁
Unit Cell (a, b, c in Å) 78.4, 88.9, 170.879.2, 102.3, 111.4
Unit Cell (α, β, γ in °) 90, 90, 9090, 90, 90
R-work / R-free 0.230 / 0.2560.195 / 0.247

Structural Insights into this compound Inhibition

The crystal structure of FtsZ in complex with this compound reveals that the inhibitor binds to a cleft located between the N-terminal GTP-binding domain and the C-terminal domain. This binding event stabilizes FtsZ in a "tense" (T) conformational state, which is conducive to polymerization. In contrast, the apo structure of FtsZ can adopt a "relaxed" (R) state.

By preferentially binding to and stabilizing the T-state, this compound promotes the assembly of FtsZ protofilaments. However, the dynamic nature of the Z-ring, which involves both polymerization and depolymerization, is essential for its proper function in cell division. The stabilization of FtsZ polymers by this compound inhibits the necessary disassembly, leading to a disruption of Z-ring constriction and ultimately blocking cell division.

Experimental Protocols

The following sections detail the methodologies used in the expression, purification, and crystallization of both the apo FtsZ and the FtsZ-PC190723 complex.

Protein Expression and Purification (Apo FtsZ - PDB: 6RVM)

The Staphylococcus aureus FtsZ gene was cloned into an expression vector and transformed into Escherichia coli. Protein expression was induced, and the cells were harvested and lysed. The apo-FtsZ protein was purified from the cell lysate using a series of chromatography steps. A key finding from the study by Huecas et al. (2020) is that apo-SaFtsZ is largely unfolded and requires nucleotide binding for proper folding. The crystallized apo-FtsZ was refolded from inclusion bodies.

Protein Expression and Purification (FtsZ-PC190723 Complex - PDB: 3VOB)

S. aureus FtsZ was expressed in E. coli and purified from the soluble fraction. The purification protocol involved affinity and size-exclusion chromatography to obtain a highly pure protein sample.

Crystallization

Apo FtsZ (PDB: 6RVM): Crystals of the apo form of S. aureus FtsZ were grown using the sitting-drop vapor diffusion method. The protein solution was mixed with a reservoir solution containing a precipitant, and the mixture was equilibrated against the reservoir solution.

FtsZ-PC190723 Complex (PDB: 3VOB): To obtain crystals of the complex, purified FtsZ was incubated with this compound prior to crystallization trials. The complex was then crystallized using the hanging-drop vapor diffusion method, where a drop containing the protein-inhibitor complex and a reservoir solution was suspended over the reservoir.

Visualizing the Experimental and Mechanistic Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for crystallographic analysis and the proposed mechanism of FtsZ inhibition by this compound.

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Structure Determination gene_cloning Gene Cloning transformation Transformation into E. coli gene_cloning->transformation induction Induction of Expression transformation->induction harvesting Cell Harvesting induction->harvesting lysis Cell Lysis harvesting->lysis chromatography Chromatography (Affinity, Size Exclusion) lysis->chromatography apo_xtal Apo FtsZ Crystallization chromatography->apo_xtal complex_prep Incubation with this compound chromatography->complex_prep xray X-ray Diffraction apo_xtal->xray complex_xtal FtsZ-PC190723 Complex Crystallization complex_prep->complex_xtal complex_xtal->xray data_proc Data Processing xray->data_proc structure_sol Structure Solution & Refinement data_proc->structure_sol

Caption: Experimental workflow for determining the crystal structures of apo FtsZ and its complex with this compound.

ftsz_inhibition cluster_normal Normal Cell Division cluster_inhibited Inhibition by this compound FtsZ_R FtsZ (Relaxed 'R' state) FtsZ_T FtsZ (Tense 'T' state) FtsZ_R->FtsZ_T GTP binding Protofilament Dynamic Protofilaments FtsZ_T->Protofilament Polymerization FtsZ_T_bound FtsZ (Tense 'T' state) -PC190723 Complex FtsZ_T->FtsZ_T_bound Protofilament->FtsZ_R Depolymerization (GTP hydrolysis) Z_ring Functional Z-ring Protofilament->Z_ring Division Cell Division Z_ring->Division This compound This compound This compound->FtsZ_T_bound Stable_Protofilament Stabilized Protofilaments FtsZ_T_bound->Stable_Protofilament Enhanced Polymerization Non_functional_Z_ring Non-functional Z-ring Stable_Protofilament->Non_functional_Z_ring No_Division Cell Division Blocked Non_functional_Z_ring->No_Division

Caption: Mechanism of FtsZ inhibition by this compound, leading to the blockage of bacterial cell division.

Safety Operating Guide

Proper Disposal Procedures for PC190723: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the proper disposal of PC190723, a benzamide (B126) derivative and potent FtsZ inhibitor. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and minimizing environmental impact. The following procedures are based on established best practices for handling and disposing of small molecule inhibitors and other chemical reagents in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust particles. In the event of a spill, avoid generating dust and collect the material using a method that does not disperse it into the air. The collected spill should be placed in a sealed, properly labeled container for disposal as hazardous waste.

II. Chemical Compatibility and Waste Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should not be mixed with other waste streams unless their compatibility is certain.

  • Halogenated vs. Non-Halogenated Solvents: Many laboratories segregate halogenated and non-halogenated solvent wastes. As this compound is a halogenated organic compound, it should be disposed of in a designated halogenated waste container.[1]

  • Aqueous Waste: Aqueous waste should be collected separately from organic solvent waste.[2]

  • Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents, strong acids, or strong bases, as this could lead to hazardous reactions.

III. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[2][3] The following steps provide a general guideline for its proper disposal:

  • Containerization:

    • Collect all waste containing this compound (e.g., unused compound, contaminated labware, spill cleanup materials) in a dedicated, chemically compatible, and leak-proof container.[3]

    • The container must be kept securely closed except when adding waste.[2][4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]

    • This area should be at or near the point of waste generation and under the control of laboratory personnel.[3]

    • Ensure that the storage area is away from heat sources and direct sunlight.[5]

  • Disposal Request:

    • Once the waste container is full or has reached the storage time limit set by your institution (often up to 12 months), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][4]

IV. Decontamination of Labware

For reusable labware contaminated with this compound, a thorough decontamination procedure is necessary.

  • Rinsing: Triple rinse the labware with a suitable solvent in which this compound is soluble, such as DMSO.[6] The rinsate from this process must be collected and disposed of as hazardous waste.[2]

  • Washing: After the initial solvent rinse, the labware can be washed with a standard laboratory detergent and water.

Empty containers that held this compound must also be managed carefully. Under federal regulations, a container is considered "empty" if all waste has been removed by standard practices and no more than 2.5 cm of residue remains.[2] For containers that held acutely hazardous waste, triple rinsing is required, and the rinsate must be collected as hazardous waste.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its handling and preparation for experiments, which informs disposal considerations for solutions.

PropertyValueNotes
Solubility in DMSO 200 mg/mL (562.19 mM)Requires ultrasonic agitation to dissolve. DMSO is hygroscopic, and its water content can affect solubility.[6]
Stock Solution Stability Up to 3 months at -20°CAfter reconstitution, it is recommended to aliquot and freeze stock solutions.
Aqueous Solubility (PBS, pH 7.4) 23.9 ± 4.0 µg/mL
Aqueous Solubility (10 mM citrate, pH 2.6) 22.5 ± 1.6 µg/mL

Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste generated in a laboratory setting.

PC190723_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Labware) B Is the waste mixed with other chemicals? A->B C Segregate this compound waste into a dedicated, compatible container. B->C No D Consult chemical compatibility chart. Segregate into appropriate waste stream. B->D Yes E Use a leak-proof container with a secure lid. C->E D->E F Label container with: 'Hazardous Waste' 'this compound' E->F G Store in a designated Satellite Accumulation Area. F->G H Keep container closed and in secondary containment. G->H I Is the container full or has the storage time limit been reached? H->I J Contact Environmental Health & Safety (EHS) for waste pickup. I->J Yes K Continue to accumulate waste. I->K No

Caption: Workflow for this compound waste disposal.

References

Personal protective equipment for handling PC190723

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for PC190723

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent bactericidal agent that inhibits bacterial cell division.[1][2][3] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Information:

Identifier Value
Name This compound
Synonyms 3-[(6-chloro[1][4]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide
Target FtsZ, a prokaryotic homologue of tubulin[1][3]
Mechanism of Action Stabilizes FtsZ polymers, suppressing their dynamics and blocking bacterial cell division.[2][4][5]
Primary Applications Research as an antibacterial agent, particularly against Staphylococcus aureus and Bacillus subtilis.[3][6]
Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, biologically active small molecule necessitates stringent safety precautions. The following PPE recommendations are based on general best practices for handling such compounds in a laboratory setting.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or neoprene gloves. Change gloves immediately if contaminated.To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.[7]To protect eyes from splashes or aerosols.
Body Protection A fully buttoned laboratory coat.[7]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a properly fitted respirator (e.g., N95) may be necessary.To prevent inhalation of the compound, especially if in powdered form or if aerosolization is possible.

General PPE Workflow:

Figure 1: Standard sequence for donning and doffing Personal Protective Equipment (PPE).

Operational and Disposal Plans

Adherence to proper operational procedures and disposal protocols is essential for laboratory safety and environmental protection.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound, a common procedure in a research setting.

  • Preparation:

    • Ensure all necessary PPE is correctly worn.

    • Perform all work within a chemical fume hood to minimize inhalation exposure.

    • Weigh the desired amount of powdered this compound using a calibrated analytical balance.

  • Dissolution:

    • This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[2][4]

    • Carefully add the appropriate volume of DMSO to the vial containing the powdered compound.

    • Gently vortex or sonicate the solution until the compound is fully dissolved.

  • Storage:

    • Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C in tightly sealed vials.[3] Stock solutions are reported to be stable for up to 3 months under these conditions.[3]

Workflow for Preparing this compound Stock Solution:

Stock_Preparation_Workflow A 1. Don Appropriate PPE B 2. Work in Chemical Fume Hood A->B C 3. Weigh this compound Powder B->C D 4. Add DMSO to Powder C->D E 5. Vortex/Sonicate to Dissolve D->E F 6. Aliquot Solution into Vials E->F G 7. Store at -20°C F->G

Figure 2: Step-by-step workflow for the safe preparation of a this compound stock solution.
Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste Type Disposal Procedure
Solid Waste (unused powder, contaminated weigh boats, etc.) Collect in a dedicated, sealed, and clearly labeled hazardous chemical waste container.
Liquid Waste (unused stock solutions, contaminated solvents) Collect in a dedicated, sealed, and clearly labeled hazardous chemical waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
Contaminated Sharps (needles, scalpels) Dispose of immediately in a designated sharps container.
Contaminated Consumables (gloves, pipette tips, vials) Dispose of in a dedicated hazardous waste container.

Disposal Decision Tree:

Disposal_Plan Start This compound Waste Generated IsSolid Is the waste solid? Start->IsSolid IsSharp Is the waste a sharp? IsSolid->IsSharp No (Liquid/Consumable) SolidWaste Dispose in Labeled Solid Chemical Waste Container IsSolid->SolidWaste Yes LiquidWaste Dispose in Labeled Liquid Chemical Waste Container IsSharp->LiquidWaste No SharpsWaste Dispose in Sharps Container IsSharp->SharpsWaste Yes ContactEHS Contact Environmental Health & Safety (EHS) for pickup and final disposal. SolidWaste->ContactEHS LiquidWaste->ContactEHS SharpsWaste->ContactEHS

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.